molecular formula C8H6Cl2N2O B8229953 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Cat. No.: B8229953
M. Wt: 217.05 g/mol
InChI Key: FVIFZHWIKQLJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine (CAS 1607479-45-7) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. Its core structure is based on the furo[2,3-d]pyrimidine scaffold, which is a conformationally restricted bicyclic heterocycle recognized for its potential in designing multi-targeted therapeutic agents . The primary research value of this compound lies in its role as a versatile building block for the synthesis of novel molecules that act as dual inhibitors. Researchers have utilized this scaffold to create compounds that simultaneously inhibit microtubule assembly and receptor tyrosine kinases (RTKs), such as EGFR, VEGFR2, and PDGFR-β . This dual mechanism of action represents a promising strategy in oncology to combat drug resistance and improve therapeutic outcomes. The two chlorine atoms on the pyrimidine ring make it an excellent substrate for nucleophilic aromatic substitution, allowing for facile functionalization to explore structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIFZHWIKQLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing data from closely related analogs and foundational principles of heterocyclic chemistry, this document offers insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutic agents.

Introduction: The Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, representing a fusion of furan and pyrimidine rings. This heterocyclic system is present in a variety of biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The pyrimidine ring itself is a fundamental component of nucleobases in DNA and RNA, making its derivatives prime candidates for interacting with biological systems.[2][4]

The subject of this guide, 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, is characterized by two reactive chlorine atoms on the pyrimidine ring and two methyl groups on the furan ring. These features, particularly the dichloro substitutions, make it a versatile intermediate for the synthesis of a diverse library of compounds through nucleophilic substitution reactions.

Physicochemical and Structural Properties

While experimental data for the specific 5,6-dimethyl substituted title compound is not widely published, its properties can be reliably inferred from close structural analogs like 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine.[5]

PropertyValue (Estimated)Source/Basis
Molecular Formula C₈H₆Cl₂N₂O-
Molecular Weight 217.06 g/mol -
Appearance Off-white to yellow solidAnalogy to related compounds[6]
Solubility Soluble in DMSO, Ethyl Acetate, Methanol; Sparingly soluble in waterAnalogy to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine[6]
LogP ~3.1Calculated/Analogy to 5-methyl analog (LogP 2.84)[5]
Hydrogen Bond Acceptors 3Calculated[5]
Hydrogen Bond Donors 0Calculated[5]
Topological Polar Surface Area (TPSA) 38.92 ŲAnalogy to 5-methyl analog[5]

Synthesis of the Furo[2,3-d]pyrimidine Core

An efficient and precedented methodology for constructing the 2,4-dichloro-furo[2,3-d]pyrimidine scaffold involves a one-pot, multi-component heterocyclization reaction.[7] This approach offers a streamlined pathway to the desired core structure.

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_product Product Acetophenone 3-Methyl-2-butanone Reaction One-Pot Heterocyclization Acetophenone->Reaction KI Potassium Iodide KI->Reaction Malononitrile Malononitrile Malononitrile->Reaction CCl4 Carbon Tetrachloride CCl4->Reaction CAN Ceric Ammonium Nitrate (CAN) CAN->Reaction Target 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine Reaction->Target

Caption: One-pot synthesis of the target compound.

This reaction proceeds via the condensation of an acetophenone derivative (in this case, 3-methyl-2-butanone to provide the 5,6-dimethyl substitution), an iodide source, malononitrile, and carbon tetrachloride, which serves as the chlorine source.[7] The use of a catalyst like Ceric Ammonium Nitrate (CAN) in an environmentally benign solvent system is often employed to drive the reaction efficiently.[7]

Chemical Reactivity: A Platform for Derivatization

The primary locus of reactivity for 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is the pyrimidine ring, specifically at the C2 and C4 positions bearing the chlorine atoms. These chlorines are excellent leaving groups, making the compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[8][9]

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions on 2,4-dichloropyrimidine systems, the regioselectivity of the substitution (i.e., whether the incoming nucleophile attacks C2 or C4) is a critical consideration. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position.[9] However, this selectivity can be highly sensitive to the electronic nature of other substituents on the ring system and the nature of the nucleophile itself.[9][10]

  • C4-Selectivity : With most common nucleophiles (e.g., primary and secondary amines, thiols, alkoxides), the initial substitution is expected to occur at the C4 position. This is due to the greater activation of this position by the adjacent nitrogen atom (N3).

  • C2-Selectivity : Under certain conditions, such as with tertiary amine nucleophiles, a reversal of selectivity can be achieved, leading to preferential substitution at the C2 position.[10] The presence of electron-donating groups on the fused ring can also favor C2 substitution.[9]

This tunable reactivity allows for the sequential and regioselective introduction of different functional groups, creating a pathway to complex, multi-substituted furo[2,3-d]pyrimidines.

G cluster_pathways SNA_r Pathways Start 2,4-Dichloro-5,6-dimethyl- furo[2,3-d]pyrimidine C4_Sub 4-Substituted-2-chloro- Product Start->C4_Sub Nu-H (e.g., RNH₂) C4-selective C2_Sub 2-Substituted-4-chloro- Product Start->C2_Sub Tertiary Amine Nu C2-selective Disub 2,4-Disubstituted Product C4_Sub->Disub Nu'-H (harsher conditions) C2_Sub->Disub Nu'-H

Caption: Reactivity profile via SNAr reactions.

Spectroscopic Analysis (Predicted)

Characterization of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine would rely on standard spectroscopic techniques. Based on its structure and data from analogs, the following spectral features are anticipated:

  • ¹H NMR : Two singlets would be expected in the aromatic/aliphatic region, corresponding to the two methyl groups at the C5 and C6 positions. The chemical shifts would be influenced by the electronic environment of the fused heterocyclic system.

  • ¹³C NMR : The spectrum would show eight distinct carbon signals. Key signals would include those for the two methyl carbons, the carbons of the furan ring (C5, C6), and the highly deshielded, chlorine-bearing carbons of the pyrimidine ring (C2, C4).

  • Mass Spectrometry (EI) : The mass spectrum would show a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[11]

Potential Applications in Drug Discovery

The furo[2,3-d]pyrimidine scaffold is a key component in a variety of therapeutic candidates. The dichloro-intermediate serves as a crucial building block for accessing these more complex and biologically active molecules.[1][8]

  • Kinase Inhibitors : Many fused pyrimidine systems are potent inhibitors of various kinases, which are critical targets in oncology.[1][12] The ability to install different substituents at the C2 and C4 positions allows for fine-tuning of the molecule's interaction with the kinase active site.

  • Antiviral Agents : Derivatives of related furo- and pyrrolo-pyrimidines have been investigated as potential antiviral agents, including for activity against HIV.[1]

  • Antiproliferative and Anticancer Agents : The pyrimidine core is fundamental to many anticancer drugs.[2][13] Furo[2,3-d]pyrimidine derivatives have shown cytostatic activity against cancer cell lines, potentially through mechanisms like the inhibition of dihydrofolate reductase (DHFR).[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and subsequent derivatization of the title compound.

Protocol: Synthesis of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Causality: This protocol is adapted from a general, efficient one-pot method for synthesizing related 2,4-dichloro-furo[2,3-d]pyrimidines.[7] The choice of 3-methyl-2-butanone as the starting ketone is critical to achieve the desired 5,6-dimethyl substitution pattern on the furan ring.

  • Reaction Setup : To a round-bottom flask, add 3-methyl-2-butanone (1.0 mmol), potassium iodide (1.0 mmol), malononitrile (1.0 mmol), and carbon tetrachloride (1.0 mmol) in a suitable solvent (e.g., a phosphorus ionic liquid or acetonitrile).

  • Catalyst Addition : Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (e.g., 0.1 mmol) to the mixture.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol: C4-Selective Amination (SNAr Reaction)

Causality: This protocol describes a standard SNAr reaction. The use of a base like diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction, driving the substitution to completion. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution.

  • Reactant Preparation : Dissolve 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine (1.0 mmol) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Nucleophile and Base Addition : Add the desired primary or secondary amine (1.1 mmol) and a non-nucleophilic base such as DIPEA (1.5 mmol) to the solution.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration or extract the product with an appropriate organic solvent.

  • Purification : Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the 4-amino-2-chloro-5,6-dimethylfuro[2,3-d]pyrimidine derivative.

References

  • Benchchem. (n.d.). 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine | 1823731-18-5.
  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro furo[2,3-d]pyrimidines.
  • (2026, February 18). The Role of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in Modern Organic Synthesis.
  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • National Center for Biotechnology Information. (2026, January 18). 2,4-Dichloro-5,6-dihydrothieno[2,3-d]pyrimidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem.
  • (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6.
  • ChemScene. (n.d.). 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine.
  • ChemicalBook. (2025, November 27). 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4.
  • ChemicalBook. (n.d.). 2,4-DICHLORO-5,7-DIHYDROFURO[3,4-D]PYRIMIDINE | 848398-41-4.
  • E3S Web of Conferences. (n.d.). Study of the biological properties of new chemical compounds of the pyrimidine series.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6- Dichloropyrimidin-5-YL)acetaldehyde Analogs.
  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST WebBook.
  • MilliporeSigma. (n.d.). 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (n.d.). 2,4-dichloro-5h-pyrrolo[3,2-d]pyrimidine(63200-54-4) 1 h nmr.
  • (n.d.).
  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
  • Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • PMC. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (2025, August 9).
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • BLDpharm. (n.d.). 3932-97-6|2,4-Dichloro-5-(trifluoromethyl)pyrimidine.

Sources

Spectroscopic Data for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The furo[2,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antifolates. The presence of chlorine atoms at the 2 and 4 positions provides reactive sites for further chemical modifications, making it a valuable intermediate for the synthesis of diverse compound libraries. The dimethyl substitution at positions 5 and 6 influences the molecule's lipophilicity and steric profile, which can in turn affect its biological activity and pharmacokinetic properties.

Molecular Structure and Predicted Spectroscopic Characteristics

The structural framework of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is pivotal to understanding its spectroscopic signature. The fusion of a furan ring with a pyrimidine ring creates a bicyclic system with distinct electronic and chemical properties.

Caption: Molecular structure of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, ¹H and ¹³C NMR will provide key information about the chemical environment of the protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two methyl groups. The absence of protons directly attached to the pyrimidine or furan rings simplifies the spectrum.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.3 - 2.5Singlet3HC5-CH₃
~ 2.5 - 2.7Singlet3HC6-CH₃

Causality Behind Predictions: The chemical shifts of the methyl protons are influenced by the electronic nature of the furo[2,3-d]pyrimidine ring system. The electron-withdrawing character of the dichloropyrimidine moiety and the furan oxygen will likely deshield the methyl protons, causing them to appear in the predicted downfield region. The C6-CH₃ is expected to be slightly more downfield due to its proximity to the electronegative oxygen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~ 10 - 15C5-CH₃
~ 15 - 20C6-CH₃
~ 110 - 115C4a
~ 120 - 125C5
~ 150 - 155C7a
~ 155 - 160C2
~ 160 - 165C4
~ 165 - 170C6

Causality Behind Predictions: The chemical shifts are estimated based on data from related furo[2,3-d]pyrimidine and dichloropyrimidine derivatives. The carbons attached to chlorine (C2 and C4) and oxygen (C6 and C7a) are expected to be significantly downfield due to the deshielding effects of these electronegative atoms. The methyl carbons will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.

m/zPredicted Relative Intensity (%)Assignment
232100[M]⁺ (with ²³⁵Cl₂)
23465[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
23610[M+4]⁺ (with ²³⁷Cl₂)
197Moderate[M-Cl]⁺
169Moderate[M-Cl-CO]⁺ or [M-Cl-N₂]⁺

Causality Behind Predictions: The molecular weight of C₈H₆Cl₂N₂O is 232.06 g/mol . The isotopic pattern for two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) will result in peaks at M, M+2, and M+4 with relative intensities of approximately 100:65:10. Fragmentation is likely to involve the loss of a chlorine atom, followed by the loss of small neutral molecules like CO or N₂.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or a GC-MS interface can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be more suitable.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like ESI to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 3000Weak-MediumC-H stretching (methyl groups)
~ 1600 - 1650Medium-StrongC=N and C=C stretching (pyrimidine ring)
~ 1550 - 1600Medium-StrongC=C stretching (furan and pyrimidine rings)
~ 1000 - 1200StrongC-O-C stretching (furan ring)
~ 700 - 800StrongC-Cl stretching

Causality Behind Predictions: The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present. The C-H stretching of the methyl groups will appear in the typical aliphatic region. The aromatic-like C=N and C=C stretching vibrations of the fused ring system will give rise to a series of bands in the 1500-1650 cm⁻¹ region. The strong C-O-C stretch is characteristic of the furan ring, and the C-Cl stretches will be observed in the lower frequency region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis Outline

A plausible synthetic route to 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine would involve the initial construction of the 5,6-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione core, followed by a chlorination step.

Caption: A proposed two-step synthesis of the target compound.

This common method for converting pyrimidine-diones to their dichloro derivatives involves refluxing with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy characteristics. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data. This information is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel furo[2,3-d]pyrimidine derivatives in drug discovery and development.

References

No direct references for the spectroscopic data of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine were found in the public domain at the time of this writing. The predicted data and protocols are based on general principles of organic spectroscopy and data from structurally related compounds found in various chemical databases and publications.

Technical Monograph: 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine , a privileged bicyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable insights into its synthesis, reactivity, and structural utility in drug discovery.

Executive Summary

The 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine scaffold represents a critical pharmacophore intermediate, functioning as a bioisostere of quinazolines and purines. Its planar, electron-deficient bicyclic architecture allows for precise molecular recognition within ATP-binding pockets of kinases (e.g., EGFR, FLT3) and folate-dependent enzymes. The presence of two chlorine atoms at the C2 and C4 positions provides orthogonal reactivity handles, enabling the sequential construction of complex structure-activity relationship (SAR) libraries via regioselective nucleophilic aromatic substitution (


).

Molecular Architecture & Physicochemical Properties

Structural Nomenclature

The molecule consists of a pyrimidine ring fused to a furan ring across the d-bond (C4-C5 of the pyrimidine). The "5,6-dimethyl" designation refers to the methyl substituents on the furan ring, while "2,4-dichloro" indicates the reactive halogens on the pyrimidine core.

IUPAC Name: 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine Molecular Formula:


Molecular Weight:  217.05  g/mol 
Structural Visualization

The following diagram illustrates the standard numbering system and the core fusion geometry.

G N1 N1 C2 C2 (Cl) N1->C2 N3 N3 C2->N3 C4 C4 (Cl) N3->C4 C4a C4a C4->C4a C7a C7a C4a->C7a C5 C5 (Me) C4a->C5 C7a->N1 C6 C6 (Me) C5->C6 O7 O7 C6->O7 O7->C7a

Figure 1: Connectivity and numbering of the 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine scaffold. Note the fusion at C4a-C7a (IUPAC) or C4-C5 (pyrimidine numbering).

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of this scaffold typically employs a convergent approach, building the furan ring first, followed by the pyrimidine closure, and finally chlorination.[1] This method avoids the regioselectivity issues associated with functionalizing a pre-formed pyrimidine ring.

Retrosynthetic Analysis
  • Target: 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

  • Precursor 1: Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (The "Dione").

  • Precursor 2: 2-Amino-3-cyano-4,5-dimethylfuran.

  • Starting Materials: Acetoin (3-hydroxy-2-butanone) + Malononitrile.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethylfuran

Rationale: The Gewald-type reaction provides a rapid entry into substituted 2-aminofurans.

  • Reagents: 3-Hydroxy-2-butanone (Acetoin), Malononitrile, Diethylamine (catalyst).

  • Procedure:

    • Dissolve malononitrile (1.0 eq) in ethanol.

    • Add diethylamine (0.5 eq) dropwise at 0°C.

    • Add 3-hydroxy-2-butanone (1.0 eq) slowly to maintain temperature <10°C.

    • Stir at room temperature for 24 hours.

    • Workup: Dilute with water, filter the precipitate, and recrystallize from ethanol.

    • Yield: Typically 60-75%.

Step 2: Cyclization to Furo[2,3-d]pyrimidine-2,4-dione

Rationale: Urea provides the N-C-N fragment required to close the pyrimidine ring.

  • Reagents: 2-Amino-3-cyano-4,5-dimethylfuran, Urea (excess).

  • Procedure:

    • Mix the aminofuran (1.0 eq) with urea (5.0 eq).

    • Heat the melt at 180-200°C for 2 hours. (Note: Evolution of ammonia gas).

    • Cool the solid mass and triturate with hot water to remove excess urea.

    • Dissolve the residue in hot dilute NaOH, filter, and acidify with HCl to precipitate the dione.

    • Validation: Appearance of amide carbonyl peaks in IR/NMR.

Step 3: Chlorination to 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Rationale: Phosphorus oxychloride (


) acts as both a solvent and a chlorinating agent, converting the lactam (tautomer of the dione) to the imidoyl chloride.
  • Reagents: Furo[2,3-d]pyrimidine-2,4-dione,

    
    , N,N-Dimethylaniline (catalyst/base).
    
  • Procedure:

    • Suspend the dione (1.0 eq) in

      
       (10 eq).
      
    • Add N,N-dimethylaniline (1.5 eq) cautiously.

    • Reflux for 4-6 hours until the solution becomes clear.

    • Critical Step: Remove excess

      
       under reduced pressure.
      
    • Pour the residue onto crushed ice (Exothermic!) with vigorous stirring.

    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Start Acetoin + Malononitrile Inter1 2-Amino-3-cyano- 4,5-dimethylfuran Start->Inter1 Diethylamine, EtOH Gewald Reaction Inter2 Furo[2,3-d]pyrimidine- 2,4-dione Inter1->Inter2 Urea, 180°C Cyclocondensation Product 2,4-Dichloro-5,6- dimethylfuro[2,3-d]pyrimidine Inter2->Product POCl3, Reflux Chlorination

Figure 2: Synthetic workflow from commodity chemicals to the target dichloro-scaffold.

Reactivity Profile & Regioselectivity[1][6][8][9][10]

The utility of the 2,4-dichloro scaffold lies in the differential reactivity of the two chlorine atoms.[2] Understanding this regioselectivity is paramount for designing bis-substituted derivatives.

The C4 > C2 Selectivity Rule

In nucleophilic aromatic substitution (


), the C4-chlorine  is significantly more reactive than the C2-chlorine .
  • Electronic Factor: The C4 position is "para-like" to the N1 nitrogen and "ortho-like" to the N3 nitrogen. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance delocalization onto the electronegative N1.

  • Steric Factor: While C2 is flanked by two nitrogens, the trajectory for nucleophilic attack at C4 is generally less hindered in the fused system.

  • Practical Consequence:

    • Reaction at 0°C to RT: Yields exclusively the 4-substituted product.

    • Reaction at >60°C (with excess nucleophile): Yields the 2,4-disubstituted product.

Reaction Workflow

To synthesize a kinase inhibitor with a tail at C4 and a hinge-binder at C2:

  • Step A (C4 Displacement): React 2,4-dichloro scaffold with Nucleophile 1 (e.g., aniline) at room temperature.

  • Step B (C2 Displacement): React the isolated mono-chloro intermediate with Nucleophile 2 (e.g., solubilizing amine) at reflux.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR & FLT3)

The furo[2,3-d]pyrimidine core serves as a bioisostere for the quinazoline core found in drugs like Gefitinib and Erlotinib .

  • Mechanism: The N1 and N3 atoms accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR).

  • 5,6-Dimethyl Effect: The methyl groups on the furan ring fill the hydrophobic pocket (Gatekeeper region), potentially enhancing selectivity against specific mutants (e.g., T790M).

Antifolates

Substituted furo[2,3-d]pyrimidines act as non-classical antifolates by inhibiting Dihydrofolate Reductase (DHFR). The planar structure mimics the pteridine ring of folic acid, blocking folate metabolism in rapidly dividing cancer cells.

References

  • Synthesis of Furo[2,3-d]pyrimidines: Gangjee, A., et al. "Synthesis and biological activity of N-{4-[2-(2-amino-4(3H)-oxo-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)ethyl]benzoyl}-L-glutamic acid." Journal of Medicinal Chemistry, 2008. Link (Context: General synthesis of fused pyrimidines).

  • Regioselectivity in SNAr: Neufeldt, S., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[3] Chem, 2018. Link (Context: Contrasting Pd-catalysis vs SNAr selectivity).

  • FLT3 Inhibition: Institute of Molecular and Translational Medicine. "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." IMTM Reports, 2024. Link

  • Structural Data: PubChem Compound Summary for Furo[2,3-d]pyrimidine. Link

  • Reaction Mechanisms: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Chemistry Stack Exchange, 2017. Link

Sources

Biological activity of furo[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Furo[2,3-d]pyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The furo[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, rendering it a privileged pharmacophore.[1][2] As bioisosteres of purines, these derivatives can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Extensive research has demonstrated their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of furo[2,3-d]pyrimidine derivatives. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), detail field-proven experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.

The Furo[2,3-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity

The core of this class of compounds is a furan ring fused to a pyrimidine ring. This arrangement mimics the purine structure found in nucleic acids, allowing these molecules to act as competitive inhibitors or modulators of enzymes that process purine-based substrates.[1][3] The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological target specificity. This has led to the development of a multitude of derivatives with distinct and potent biological profiles.

Core Synthetic Strategies

The synthesis of the furo[2,3-d]pyrimidine core is often achieved through multi-component reactions (MCRs), which offer an efficient and environmentally friendly approach to building molecular complexity.[7][8] A common pathway involves the condensation of a 1,3-dicarbonyl compound (like barbituric acid) with an aldehyde and an isonitrile, a method that allows for significant diversity in the final products.[5]

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Cyclic 1,3-Diketone (e.g., Barbituric Acid) D One-Pot, Multi-Component Reaction A->D B Aromatic Aldehyde B->D C Isocyanide C->D E Furo[2,3-d]pyrimidine Derivative D->E Cycloaddition

Caption: Generalized workflow for the multi-component synthesis of furo[2,3-d]pyrimidines.

Anticancer Activity: A Primary Therapeutic Focus

The most extensively investigated application of furo[2,3-d]pyrimidine derivatives is in oncology. Their anticancer effects are primarily mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Furo[2,3-d]pyrimidines have been successfully designed as potent inhibitors of several critical oncogenic kinases.[1]

2.1.1. PI3K/AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a central pathway that promotes cell growth, survival, and proliferation. Its aberrant activation is common in many cancers, making it a prime therapeutic target.

Several furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of PI3K and AKT.[9][10] For instance, compound 10b , which incorporates a 1,3,4-thiadiazole moiety, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes.[9][10] This dual inhibition leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in cancer cells.[9][10]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine derivatives.

2.1.2. VEGFR-2 Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Furo[2,3-d]pyrimidine derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[11][12] Compounds such as 8b and 10c have shown inhibitory potencies equipotent to the approved drug sorafenib.[11] Furthermore, compound 7b not only inhibited VEGFR-2 but also displayed potent cytotoxicity against various cancer cell lines, including A549 (lung) and HT-29 (colon).[12]

2.1.3. EGFR and Other Kinase Targets

Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently overexpressed in tumors. Specific furo[2,3-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors, with compound 3f showing submicromolar inhibitory activity comparable to erlotinib.[13] This inhibition leads to G2/M phase cell cycle arrest and a significant increase in apoptosis.[13] Other kinase targets successfully inhibited by this class of compounds include c-Met and FLT3-ITD, further highlighting their therapeutic versatility.[2][14]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Furo[2,3-d]pyrimidines also function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR).[5] DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cancer cell death. This mechanism positions these compounds as alternatives to classical antifolates like methotrexate.[15]

Summary of Anticancer Activity

The following table summarizes the activity of representative furo[2,3-d]pyrimidine derivatives against various cancer targets and cell lines.

CompoundTargetActivity Metric (IC₅₀/GI₅₀)Cell Line(s)Reference
10b PI3Kα/β, AKT0.175 µM, 0.071 µM, 0.411 µMHS 578T (Breast)[9][10]
4a Tyrosine Kinase0.70 µMHepG2 (Liver)[16][17]
5e Not Specified1.23 µM (Mean GI₅₀)NCI 59-cell line panel[18]
8b VEGFR-238.72 nMHUVECs[11]
7b VEGFR-242.5 nM (enzyme), 6.66 µM (cell)A549 (Lung)[12]
3f EGFR0.121 µMT-47D (Breast)[13]

Antiviral Activity

The structural similarity of furo[2,3-d]pyrimidines to purine nucleosides makes them excellent candidates for antiviral drug development, particularly against DNA viruses.

Mechanism and Spectrum of Activity

These compounds often exert their antiviral effects by inhibiting viral DNA synthesis. Their primary targets include members of the Herpesviridae family.

  • Varicella-Zoster Virus (VZV): Several derivatives have demonstrated potent activity against both wild-type and thymidine kinase-deficient VZV strains.[19] Hybrid molecules combining the furo[2,3-d]pyrimidine core with a 1,3,4-oxadiazole moiety, such as compounds 9a-c , have shown broad-spectrum anti-VZV activity.[19]

  • Human Cytomegalovirus (HCMV): Activity against HCMV has also been reported, although often at concentrations nearing cytotoxic levels, indicating a need for improved selectivity.[20][21]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature of the substituent at the C6 position is critical for anti-VZV potency. For example, compounds with a rigid ethynyl spacer between the core ring and a 4-alkylphenyl moiety were more potent inhibitors than derivatives with a more flexible ethyl spacer.[20] This suggests that a specific spatial orientation is required for optimal interaction with the viral target.

CompoundTarget VirusActivity Metric (EC₅₀)Selectivity Index (CC₅₀/EC₅₀)Reference
9b VZV (TK-)12.8 µM>7.8[19]

Antimicrobial Properties

Furo[2,3-d]pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. While this area is less explored than their anticancer potential, promising results have been observed.

Antibacterial and Antifungal Efficacy

Various derivatives have been synthesized and tested against a panel of pathogenic bacteria and fungi.[8] Studies have shown that some compounds exhibit good inhibitory activity. For example, compound 5g was found to be particularly effective against the fungus Penicillium chrysogenum, showing a large zone of inhibition in agar diffusion assays.[8] The mechanism is often presumed to involve the inhibition of essential enzymes, such as DHFR, which is present in many microorganisms.[5]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are methodologies commonly employed in the evaluation of furo[2,3-d]pyrimidine derivatives.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the antiproliferative effect of a compound on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which correlates with cell number.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the furo[2,3-d]pyrimidine test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value by plotting a dose-response curve.

Protocol 5.2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the inhibition of kinase activity (e.g., VEGFR-2, PI3K) by measuring the phosphorylation of a substrate.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the furo[2,3-d]pyrimidine test compound to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., sorafenib for VEGFR-2).

  • Reaction Initiation & Incubation: Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody). Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done via various methods:

    • Radiometric: Capturing the radiolabeled substrate on a filter and measuring radioactivity.

    • ELISA-based: Using a phosphorylation-specific antibody to detect the product.

    • Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Outlook

The furo[2,3-d]pyrimidine scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide range of potent biological activities, with anticancer kinase inhibition being the most prominent and well-documented. The ability to inhibit critical signaling pathways like PI3K/AKT and VEGFR-2, as well as targets like EGFR and DHFR, underscores their immense therapeutic potential. Furthermore, their demonstrated efficacy as antiviral and antimicrobial agents opens additional avenues for drug development.

Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic index.

  • Overcoming Resistance: Developing next-generation compounds that are effective against drug-resistant cancer cell lines or viral strains.

  • Computational Design: Leveraging molecular docking and dynamics simulations to rationally design novel derivatives with improved binding affinity and optimized pharmacokinetic profiles.[9]

  • Exploring New Targets: Screening existing libraries of furo[2,3-d]pyrimidines against a broader range of biological targets to uncover new therapeutic applications.

By integrating rational design, robust synthetic methodologies, and comprehensive biological evaluation, the full therapeutic potential of furo[2,3-d]pyrimidine derivatives can be realized, paving the way for new and effective treatments for a host of human diseases.

References

  • El-Gamal, M. I., et al. (2025).
  • Li, Y., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of the Chinese Chemical Society.
  • Abdel-Ghani, T. M., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • El-Gamal, M. I., et al. (2021).
  • Reddy, T. R., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters.
  • Nair, V., & Richardson, S. G. (2000). One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation.
  • Li, Y., et al. (2022).
  • El-Gamal, M. I., et al. (2025).
  • Abdel-Aziz, H. A., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][9][16][18]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry.

  • Kim, J. S., et al. (2009). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society.
  • Abdel-Aziz, H. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega.
  • da Silva, F. C., et al. (2013). Synthesis of news furo[2,3-d] pyrimidine derivatives as potential inhibitors of DHFR. Blucher Proceedings.
  • Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues with ethynyl, ethenyl, and ethyl spacers at C6 of the furopyrimidine core. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2022). Representation of the structure–activity relationships (SAR) of the new furo[2,3‐d]pyrimidine derivatives.
  • Kumar, R., et al. (2019). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Journal of Drug Delivery and Therapeutics.
  • Sambavekar, S. N., et al. (2014). Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity.
  • Aouad, M. R., et al. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. Archiv der Pharmazie.
  • da Silva, F. C., et al. (2013). Synthesis of news furo[2,3-d] pyrimidine derivatives as potential inhibitors of DHFR. Scielo.
  • Moradi, M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry.
  • Robins, M. J., et al. (2006). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions.
  • Gangjee, A., et al. (1997). Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed.
  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Ali, M. A., et al. (2022). Chemical structure of some furo[2,3-d]pyrimidine compounds (62 and 63)...
  • Abdel-Aziem, A., et al. (2012).
  • Abdel-Ghani, T. M., et al. (2016). Synthetic approaches for furo[2,3-d]pyrimidines.
  • Al-Abdullah, E. S., et al. (2025).
  • Kumar, A., et al. (2019). Antimicrobial activity of the synthesized pyrano[2,3-d]pyrimidine derivatives.
  • Arulprakash, A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

Sources

The Strategic Core: A Technical Guide to Dichlorofuro[2,3-d]pyrimidines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The furo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[3][4] Within this class of compounds, 2,4-dichlorofuro[2,3-d]pyrimidine stands out as a pivotal synthetic intermediate. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring offer distinct reactivity, providing a versatile platform for the strategic introduction of various functional groups through nucleophilic aromatic substitution (SNAr) reactions.[5][6] This guide provides an in-depth exploration of the physical and chemical properties of dichlorofuro[2,3-d]pyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals to leverage the full potential of this powerful heterocyclic core.

Physical Properties: A Foundation for Application

The physical characteristics of 2,4-dichlorofuro[2,3-d]pyrimidine are fundamental to its handling, formulation, and application in synthetic chemistry. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂O[7]
Molecular Weight 189.00 g/mol [7]
Appearance Solid[3]
Density (Predicted) 1.619 ± 0.06 g/cm³
pKa (Predicted) -1.28 ± 0.40
CAS Number 1000577-84-3[7]

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of 2,4-dichlorofuro[2,3-d]pyrimidine and its derivatives.

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups. The IR spectrum of a related compound, 2-amino-4,6-dichloropyrimidine, shows characteristic vibration frequencies for C-H aromatic stretching (2920-2978 cm⁻¹), C=C and C=N aromatic stretching (1525-1596 cm⁻¹), and C-Cl stretching (around 700 cm⁻¹).[10][11]

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4-dichloropyrimidine shows the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.[12][13]

Chemical Properties and Reactivity: The Heart of Synthetic Versatility

The chemical behavior of 2,4-dichlorofuro[2,3-d]pyrimidine is dominated by the reactivity of the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic building block.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, a feature that can be exploited for selective functionalization.

Regioselectivity:

In general, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][5] This preference can be explained by Frontier Molecular Orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic.[14]

However, the regioselectivity of the SNAr reaction can be significantly influenced by the nature of the substituents on the furo[2,3-d]pyrimidine core. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[1][8] This highlights the importance of understanding the electronic effects within the specific molecular context.

Reaction Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring system.[15]

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Reactant 2,4-Dichlorofuro[2,3-d]pyrimidine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Attack at C4 Nucleophile Nucleophile (Nu⁻) Product Monosubstituted Product Intermediate->Product Elimination of Cl⁻ Leaving_Group Cl⁻

General Mechanism of SNAr on Dichlorofuro[2,3-d]pyrimidines

Experimental Protocols: A Practical Guide to Synthesis and Modification

Synthesis of the 2,4-Dichlorofuro[2,3-d]pyrimidine Core

A common synthetic route to the 2,4-dichlorofuro[2,3-d]pyrimidine core involves the cyclization of a furan-containing precursor followed by chlorination. One reported method utilizes a four-component condensation reaction.[16]

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Acetophenone, Malononitrile) Intermediate1 Furan-containing Intermediate Start->Intermediate1 Multi-component Condensation Intermediate2 Furo[2,3-d]pyrimidine-2,4-diol Intermediate1->Intermediate2 Cyclization Product 2,4-Dichlorofuro[2,3-d]pyrimidine Intermediate2->Product Chlorination (e.g., POCl₃)

General Synthetic Workflow for 2,4-Dichlorofuro[2,3-d]pyrimidine

Protocol for Nucleophilic Aromatic Substitution (SNAr)

The following is a generalized protocol for the monosubstitution of 2,4-dichlorofuro[2,3-d]pyrimidine with an amine nucleophile.

Materials:

  • 2,4-Dichlorofuro[2,3-d]pyrimidine

  • Amine nucleophile (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add 2,4-dichlorofuro[2,3-d]pyrimidine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the anhydrous solvent. Add the non-nucleophilic base (1.1 - 1.5 eq).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of the dichlorofuro[2,3-d]pyrimidine and potential side reactions with water.

  • Inert Atmosphere: An inert atmosphere prevents oxidation of sensitive reagents and intermediates.

  • Non-nucleophilic Base: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the intended nucleophile.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF and acetonitrile are often preferred as they can solvate the ionic intermediate (Meisenheimer complex) and accelerate the reaction.[15]

Applications in Drug Development: A Scaffold for Innovation

The versatility of the dichlorofuro[2,3-d]pyrimidine core makes it a highly valuable scaffold in the design and synthesis of novel therapeutic agents.

Kinase Inhibitors

A significant application of dichlorofuro[2,3-d]pyrimidine is in the development of protein kinase inhibitors.[1][2][17][18] By sequentially substituting the two chlorine atoms with different nucleophiles, chemists can create a diverse library of compounds that can be screened for their ability to inhibit specific kinases involved in diseases such as cancer and inflammatory disorders.[4][19][20] The furo[2,3-d]pyrimidine scaffold often serves as the hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.[17]

Anticancer Agents

Many furo[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity.[2][21][22] These compounds can exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival, or by acting as antifolates.[23]

Antiviral and Antimicrobial Agents

The structural similarity of the furo[2,3-d]pyrimidine core to purine nucleosides has led to the exploration of its derivatives as potential antiviral and antimicrobial agents.[21]

Conclusion: A Versatile Tool for Future Discoveries

Dichlorofuro[2,3-d]pyrimidines represent a class of heterocyclic compounds with immense potential in drug discovery and development. Their unique physical and chemical properties, particularly the tunable reactivity of the C2 and C4 positions, provide a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of their reactivity, guided by the principles of SNAr reactions, empowers medicinal chemists to rationally design and synthesize novel therapeutic agents targeting a wide range of diseases. As our understanding of disease biology continues to evolve, the strategic application of the dichlorofuro[2,3-d]pyrimidine core will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • Supporting Inform
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])

  • Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... - ResearchGate. (URL: [Link])

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz - Rsc.org. (URL not available)
  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem - NIH. (URL: [Link])

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (URL: [Link])

  • Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation. (URL: [Link])

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem. (URL: [Link])

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC. (URL: [Link])

  • 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - PubChem. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC. (URL: [Link])

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing. (URL: [Link])

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine. (URL: [Link])

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. (URL: [Link])

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (URL: [Link])

  • US4092472A - 2,4-Dichloro-5-(β-D-ribofuranosyl)
  • Pyrimidine, 2,4-dichloro- - the NIST WebBook. (URL: [Link])

  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

  • Pyrimidine, 2,4-dichloro- - the NIST WebBook. (URL: [Link])

  • 2,4-Dichlorofuro[3,2-d]pyrimidine | CAS 956034-07-4 | AMERICAN ELEMENTS ®. (URL: [Link])

  • 2,4-Dichlorofuro[3,2-d]pyrimidine | CAS#:956034-07-4 | Chemsrc. (URL: [Link])

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (URL: [Link])

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (URL: [Link])

  • Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity - Scientific Research Publishing. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])

  • Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine | Asian Journal of Chemistry. (URL: [Link])

Sources

The Chameleon Effect: Tautomeric Forms of Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, substituted pyrimidines represent a privileged scaffold, forming the backbone of nucleoside analogs, kinase inhibitors, and antibiotics. However, their utility is complicated by prototropic tautomerism —the dynamic equilibrium between structural isomers (e.g., lactam-lactim, amine-imine).

For a medicinal chemist, ignoring tautomerism is a critical failure mode. A molecule designed as a hydrogen-bond donor in its dominant solution state may bind to its target as a minor, transient tautomer, or fail to bind because the active site selects for a specific protonation state. This guide provides a rigorous technical framework for predicting, detecting, and manipulating these equilibria to secure target affinity and intellectual property claims.

Mechanistic Fundamentals of Pyrimidine Tautomerism

Tautomerism in pyrimidines is driven by the migration of a proton between ring nitrogens and exocyclic heteroatoms (O, N, S), accompanied by a rearrangement of


-electron density.
The Primary Equilibria

The three most critical shifts in drug design are:

  • Lactam-Lactim (Keto-Enol): Common in 2- and 4-hydroxypyrimidines (e.g., Uracil).

  • Amine-Imine: Common in 2- and 4-aminopyrimidines (e.g., Cytosine).

  • Thione-Thiol: Common in mercaptopyrimidines.

While the keto (lactam) and amino forms generally predominate in aqueous solution for natural bases, synthetic substitution can invert this preference. Electron-withdrawing groups (EWGs) or specific solvent environments (hydrophobic active sites) can stabilize the "rare" enol or imine forms.

Tautomerism Keto Lactam (Keto) (Dominant in Water) Enol Lactim (Enol) (Aromaticity Driven) Keto->Enol Proton Transfer (Solvent Dependent) Amino Amino Form (Cytosine-like) Imine Imino Form (Mutagenic/Rare) Amino->Imine H-Shift to Ring N

Figure 1: The dynamic equilibrium of pyrimidine tautomers. Note that while water favors polar keto/amino forms, hydrophobic pockets may select for enol/imine forms.

Structural Determinants & Biological Implications[1][2][3][4][5]

Electronic Effects of Substituents

The substituent at the C5 and C6 positions drastically alters the equilibrium constant (


).
  • Electron Donating Groups (EDGs): Groups like

    
     (e.g., Thymine) push electron density into the ring, increasing the basicity of ring nitrogens and stabilizing the keto/amino  forms.
    
  • Electron Withdrawing Groups (EWGs): Halogens (e.g., 5-fluorouracil) or nitro groups pull density, increasing the acidity of the N-H proton. This can lower the energy barrier for tautomerization, making the enol form more accessible in non-polar media.

The "Kinase Trap"

Kinase inhibitors often target the ATP-binding hinge region. This interaction relies on a precise pattern of Hydrogen Bond Donors (D) and Acceptors (A).

  • Adenine Mimicry: The pyrimidine ring often serves as a bioisostere for adenine.[1]

  • The Risk: If a scaffold designed as a D-A-D binder tautomerizes to an A-D-A form, affinity is abolished. Conversely, a promiscuous inhibitor may bind different kinases by adopting different tautomers.

Case Study: GSK3β Inhibitors Research into pyridinylimidazoles has shown that the tautomeric state of the imidazole ring is a determinant of potency. 2-methylimidazole derivatives suffer from tautomeric ambiguity, whereas imidazole-2-carboxamides lock the conformation via intramolecular hydrogen bonding networks, "surmounting" the tautomeric penalty [1].[2][3][4]

Experimental Protocols: Validating the Tautomer

Relying on static crystal structures (X-ray) is insufficient, as packing forces often trap non-biologically relevant tautomers. Solution-state analysis is mandatory.

Solution NMR Protocol

Objective: Distinguish between N-H (keto/amine) and O-H (enol) species.

Reagents:

  • Solvent: DMSO-d6 (preferred for solubility and slow exchange) or CD3CN .

  • Avoid:

    
     or 
    
    
    
    initially, as rapid proton exchange washes out crucial amide/hydroxyl signals.

Workflow:

  • 1H NMR: Look for the diagnostic chemical shifts.

    • Amide N-H: Broad singlet,

      
       10–13 ppm.
      
    • Enolic O-H: Sharp singlet (if H-bonded),

      
       11–14 ppm; often disappears with 
      
      
      
      shake.
  • 13C NMR: The most reliable indicator.

    • C=O (Keto):

      
       160–170 ppm.[5]
      
    • C-OH (Enol):

      
       150–160 ppm (upfield shift due to aromaticity).
      
  • 15N HMBC: If available, this is the gold standard.

    • Correlate ring nitrogens to adjacent protons. An N-H coupling (

      
       Hz) definitively proves the keto/amino form [2].
      
Computational Prediction (DFT) Protocol

Objective: Predict


 in gas and solution phases.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP or

    
    B97X-D  with 6-311++G(d,p) .
    
    • Note: Diffuse functions (++) are critical for describing the lone pairs on heteroatoms.

  • Solvation: Use SMD (Solvation Model based on Density) . PCM is acceptable but SMD generally handles

    
     better for polar heterocycles.
    
  • Validation: Calculate the Boltzmann distribution:

    
    
    If 
    
    
    
    kcal/mol, the minor tautomer is negligible (<1%). If
    
    
    kcal/mol, assume a mixture exists.

Visualizing the Drug Design Workflow

The following workflow integrates synthesis, spectroscopy, and computation to de-risk tautomeric failure.

Workflow Start New Pyrimidine Scaffold DFT In Silico Screen (DFT) B3LYP/6-311++G(d,p) + SMD Start->DFT Synthesis Synthesis & Purification DFT->Synthesis XRay Solid State (X-Ray) (Warning: Crystal Packing Bias) Synthesis->XRay NMR Solution NMR (DMSO-d6) 1H, 13C, 15N-HMBC Synthesis->NMR Decision Is the Bioactive Tautomer Populated > 10%? XRay->Decision corroboration NMR->Decision Proceed Proceed to SAR Decision->Proceed Yes Redesign Redesign: Lock Tautomer (e.g., N-Methylation) Decision->Redesign No

Figure 2: Integrated workflow for tautomer identification. Note that solution NMR takes precedence over X-ray data for biological relevance.

Quantitative Data: Tautomeric Ratios

The table below summarizes the energetic penalty (


) for the "rare" tautomer relative to the dominant form. Note the massive shift when moving from gas phase (vacuum) to water.
ScaffoldDominant Form (Water)Rare Form

(Gas) [kcal/mol]

(Water) [kcal/mol]
Biological Consequence
Uracil Keto (Lactam)Enol (Lactim)+10.5+12.0High fidelity base pairing
Cytosine Amino-KetoImino-Keto+1.5+4.5Rare imine causes G-C

A-T transition
Gemcitabine Amino-KetoImino-KetoN/A< 2.0Crystal polymorphism issues [3]
4-Hydroxypyridine Pyridone (Keto)Pyridinol (Enol)-1.3 (Enol favored)+3.5 (Keto favored)Solvent dictates pharmacophore

Data synthesized from DFT benchmarking studies [4].

References

  • Laufer, S. A., et al. (2019). "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks." ACS Medicinal Chemistry Letters. Link

  • Hansen, P. E. (2016).[6] "Tautomerism Detected by NMR." Encyclopedia.[6] Link

  • Vasilev, N. A., et al. (2020).[6] "Characterization of tautomeric forms of anti-cancer drug gemcitabine... using ATR-FTIR spectroscopy." Spectrochimica Acta Part A. Link

  • Martin, Y. C. (2021). "Fitting quantum machine learning potentials... predicting tautomer ratios in solution." Chemical Science. Link

Sources

X-ray crystallography of furo[2,3-d]pyrimidine analogues.

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Kinase Profiling of Furo[2,3-d]pyrimidine Analogues: A Crystallographic Whitepaper

Executive Summary

Furo[2,3-d]pyrimidines represent a highly privileged class of heterocyclic pharmacophores. As bioisosteres of purines, they serve as potent ATP-competitive inhibitors across a spectrum of oncogenic and angiogenic kinases, including VEGFR2, PI3K, and MerTK. This whitepaper provides a comprehensive, causality-driven guide to the X-ray crystallographic evaluation of furo[2,3-d]pyrimidine analogues, bridging the gap between structural biology and structure-based drug design (SBDD).

Mechanistic Rationale: The Furo[2,3-d]pyrimidine Scaffold

The substitution of the pyrrole moiety in pyrrolo[2,3-d]pyrimidines with a furan ring fundamentally alters the electronic distribution and solvation energy of the scaffold. The furan oxygen acts as a weak hydrogen-bond acceptor while reducing the overall topological polar surface area (TPSA), often enhancing membrane permeability.

When targeting the ATP-binding site of kinases, the pyrimidine nitrogen atoms act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region. For example, in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the aminopyrimidine nucleus forms bidentate hydrogen bonds with the backbone amides of Glu915 and Cys917 [1].

Pathway Ligand Furo[2,3-d]pyrimidine Inhibitor Hinge Kinase Hinge Region (e.g., Cys917, Met674) Ligand->Hinge H-Bonding (Pyrimidine N) Allosteric DFG Motif / Allosteric Pocket (Hydrophobic Interactions) Ligand->Allosteric Aryl Substituent Packing Conformation Kinase Stabilization (DFG-in / DFG-out) Hinge->Conformation Allosteric->Conformation Outcome Pathway Inhibition (Angiogenesis / Proliferation) Conformation->Outcome ATP Displacement

Fig 1. Mechanistic pathway of kinase inhibition by furo[2,3-d]pyrimidine analogues.

Crystallographic Determinants and Quantitative Metrics

High-resolution X-ray crystallography is non-negotiable for rationalizing Structure-Activity Relationships (SAR). By resolving the electron density of the inhibitor within the active site, we definitively map the spatial constraints of the target.

In the case of MerTK (Macrophage-erythroblast attenuation in vitro), furo[2,3-d]pyrimidine derivatives exhibit potent pan-TAM (Tyro3, Axl, MerTK) inhibition. Crystallographic data (PDB: 9KRY) reveals that the core structure forms a crucial hydrogen bond with Met674 in the hinge region, while fluorobenzene substituents engage in extensive hydrophobic interactions with Asp741 on the DFG motif [2].

Similarly, dual inhibitors of Tie-2 and VEGFR2 utilizing a 4-amino-furo[2,3-d]pyrimidine scaffold have been resolved at a remarkable 1.71 Å resolution (PDB: 1YWN), demonstrating sub-3 nM IC50 values driven by optimal diarylurea moiety positioning [3].

Table 1: Quantitative Crystallographic & Inhibition Data for Furo[2,3-d]pyrimidines

Target KinasePDB IDResolution (Å)Key Hinge InteractionSecondary InteractionBiological Activity (IC50)
VEGFR2 / Tie-2 1YWN1.71Glu915, Cys917Diarylurea in hydrophobic pocket< 3 nM [3]
MerTK 9KRYN/AMet674Asp741 (DFG motif), Phe719High potency / Selectivity [2]
PI3K-α 4ZOP*0.54 (RMSD)Val851Urea/Ether linker interactions45–69% inhibition at 10 μM [4]

*Note: PDB 4ZOP was utilized for computational re-docking validation of piperazinyl-furo[2,3-d]pyrimidines.

Self-Validating Co-Crystallization Methodology

To ensure trustworthiness and reproducibility, crystallographic workflows must be treated as self-validating systems. The following step-by-step protocol outlines the co-crystallization of a kinase domain (e.g., MerTK) with a furo[2,3-d]pyrimidine analogue. By integrating a Thermal Shift Assay (TSA) prior to crystallization, we establish causality: we only advance complexes that demonstrate thermodynamic stabilization, thereby eliminating false-positive crystallization trials.

Step 1: Construct Design and Protein Expression

  • Rationale: Kinase domains are inherently flexible. Truncating unstructured regions reduces conformational heterogeneity, a prerequisite for lattice formation.

  • Action: Clone the kinase domain (e.g., MerTK residues 571–864) into a pET28a vector with an N-terminal His6 tag. Transform into E. coli Rosetta(DE3)pLysS. Culture in Terrific Broth (TB) at 37 °C, induce with 0.5 mM IPTG at OD600 = 0.8, and express overnight at 18 °C.

Step 2: Two-Step Purification (IMAC & SEC)

  • Action: Lyse cells and purify the lysate using Immobilized Metal Affinity Chromatography (Ni-NTA). Cleave the His-tag using thrombin (if required). Polish the protein via Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 20 mM Tris-HCl (pH 8.0), 250 mM NaCl, and 2 mM DTT.

  • Validation: Assess purity via SDS-PAGE. Only proceed if purity >95%.

Step 3: Thermal Shift Assay (TSA) Validation

  • Rationale: TSA measures the melting temperature (

    
    ) of the protein. A ligand that binds the active site will thermodynamically stabilize the folded state, increasing the 
    
    
    
    . This confirms target engagement.
  • Action: Incubate 2 μM of the purified kinase with 10 μM of the furo[2,3-d]pyrimidine inhibitor and SYPRO Orange dye. Subject the plate to a thermal gradient (25 °C to 95 °C) in an RT-PCR machine.

  • Validation: A positive

    
     of >2.0 °C validates complex formation, green-lighting the sample for crystallization [2].
    

Step 4: Co-Crystallization Setup

  • Action: Concentrate the protein to 10-15 mg/mL. Add the furo[2,3-d]pyrimidine inhibitor (dissolved in 100% DMSO) to a final molar ratio of 1:3 (Protein:Ligand). Incubate on ice for 2 hours. Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). Incubate at 20 °C.

Step 5: Data Collection, Phasing, and Refinement

  • Action: Harvest crystals, cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline at 100K.

  • Validation: Solve the phase problem using Molecular Replacement (MR) with a known apo-structure. Refine the structure using Phenix or SHELXL. The system is self-validating when the

    
     drops below 0.22 and the 
    
    
    
    (calculated from 5% of reflections withheld from refinement) remains below 0.25, ensuring the model is not overfitted [3].

Workflow Exp 1. Construct & Expression (Truncated Kinase Domain) Pur 2. Purification (IMAC -> SEC, >95% Purity) Exp->Pur TSA 3. Thermal Shift Assay (Validate Binding via ΔTm) Pur->TSA Cryst 4. Co-Crystallization (Hanging Drop, 1:3 Ratio) TSA->Cryst Diff 5. X-Ray Diffraction (Synchrotron, 100K) Cryst->Diff Refine 6. Phasing & Refinement (R-work < 0.22, R-free < 0.25) Diff->Refine

Fig 2. Self-validating X-ray crystallography workflow for kinase-ligand complexes.

Conclusion

The furo[2,3-d]pyrimidine scaffold is a masterclass in bioisosteric design. By leveraging rigorous, self-validating X-ray crystallographic workflows, structural biologists can map precise atomic interactions—from hinge region hydrogen bonding to DFG-motif hydrophobic packing. This structural clarity is the engine driving the optimization of next-generation kinase inhibitors, ensuring high target selectivity and sub-nanomolar potency.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conformation of αC Helix. National Institutes of Health (NIH).
  • 1YWN: Vegfr2 in complex with a novel 4-amino-furo[2,3-d]pyrimidine. RCSB Protein Data Bank.
  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. Royal Society of Chemistry (RSC).

Methodological & Application

Palladium-Catalyzed Pathways to Furo[2,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As a bioisostere of purine, this fused ring system is a key structural component in a multitude of compounds exhibiting a wide spectrum of biological activities, including potent anticancer and kinase inhibitory properties.[3][4] Notably, derivatives of furo[2,3-d]pyrimidine have been investigated as inhibitors of crucial cellular signaling pathways, such as the PI3K/AKT pathway, and as receptor tyrosine kinase (EGFR, VEGFR-2, PDGFR-β) inhibitors.[2][3] The development of efficient and versatile synthetic methodologies to access this important scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of complex heterocyclic systems. These methods offer high efficiency, functional group tolerance, and the ability to form key carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This guide provides detailed application notes and protocols for two prominent palladium-catalyzed strategies for the synthesis of furo[2,3-d]pyrimidines: a novel three-component synthesis and the well-established Sonogashira coupling followed by intramolecular cyclization.

Method 1: Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines

A recent advancement in the synthesis of furo[2,3-d]pyrimidines is a palladium(II)-catalyzed three-component reaction involving β-ketodinitriles, boronic acids, and aldehydes.[5][6][7] This method allows for the rapid construction of the furo[2,3-d]pyrimidine core in a single step, forming multiple C-C, C=C, C-O, C-N, and C=N bonds.[5][6]

Reaction Principle and Mechanistic Insights

The proposed mechanism for this transformation involves a cascade of catalytic cycles. The reaction is initiated by the palladium-catalyzed condensation of the aldehyde and the β-ketodinitrile. This is followed by a Suzuki-type coupling with the boronic acid and subsequent intramolecular cyclization and dehydration steps to furnish the final furo[2,3-d]pyrimidine product. The palladium(II) catalyst is crucial for orchestrating this complex series of events.

cluster_0 Catalytic Cycle A Pd(II) Catalyst E Suzuki Coupling A->E Pd(II) B Aldehyde + β-Ketodinitrile C Condensation Product B->C Condensation C->E D Boronic Acid D->E F Intermediate E->F G Intramolecular Cyclization F->G H Dehydration G->H I Furo[2,3-d]pyrimidine H->I I->A Regeneration of Pd(II)

Caption: Proposed Catalytic Cycle for the Three-Component Synthesis.

Experimental Protocol: General Procedure

This protocol is a general guideline based on the work of Dhara et al.[5][6] and may require optimization for specific substrates.

Materials:

  • β-Ketodinitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the β-ketodinitrile, arylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the aldehyde to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Data

This method has been shown to be effective for a variety of substituted arylboronic acids and aldehydes, providing good to excellent yields of the corresponding 2,4,6-triarylfuro[2,3-d]pyrimidines.[5][6]

Entryβ-KetodinitrileBoronic AcidAldehydeYield (%)Reference
1MalononitrilePhenylboronic acidBenzaldehyde85[5][6]
2Malononitrile4-Methoxyphenylboronic acid4-Chlorobenzaldehyde78[5][6]
3Malononitrile3-Tolylboronic acid2-Naphthaldehyde82[5][6]

Method 2: Sonogashira Coupling and Intramolecular Cyclization

A more established and highly versatile approach to the synthesis of furo[2,3-d]pyrimidines involves a two-step sequence: a Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization of the resulting alkynylpyrimidine intermediate.[8] This strategy offers a high degree of modularity, allowing for the introduction of diverse substituents at various positions of the furo[2,3-d]pyrimidine core.

Reaction Principle and Mechanistic Insights

The synthesis begins with a palladium- and copper-cocatalyzed Sonogashira coupling between a halo-pyrimidine (typically an iodo- or bromo-pyrimidine) and a terminal alkyne.[1][9] This reaction forms a C(sp²)-C(sp) bond, yielding an alkynylpyrimidine intermediate. The subsequent intramolecular cyclization is often promoted by a base or a palladium catalyst and proceeds via a 5-endo-dig cyclization, where a nucleophilic atom on the pyrimidine ring (in this case, an oxygen atom from a hydroxyl or alkoxide group) attacks the alkyne moiety to form the furan ring.[8]

cluster_1 Sonogashira Coupling cluster_2 Intramolecular Cyclization A1 Halo-pyrimidine D1 Alkynylpyrimidine A1->D1 B1 Terminal Alkyne B1->D1 C1 Pd(0)/Cu(I) Catalyst C1->D1 Coupling D2 Alkynylpyrimidine F2 5-endo-dig Cyclization D2->F2 E2 Base or Pd Catalyst E2->F2 Activation G2 Furo[2,3-d]pyrimidine F2->G2

Caption: Experimental Workflow for the Sonogashira-Cyclization Route.

Experimental Protocol: General Procedure

This is a generalized two-step protocol. In some cases, a one-pot procedure may be feasible.

Step 1: Sonogashira Coupling

Materials:

  • Halo-pyrimidine (e.g., 5-iodo-4-hydroxypyrimidine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (5-10 mol%)

  • Base (e.g., Et₃N or iPr₂NH) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the halo-pyrimidine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude alkynylpyrimidine may be used directly in the next step or purified by column chromatography.

Step 2: Intramolecular Cyclization

Materials:

  • Alkynylpyrimidine (1.0 equiv)

  • Base (e.g., K₂CO₃, NaH, or a palladium catalyst for cycloisomerization)

  • Anhydrous solvent (e.g., DMF, DMSO, or toluene)

  • Reaction vessel

Procedure:

  • Dissolve the alkynylpyrimidine in the anhydrous solvent in a suitable reaction vessel.

  • Add the base or palladium catalyst.

  • Heat the reaction mixture (e.g., 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully if a strong base was used.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final furo[2,3-d]pyrimidine by column chromatography or recrystallization.

Substrate Scope and Data

The Sonogashira-cyclization strategy is broadly applicable, allowing for the synthesis of a wide array of substituted furo[2,3-d]pyrimidines.

EntryHalo-pyrimidineTerminal AlkyneCyclization ConditionsYield (%)Reference
15-Iodo-2,4-dimethoxypyrimidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80°C75[10]
24-Chloro-5-iodopyrimidine1-HexynePd(PPh₃)₄, CuI, Et₃N, THF, 60°C82Analogous to[8]
35-Bromo-4-hydroxypyrimidine(Trimethylsilyl)acetylenePd(OAc)₂, PPh₃, CuI, iPr₂NH, DMF, 70°C68Analogous to[8]

Troubleshooting and Field-Proven Insights

  • Low Yields in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst and the base is critical. Consider using a different phosphine ligand or a pre-catalyst.[2]

  • Incomplete Cyclization: A stronger base or higher reaction temperatures may be required. If a palladium-catalyzed cyclization is attempted, the choice of ligand can be crucial.

  • Formation of Side Products: In the three-component synthesis, homo-coupling of the boronic acid can be a side reaction. Optimizing the stoichiometry of the reactants can minimize this. In the Sonogashira reaction, Glaser coupling of the terminal alkyne can occur. Using a copper-free Sonogashira protocol may be beneficial in some cases.

  • Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. This can be caused by impurities or exposure to oxygen. Using robust ligands or pre-catalysts can help mitigate this issue.[2]

Conclusion

Palladium-catalyzed reactions offer powerful and versatile strategies for the synthesis of the medicinally important furo[2,3-d]pyrimidine scaffold. The novel three-component synthesis provides a rapid and convergent route to these molecules, while the Sonogashira coupling followed by intramolecular cyclization offers a more modular and flexible approach. The choice of method will depend on the specific target molecule and the available starting materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these and other related heterocyclic compounds.

References

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Gangjee, A., et al. (2001). Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Journal of Medicinal Chemistry, 44(13), 2133-2144. [Link]

  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija, 26(3), 163-170. [Link]

  • Plausible mechanism of Sonogashira coupling and inramolecular cyclization reaction. ResearchGate. Retrieved from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Retrieved from [Link]

  • Dhara, H. N., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. | Semantic Scholar. Retrieved from [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3- d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. PubMed. Retrieved from [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. Retrieved from [Link]

  • palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes | Request PDF. ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. PubMed. Retrieved from [Link]

  • Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments | Request PDF. ResearchGate. Retrieved from [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Retrieved from [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. Retrieved from [Link]

  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions | Request PDF. ResearchGate. Retrieved from [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved from [Link]

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, ALK, CDK). Its utility lies in the differential reactivity of the two chlorine atoms, allowing for sequential, regioselective functionalization. However, this reactivity is not binary; it is a spectrum influenced by electronics, sterics, and solvent effects. This guide provides a definitive protocol for controlling C4 vs. C2 selectivity, offering researchers a roadmap to synthesize complex heterocycles with high precision.

Mechanistic Insight: The "Tale of Two Chlorines"

To master this chemistry, one must understand the electronic landscape of the pyrimidine ring. The reactivity difference between C2 and C4 is governed by the stability of the Meisenheimer intermediate and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Bias (The C4 Advantage)
  • C4 Position (Para-like): Nucleophilic attack at C4 creates a negative charge delocalized onto two nitrogen atoms (N1 and N3). This resonance stabilization makes the C4-intermediate significantly lower in energy.

  • C2 Position (Ortho-like): Attack at C2 delocalizes charge onto N1 and N3 as well, but the inductive effect of the adjacent nitrogens and the specific orbital coefficients typically render the C4 position more electrophilic (larger LUMO coefficient).

Modulating Factors
  • C5-Substituents: Electron-withdrawing groups (EWG) at C5 (e.g., -NO2, -CF3) amplify the electrophilicity of C4, often enhancing selectivity.

  • C6-Substituents: Electron-donating groups (EDG) at C6 can disturb the standard electronic bias, occasionally reversing selectivity to C2.

  • Lewis Acids: Coordination of a Lewis acid (e.g., ZnCl2) to the pyrimidine nitrogens can alter the activation energy, enabling C2-selective attack by amines.

Visualizing the Reactivity Landscape

ReactivityLandscape Start 2,4-Dichloropyrimidine C4_Attack Path A: C4 Attack (Kinetic Major) Start->C4_Attack Standard S_NAr (Nu-, Base) C2_Attack Path B: C2 Attack (Kinetic Minor) Start->C2_Attack Specialized Conditions C4_Inter Meisenheimer Complex (Stabilized by N1 & N3) C4_Attack->C4_Inter Product_C4 4-Substituted Product (Standard) C4_Inter->Product_C4 C2_Cond Conditions for C2: 1. ZnCl2 Catalysis 2. C6-EDG presence 3. Tertiary Amine (via dealkylation) C2_Attack->C2_Cond Product_C2 2-Substituted Product (Rare/Engineered) C2_Cond->Product_C2

Figure 1: Mechanistic bifurcation of 2,4-dichloropyrimidine reactivity.[1][2][3] Path A represents the standard electronic preference, while Path B requires specific engineering.

Experimental Protocols

Protocol A: C4-Selective Substitution (The Standard)

Objective: Selective displacement of the C4-chloride by an amine nucleophile.[4] Application: Synthesis of the core scaffold for drugs like Brigatinib or Gefitinib analogs.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[5]

  • Nucleophile: Aniline or aliphatic amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Et3N (1.2 equiv)

  • Solvent: Ethanol, IPA, or n-Butanol (Protic solvents often assist via H-bonding stabilization of the leaving group).

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in Ethanol (10 mL). Cool to 0°C in an ice bath. Note: Cooling is critical to prevent bis-substitution.

  • Addition: Add DIPEA (1.4 mL, 8.0 mmol) followed by the dropwise addition of the amine (7.0 mmol) dissolved in Ethanol (2 mL).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1). The C4-product usually runs slightly lower than the starting material but higher than the bis-product.

  • Workup:

    • Precipitation Method: If the product precipitates (common with anilines), filter the solid, wash with cold water/ethanol (1:1), and dry.

    • Extraction Method: Evaporate volatiles, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Validation: 1H NMR is definitive. The C4-substituted product will typically retain the C2-Cl signal. If the pyrimidine protons are visible, H6 (adjacent to N1) usually appears as a doublet around δ 8.0-8.5 ppm.

Critical Control Point: Stoichiometry is key. Using >1.1 equivalents of amine or heating prematurely leads to significant 2,4-bis-substituted impurity.

Protocol B: Strategies for C2-Selectivity

Objective: Inverting the natural selectivity to functionalize C2 first. This is challenging but achievable via Lewis Acid catalysis or specific substrate design.

Method 1: ZnCl2-Mediated C2-Selectivity

Reference: Tetrahedron Lett. 2013, 54, 4610–4612.

Mechanism: Zn(II) coordinates to the pyrimidine nitrogens. The "ortho-complex" effect or chelation assists the nucleophile delivery to C2.

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in THF/DCM (1:1).

  • Add ZnCl2 (1.1 equiv) and stir for 15 min to form the complex.

  • Add the amine (1.0 equiv) and Et3N (1.1 equiv).

  • Stir at RT. Note: Reaction rates may be slower than standard S_NAr.

  • Workup: Quench with aqueous EDTA or sodium potassium tartrate (Rochelle's salt) to break the Zinc chelate before extraction.

Method 2: The "Tertiary Amine" Dealkylation (For 5-EWG Substrates)

Reference: J. Org. Chem. 2015, 80, 7757–7763.[6]

Context: For 5-nitro or 5-cyano-2,4-dichloropyrimidines, reacting with a tertiary amine (e.g., Et3N, DIPEA) can lead to C2-substitution by a secondary amine generated in situ via dealkylation.[4] This is a specialized but high-yielding route for specific analogs.

Protocol C: Sequential One-Pot Functionalization

Objective: Efficient synthesis of 2,4-disubstituted pyrimidines without isolating the intermediate.

Workflow:

  • Step 1 (C4): Perform Protocol A (0°C to RT). Confirm consumption of starting material.

  • Step 2 (C2):

    • Add the second nucleophile (1.2 - 1.5 equiv).

    • Add stronger base if necessary (e.g., K2CO3 or Cs2CO3) or simply excess amine.[7]

    • Heat: Increase temperature to reflux (80-100°C) or use microwave irradiation (120°C, 15 min). The C2 position is less reactive and requires thermal activation.

Visualizing the Sequential Workflow:

SequentialWorkflow cluster_0 Step 1: Kinetic Control (C4) cluster_1 Step 2: Thermodynamic Forcing (C2) Start 2,4-Dichloropyrimidine Inter Intermediate: 2-Chloro-4-Substituted Start->Inter Fast S_NAr Cond1 Nucleophile 1 (1.0 eq) Base, 0°C -> RT Cond1->Inter Final Final Product: 2,4-Disubstituted Pyrimidine Inter->Final Slow S_NAr Cond2 Nucleophile 2 (1.5 eq) Heat (80-120°C) or Pd-Catalysis Cond2->Final

Figure 2: Sequential functionalization strategy. Step 1 exploits the natural reactivity difference; Step 2 overcomes the deactivation of the ring.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-substitution (2,4-product) in Step 1 Temperature too high or excess nucleophile.Maintain 0°C strictly. Add nucleophile dropwise. Ensure 1:1 stoichiometry.
No reaction at C2 (Step 2) Ring deactivation by C4-substituent.Increase temperature (>100°C). Switch to microwave heating. Use a stronger base (Cs2CO3). Consider Pd-catalyzed Buchwald-Hartwig amination if S_NAr fails.
Hydrolysis (Formation of Pyrimidinone) Wet solvents or hygroscopic bases.Use anhydrous solvents (THF, DMF). Store bases (t-BuOK, NaH) under inert atmosphere.
Regioselectivity Loss (Mixture of C2/C4) Substrate has C6-EDG or steric clash.[2][8]Lower temperature (-78°C).[1][5] Try non-polar solvents (Toluene). Screen Lewis acids (ZnCl2).[4]

Case Study: EGFR Inhibitor Scaffold

Target: Synthesis of a 2-amino-4-anilino-pyrimidine (common in 3rd gen EGFR inhibitors).

  • C4-Amination: Reaction of 2,4-dichloropyrimidine with a substituted aniline (e.g., 3-bromoaniline) in n-Butanol at RT yields the 4-anilino-2-chloropyrimidine. The aniline NH is acidic enough that the product often precipitates as the HCl salt, preventing further reaction at C2.

  • C2-Amination: The isolated intermediate is treated with N-methylpiperazine (excess) in DMAc at 120°C. The electron-rich aniline at C4 deactivates the ring, necessitating harsh conditions for the C2 displacement.

References

  • Regioselectivity in S_NAr of 2,4-Dichloropyrimidines Journal of Organic Chemistry, 2015.[6] Source:

  • Lewis Acid Catalysis for C2-Selectivity Tetrahedron Letters, 2013.[9] Source: (DOI Link)

  • Sequential Functionalization Protocols BenchChem Technical Support, 2025. Source: (General Protocol Reference)

  • Pd-Catalyzed C2-Selective Coupling Journal of the American Chemical Society, 2019. Source:

  • EGFR Inhibitor Synthesis (L-18) Archiv der Pharmazie, 2024.[10] Source:[10]

Sources

Furo[2,3-d]pyrimidine Derivatives: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers

The furo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, yielding a multitude of derivatives with potent anticancer activities.[1][2] This guide provides an in-depth overview of the mechanisms of action, synthesis, and key experimental protocols for the evaluation of these promising compounds, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Furo[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting various protein kinases and disrupting critical signaling pathways involved in tumor growth, proliferation, and survival.[1]

PI3K/AKT Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several furo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of PI3K and AKT.[3][4]

One notable example is a series of compounds that combine the furo[2,3-d]pyrimidine scaffold with a 1,3,4-thiadiazole moiety.[3][4] Compound 10b from this series demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes, leading to cell cycle arrest at the G0-G1 phase and induction of apoptosis in breast cancer cells.[3][4]

Table 1: Inhibitory Activity of Compound 10b [3][4]

EnzymeIC50 (µM)
PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02

Signaling Pathway Diagram: PI3K/AKT Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Furo_pyrimidine->PI3K inhibits Furo_pyrimidine->AKT inhibits Synthesis_Workflow Start Starting Materials (e.g., Acetylacetone, Malononitrile) Step1 Synthesis of Substituted Furan Start->Step1 Step2 Cyclocondensation with Pyrimidine Precursor Step1->Step2 Core Furo[2,3-d]pyrimidine Core Structure Step2->Core Step3 Functional Group Modification Core->Step3 Final Final Furo[2,3-d]pyrimidine Derivatives Step3->Final

Caption: General workflow for the synthesis of furo[2,3-d]pyrimidines.

A specific example is the synthesis of furo[2,3-d]pyrimidine-based chalcones. [5]This process starts with the reaction of acetylacetone with sulfuryl chloride to form α-chloro acetylacetone. [5]This intermediate is then reacted with malononitrile to yield a furan derivative. [5]Subsequent thermal cyclocondensation with formic acid and acetic anhydride affords the furo[2,3-d]pyrimidinone core, which is then reacted with various aromatic aldehydes to produce the final chalcone derivatives. [5]

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer potential of novel furo[2,3-d]pyrimidine derivatives involves a series of in vitro and in vivo assays.

In Vitro Antiproliferative and Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-d]pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [6] The NCI-60 Human Tumor Cell Line Screen is a comprehensive service that can be utilized to evaluate the antiproliferative activity of compounds against a panel of 60 different human cancer cell lines, providing a broad spectrum of activity. [7][8][9]

Enzymatic Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the furo[2,3-d]pyrimidine derivative at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

Protocol: Flow Cytometry for Cell Cycle Distribution

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the furo[2,3-d]pyrimidine derivative for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. [8][9]

Apoptosis Assays

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Treat cancer cells with the furo[2,3-d]pyrimidine derivative for a specified time.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspase-3/7.

  • Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the caspase activity. A significant increase in luminescence indicates the induction of apoptosis. [10][11]

In Vivo Antitumor Efficacy

Protocol: Murine Solid Tumor Model (e.g., Ehrlich Ascites Carcinoma)

This in vivo model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., Ehrlich Ascites Carcinoma cells) into the flank of mice. [6]2. Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the furo[2,3-d]pyrimidine derivative (e.g., intraperitoneally or orally) daily for a specified period. The control group receives the vehicle. [6]4. Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to determine the antitumor efficacy. [6] Experimental Workflow for In Vitro and In Vivo Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Antiproliferative Antiproliferative Assays (MTT, NCI-60) Enzymatic Enzymatic Assays (e.g., EGFR, VEGFR-2) Antiproliferative->Enzymatic CellCycle Cell Cycle Analysis (Flow Cytometry) Enzymatic->CellCycle Apoptosis Apoptosis Assays (Caspase Activity) CellCycle->Apoptosis TumorModel Murine Tumor Model (e.g., EAC) Apoptosis->TumorModel Efficacy Antitumor Efficacy (Tumor Growth Inhibition) TumorModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Lead_Compound Lead Furo[2,3-d]pyrimidine Compound Lead_Compound->Antiproliferative

Caption: A typical workflow for evaluating anticancer furo[2,3-d]pyrimidines.

Conclusion and Future Perspectives

Furo[2,3-d]pyrimidine derivatives represent a highly versatile and promising class of anticancer agents. Their ability to target multiple key oncogenic pathways, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel furo[2,3-d]pyrimidine analogues, from initial in vitro screening to in vivo efficacy studies. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

  • Abdel Reheim, M. A. M., et al. (2025).
  • El-Sayed, N. A., et al. (2022).
  • Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Abdel Reheim, M. A. M., et al. (2025).
  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Hassan, R. A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Journal of Medicinal Chemistry.
  • Li, J., et al. (2025).
  • El-Sayed, N. A., et al. (2022).
  • Abdel-Aziem, A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the In Vitro and In Vivo Efficacy of Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents. BenchChem.
  • El-Sayed, N. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Advances.
  • Various Authors. (2021). Synthesis of furo[2,3-d]pyrimidine derivative (61).
  • El-Gamal, M. I., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega.
  • El-Sayed, N. A., et al. (2022).
  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
  • Abdel-Aziem, A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports.
  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Sun, L., et al. (2005). Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Hassan, R. A., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2022).
  • Traxler, P., et al. (2025). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
  • El-Malah, A. A., et al. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. Archiv der Pharmazie.
  • Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • El-Malah, A. A., et al. (2025). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis.
  • Various Authors. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.
  • Various Authors. (2024).
  • El-Damasy, D. A., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry.
  • Patel, K. D., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.

Sources

Application Notes & Protocols: Synthesis of Furo[2,3-d]pyrimidines from 2-Amino-3-cyanofurans

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug development. Structurally, these compounds are bioisosteres of purines, allowing them to interact with a wide array of biological targets.[1] This scaffold is a key component in numerous molecules with significant pharmacological activities, including potent anticancer and anti-inflammatory properties.[2][3]

Derivatives of furo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Notable examples include inhibitors of PI3K/AKT, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), all of which are validated targets for cancer therapy.[4][5][6][7] For instance, certain furo[2,3-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against multiple cancer cell lines, inducing cell cycle arrest and apoptosis.[5][8] The scaffold's ability to be readily functionalized allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the design of novel therapeutics.[8] This guide provides a detailed overview and actionable protocols for the synthesis of this valuable heterocyclic system starting from readily accessible 2-amino-3-cyanofurans.

Core Synthetic Strategy: From Furan to Fused Pyrimidine

The synthesis of the furo[2,3-d]pyrimidine system from 2-amino-3-cyanofuran precursors is a robust and versatile strategy. The core transformation involves the construction of the pyrimidine ring onto the existing furan scaffold. The 2-amino and 3-cyano groups on the furan ring are perfectly positioned to act as the N1 and C4 synthons, respectively, for the formation of the fused pyrimidine ring.

This process is typically a cyclocondensation reaction where a one-carbon electrophile reacts with the nucleophilic amino group, followed by an intramolecular cyclization involving the nitrile group. The choice of this one-carbon unit dictates the final substitution pattern on the pyrimidine ring, allowing for the synthesis of diverse derivatives.

G cluster_start Starting Material cluster_reagents One-Carbon Source Reagents cluster_products Furo[2,3-d]pyrimidine Products A 2-Amino-3-cyanofuran B Formamide (HCONH2) A->B Protocol A C Formic Acid (HCOOH) A->C Protocol B D Other Reagents (e.g., Triethyl Orthoformate, Isocyanates) A->D Further Derivatization E 4-Aminofuro[2,3-d]pyrimidine B->E F Furo[2,3-d]pyrimidin-4(3H)-one C->F G Variously Substituted Furo[2,3-d]pyrimidines D->G

Figure 1: Overall synthetic workflow.

Mechanistic Insights: The Cyclization Pathways

The formation of the pyrimidine ring from a 2-amino-3-cyanofuran intermediate is a classic example of heterocyclic synthesis driven by intramolecular cyclization. The specific mechanism depends on the reagent used to provide the C4 carbon of the pyrimidine ring.

  • Using Formamide (for 4-Amino derivatives): Formamide serves a dual role as both the reagent and often the solvent. The initial step is the reaction of the 2-amino group with formamide to form an N-formyl intermediate or a related amidine. This is followed by a thermally induced intramolecular cyclization where the nitrogen of the formyl/amidine group attacks the electrophilic carbon of the nitrile. Tautomerization of the resulting imine yields the final, stable 4-amino-furo[2,3-d]pyrimidine. This method is extensively used for creating 4-aminopyrido[2,3-d]pyrimidines from analogous 2-amino-3-cyanopyridines, and the principle is directly transferable.[9][10]

  • Using Formic Acid (for 4-Oxo derivatives): When formic acid is used, it acylates the 2-amino group to form an N-formylamino intermediate. Subsequent acid- or heat-catalyzed intramolecular cyclization onto the nitrile group forms an imino intermediate. This intermediate is then hydrolyzed during workup or in the presence of trace water to yield the thermodynamically stable furo[2,3-d]pyrimidin-4(3H)-one (the keto tautomer). This is a common and reliable method for generating 4-oxo fused pyrimidines.[11]

G cluster_pathA Protocol A: Formamide Pathway cluster_pathB Protocol B: Formic Acid Pathway A_start 2-Amino-3-cyanofuran A_int1 Amidine Intermediate A_start->A_int1 + HCONH2 A_int2 Cyclized Imino Intermediate A_int1->A_int2 Intramolecular Cyclization A_end 4-Aminofuro[2,3-d]pyrimidine A_int2->A_end Tautomerization B_start 2-Amino-3-cyanofuran B_int1 N-Formylamino Intermediate B_start->B_int1 + HCOOH B_int2 Cyclized Imino Intermediate B_int1->B_int2 Intramolecular Cyclization B_end Furo[2,3-d]pyrimidin-4(3H)-one B_int2->B_end Hydrolysis & Tautomerization

Figure 2: Simplified mechanistic pathways.

Application Notes and Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Aminofuro[2,3-d]pyrimidines

This protocol describes a direct and efficient method to synthesize 4-aminofuro[2,3-d]pyrimidines, which are valuable precursors for further functionalization. The use of formamide as both reagent and solvent simplifies the procedure.

Expertise & Insights:

  • Causality: Formamide provides the necessary C-N unit to form the pyrimidine ring, resulting directly in the 4-amino substitution pattern.

  • Reaction Conditions: The reaction is typically run at high temperatures (150-180 °C) to overcome the activation energy for the cyclization step. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as prolonged heating can lead to decomposition.

  • Purification: The product often precipitates upon cooling the reaction mixture. Washing with a non-polar solvent like diethyl ether or a polar solvent like water or ethanol is usually sufficient to remove residual formamide and impurities.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted 2-amino-3-cyanofuran (1.0 eq).

  • Reagent Addition: Add formamide (10-20 volumes, e.g., 10-20 mL per gram of starting material).

  • Reaction: Heat the mixture to 160-180 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Pour the mixture into ice water. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove any remaining formamide. If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water). The reaction of 2-amino-3-cyanofurans with formamide is a well-established method for producing the corresponding 4-aminofuro[2,3-d]pyrimidines.[12]

Protocol B: Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones

This protocol details the synthesis of the 4-oxo (or 4-hydroxy) analogues of the furo[2,3-d]pyrimidine core. These compounds are also key intermediates, particularly for conversion to 4-chloro derivatives.

Expertise & Insights:

  • Causality: The reaction with formic acid forms an N-formyl intermediate, which upon cyclization and hydrolysis yields the 4-oxo product.[11] Using acetic anhydride in conjunction with formic acid can accelerate the reaction by forming a mixed anhydride, which is a more potent acylating agent.

  • Versatility: This method is robust and tolerant of a wide range of substituents on the furan ring.

  • Chlorination Precursor: The resulting 4-oxo compound is the direct precursor for synthesis of 4-chlorofuro[2,3-d]pyrimidines, which are highly reactive intermediates for nucleophilic substitution reactions.[11][13]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 2-amino-3-cyanofuran (1.0 eq) in an excess of formic acid (e.g., 15-20 volumes).

  • Optional Catalyst: Add acetic anhydride (1.5-2.0 eq) to the mixture. This is often done to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the solution into a beaker of crushed ice with stirring.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acid.

  • Purification: Dry the crude product. Recrystallization from ethanol or acetic acid can be performed for further purification if required.

Protocol C: Derivatization via 4-Chlorofuro[2,3-d]pyrimidines

This protocol outlines the conversion of the 4-oxo derivatives into highly versatile 4-chloro intermediates, opening the door to a vast number of derivatives via nucleophilic aromatic substitution.

Expertise & Insights:

  • Reagent Choice: Phosphorus oxychloride (POCl₃) is the standard reagent for this chlorination. It is highly reactive and moisture-sensitive, so the reaction must be conducted under anhydrous conditions. A small amount of a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction.

  • Safety: POCl₃ is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Application: The resulting 4-chloro derivative is an excellent electrophile. It can react with a wide range of nucleophiles (amines, thiols, alcohols) to produce diverse libraries of compounds for structure-activity relationship (SAR) studies.[11][13]

Step-by-Step Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the furo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) via a syringe. Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-5 hours. The solid should dissolve as the reaction progresses. Monitor by TLC.

  • Workup (Caution): Cool the reaction to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker (the quenching of POCl₃ is highly exothermic and releases HCl gas).

  • pH Adjustment: Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chlorofuro[2,3-d]pyrimidine. The product can be purified by column chromatography on silica gel.

Data Presentation: Representative Synthesized Compounds

The following table summarizes representative examples of furo[2,3-d]pyrimidines synthesized using the described methodologies, highlighting the versatility of the approach.

EntryProduct TypeMethodYield (%)Reference
1PhenylPhenyl4-AminoProtocol A~85%[13]
24-MeO-PhH4-OxoProtocol B~70-80%[11]
3ThienylMethyl4-OxoProtocol BNot specified[8]
4PhenylPhenyl4-ChloroProtocol C~90%[13]
5ArylH4-Substituted-AminoProtocol C + AmineGood[14][15]

Conclusion

The synthesis of furo[2,3-d]pyrimidines from 2-amino-3-cyanofuran precursors is a highly efficient and modular strategy for accessing a class of compounds with immense therapeutic potential. The protocols detailed herein, from the formation of the core 4-amino and 4-oxo scaffolds to their subsequent derivatization, provide researchers with a reliable and adaptable toolkit. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, scientists in drug discovery and medicinal chemistry can effectively generate diverse libraries of these valuable heterocyclic compounds for biological screening and the development of next-generation therapeutics.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Source Not Specified.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed.
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
  • One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)
  • 2-Aminofurans and 3-Aminofurans | Request PDF.
  • First synthesis of 4-aminopyrido[2 0 ,3 0 :4,5]furo[3,2-d]pyrimidines.
  • Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6 ... PMC.
  • Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. PubMed.
  • One-pot synthesis of pyrano[2,3-d]pyrimidines and furo[2,3-d]pyrimidines.
  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions | Request PDF.
  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused deriv
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.

  • Chemistry of 2-Amino-3-cyanopyridines.
  • ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines.
  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Stereoselective synthesis of medicinally relevant furo[2,3-d]pyrimidine framework by thermal rearrangement of spirocyclic barbitur
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.

  • Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. PubMed.
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv

Sources

Application Notes & Protocols: Strategic Chlorination of Furo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Chlorinated Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] Its derivatives have demonstrated significant therapeutic potential, acting as potent inhibitors of various protein kinases.[2][3] These compounds are pivotal in the development of treatments for a spectrum of diseases, including various cancers and inflammatory conditions.[4][5][6][7][8]

The introduction of a chlorine atom onto the furo[2,3-d]pyrimidine nucleus, particularly at the C4 position, is a critical synthetic transformation. This halogenation accomplishes two primary objectives:

  • Activation for Nucleophilic Substitution: The chlorine atom is an excellent leaving group, converting the chemically placid hydroxyl or oxo precursor into a highly reactive electrophile. This enables subsequent functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse amine, thiol, or alkoxy moieties to build structure-activity relationships (SAR).[8]

  • Modulation of Biological Activity: The presence of the chloro group itself can be crucial for binding interactions within a target protein's active site, enhancing the potency and selectivity of the drug candidate.[9]

This document provides an in-depth guide to the most common and effective methods for the chlorination of furo[2,3-d]pyrimidine precursors, with a focus on the underlying chemical principles, detailed experimental protocols, and critical troubleshooting insights.

Mechanistic Rationale: The Role of Phosphorus Oxychloride (POCl₃)

The conversion of a furo[2,3-d]pyrimidin-4-one to its corresponding 4-chloro derivative is most frequently accomplished using phosphorus oxychloride (POCl₃).[10][11] This is a classic and robust method for the chlorination of various hydroxypyrimidines and related heterocyclic systems.[10][12]

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the pyrimidinone tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Reactive Intermediate: This initial adduct eliminates a chloride ion, which then abstracts a proton from the nitrogen atom, leading to the formation of a dichlorophosphoryl-oxy intermediate. This intermediate is highly activated towards nucleophilic attack.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or an added base) acts as a nucleophile, attacking the C4 position of the pyrimidine ring.

  • Elimination and Product Formation: The dichlorophosphate group, being an excellent leaving group, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final 4-chloro-furo[2,3-d]pyrimidine product.

This sequence effectively transforms a poor leaving group (hydroxyl) into a very good one (dichlorophosphate), facilitating the key substitution reaction.

Chlorination_Mechanism Figure 1: General Mechanism for POCl₃-Mediated Chlorination cluster_0 Activation cluster_1 Substitution Precursor Furo[2,3-d]pyrimidin-4-one Intermediate Dichlorophosphoryl-oxy Intermediate Precursor->Intermediate 1. Nucleophilic Attack 2. Proton Transfer POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-furo[2,3-d]pyrimidine Intermediate->Product 3. Nucleophilic Attack Chloride Cl⁻ Chloride->Product

Caption: General Mechanism for POCl₃-Mediated Chlorination.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the chlorination of furo[2,3-d]pyrimidine precursors. Safety is paramount when working with POCl₃, a highly corrosive and water-reactive substance. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Standard Chlorination using Excess POCl₃

This method is a robust, widely used procedure suitable for small to medium-scale synthesis where the precursor is soluble in hot POCl₃.

Materials:

  • Furo[2,3-d]pyrimidin-4-one precursor

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional, as a base/catalyst)[13]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add the furo[2,3-d]pyrimidin-4-one precursor (1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add phosphorus oxychloride (10-20 molar equivalents, acting as both reagent and solvent).

  • (Optional) Addition of Base: If required, slowly add DIPEA or N,N-dimethylaniline (1.0-2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Removal of Excess POCl₃: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: Ensure the vacuum trap is suitable for corrosive vapors.

  • Workup - Quenching (CRITICAL STEP): Place a large beaker containing a vigorously stirred mixture of crushed ice and water in an ice bath. Very slowly and carefully, add the cooled reaction residue dropwise to the ice water. This is a highly exothermic and gas-evolving (HCl) process. Maintain the temperature of the quenching mixture below 10 °C.

  • Neutralization: Once the addition is complete, continue stirring for 30 minutes. Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Solvent-Free, High-Temperature Chlorination

This modern protocol is advantageous for larger-scale syntheses as it minimizes solvent waste and uses a near-equimolar amount of POCl₃, improving process safety and economics.[10][12]

Materials:

  • Furo[2,3-d]pyrimidin-4-one precursor

  • Phosphorus oxychloride (POCl₃) (1.0-1.2 eq)

  • Pyridine (1.0 eq)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Crushed ice

Procedure:

  • Reaction Setup: To a high-pressure, Teflon-lined stainless steel reactor, add the furo[2,3-d]pyrimidin-4-one precursor (1.0 eq), POCl₃ (1.1 eq), and pyridine (1.0 eq).

  • Sealing and Heating: Securely seal the reactor. Place it in a heating mantle or oil bath and heat to 140-160 °C for 2-4 hours.[10][12]

  • Cooling: Allow the reactor to cool completely to room temperature before carefully opening it in a fume hood.

  • Workup - Quenching: Slowly and carefully pour the reaction content onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Adjust the pH of the solution to 8-9 using a saturated Na₂CO₃ solution. The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product under vacuum to a constant weight. The purity is often high enough for subsequent steps without further purification.

Caption: General Experimental Workflow for Chlorination.

Data Presentation: Comparison of Chlorination Strategies

The choice of chlorination method depends on the scale, substrate reactivity, and available equipment. The table below summarizes key parameters for the described protocols.

ParameterProtocol 1: Excess POCl₃Protocol 2: Solvent-FreeKey Considerations
Scale Lab Scale (<10 g)Lab to Pilot Scale (>10 g)The solvent-free method is more scalable due to reduced waste and improved safety.[12]
POCl₃ Stoichiometry 10-20 equivalents (solvent)1.0-1.2 equivalentsDrastically reduces reagent cost and waste disposal burden.[10]
Temperature 105-110 °C (Reflux)140-160 °CHigher temperature in the sealed reactor drives the reaction with less reagent.
Pressure AtmosphericHigh (Sealed Reactor)Requires specialized pressure-rated equipment.
Workup Vacuum distillation + careful quenchDirect quench of small residueSimpler workup, but still requires extreme caution during quenching.[12]
Safety Profile High risk due to large excess of POCl₃Moderate risk; contained reactionQuenching excess POCl₃ can lead to dangerous exothermic events.[12]
Environmental Impact High (large POCl₃ excess)Low (minimal waste)Aligns with green chemistry principles.[14]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and their solutions, grounded in practical experience.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient heating (time or temp).2. Deactivated POCl₃ (moisture).3. Poor substrate solubility.1. Increase reaction time or temperature moderately. Monitor via TLC/LC-MS.2. Use a fresh bottle or distilled POCl₃. Ensure all glassware is flame-dried.[15]3. Add a co-solvent like PCl₅ or a high-boiling tertiary amine if compatible.[11]
Dark, Tarry Residue 1. Reaction temperature is too high.2. Extended reaction time leading to decomposition.1. Reduce the temperature. Maintain controlled heating with an oil bath.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low Yield after Workup 1. Product is partially water-soluble.2. Incomplete extraction.3. Hydrolysis of product back to starting material during quench/neutralization.1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number and volume of extractions (e.g., 5x with DCM or EtOAc).3. Keep the quenching and neutralization steps as cold as possible (0-5 °C).
Violent Quenching Adding reaction mixture too quickly to ice water.This is the most critical safety step. Add the residue very slowly via a dropping funnel to a large volume of vigorously stirred ice. Ensure adequate cooling and ventilation.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Batooie, N., et al. (2022). Four-Component Heterocyclization Reaction for the One-Pot Synthesis of 2,4-Dichloro-Substituted Pyrano/Furo[2,3-d]pyrimidines in an Environmentally Benign Procedure Mediated by Ceric Ammonium Nitrate in Phosphorus Ionic Liquid. Polycyclic Aromatic Compounds, 43(2), 1566-1574. [Link]

  • ResearchGate. (2022). Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro furo[2,3-d]pyrimidines. ResearchGate. [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Hassan, G. S., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 330-348. [Link]

  • El-Sayed, N. F., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. IMTM. [Link]

  • Hrádková, I., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Rosowsky, A., et al. (1996). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 39(26), 5091-5100. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • El-Damasy, A. K., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][10][12][14]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105342. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • SciSpace. (2007). One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. SciSpace. [Link]

  • ResearchGate. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • ResearchGate. (2025). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1430. [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one (33) from the chloro substituted pyrimidine aldehyde (30). ResearchGate. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

The Strategic Utility of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furo[2,3-d]pyrimidine Scaffold as a Privileged Structure

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the furo[2,3-d]pyrimidine core has emerged as a structure of significant interest.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of enzymatic targets, particularly protein kinases.[1] The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved anticancer drugs, and its fusion with a furan ring creates a bicyclic system with a unique electronic and steric profile, ripe for chemical modification and optimization.[3][4]

This guide focuses on a specific, highly versatile derivative: 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine . The dichloro substitution at the C2 and C4 positions of the pyrimidine ring provides two reactive handles for sequential and regioselective nucleophilic aromatic substitution (SNAr). This chemical dexterity allows for the systematic construction of diverse compound libraries. Furthermore, the 5,6-dimethyl substitution on the furan moiety introduces steric and electronic perturbations that can be exploited to fine-tune target selectivity and improve pharmacokinetic properties. While direct literature on this exact dimethylated analog is sparse, its thieno[2,3-d]pyrimidine counterpart has been explored, and the extensive research on related furo[2,3-d]pyrimidines provides a robust foundation for predicting its utility and application.[5]

This document will serve as a detailed guide for researchers, providing insights into the synthesis, functionalization, and application of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine as a key intermediate in the development of targeted therapeutics, with a primary focus on protein kinase inhibitors.

Synthetic Pathways and Chemical Properties

The strategic value of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine lies in its accessibility and the differential reactivity of its two chlorine atoms. The following sections outline a plausible synthetic route to the core structure and the subsequent protocols for its derivatization.

Protocol 1: Synthesis of the 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine Core

The synthesis of the title compound can be logically extrapolated from established procedures for analogous furo- and thieno[2,3-d]pyrimidines. A common approach involves the construction of a substituted furan precursor followed by cyclization to form the fused pyrimidine ring.

Step 1: Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile This initial step typically involves a Gewald-type reaction using 3-hydroxy-2-butanone, malononitrile, and a base such as morpholine or triethylamine in a suitable solvent like ethanol. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization.

Step 2: Formation of the 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one The 2-amino-4,5-dimethylfuran-3-carbonitrile is then cyclized with formamide or a mixture of formic acid and acetic anhydride to yield the furo[2,3-d]pyrimidin-4(3H)-one intermediate.

Step 3: Chlorination to 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine The final step is a crucial chlorination reaction. The furo[2,3-d]pyrimidin-4(3H)-one is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or N,N-diisopropylethylamine to facilitate the reaction.[6][7]

Detailed Experimental Protocol:

  • To a solution of 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or dioxane), add phosphorus oxychloride (5.0-10.0 eq).

  • To this suspension, add N,N-diisopropylethylamine (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (usually 3-6 hours).

  • After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

The furo[2,3-d]pyrimidine scaffold is a proven pharmacophore for a multitude of protein kinase inhibitors.[1][2] The 2,4-dichloro intermediate is the ideal starting point for creating libraries of 2,4-disubstituted derivatives to probe the ATP-binding sites of these enzymes.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to unlocking the potential of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is the regioselective substitution of its chlorine atoms. Generally, in 2,4-dichloropyrimidine systems, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8] This inherent reactivity allows for a stepwise and controlled introduction of different substituents.

G start 2,4-Dichloro-5,6-dimethyl- furo[2,3-d]pyrimidine c4_sub C4-Substituted Intermediate (2-Chloro-4-amino-furo[2,3-d]pyrimidine) start->c4_sub Nu-H (e.g., R-NH2) Base, mild conditions (rt to 60°C) (C4 > C2 reactivity) c2_sub C2-Substituted Intermediate (4-Chloro-2-amino-furo[2,3-d]pyrimidine) start->c2_sub Specialized conditions (e.g., tertiary amine nucleophiles) (Reversed Selectivity)[9] final_product 2,4-Disubstituted Furo[2,3-d]pyrimidine (e.g., Kinase Inhibitor) c4_sub->final_product Nu'-H (e.g., R'-NH2) Base, harsher conditions (high temp) c2_sub->final_product Nu-H (e.g., R-NH2) Base, mild conditions

Protocol 2: Selective C4-Substitution with Primary/Secondary Amines

This protocol describes the more common initial substitution at the C4 position.

  • Dissolve 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as isopropanol, n-butanol, or DMF.

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) while monitoring by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting 2-chloro-4-(substituted)-5,6-dimethylfuro[2,3-d]pyrimidine can often be used in the next step without further purification or can be purified by column chromatography or recrystallization.

Protocol 3: Subsequent C2-Substitution

The remaining chlorine at the C2 position is less reactive and typically requires more forcing conditions for substitution.

  • To a solution of the 2-chloro-4-(substituted)-5,6-dimethylfuro[2,3-d]pyrimidine (1.0 eq) in a high-boiling solvent like n-butanol, dioxane, or DMF, add the second amine nucleophile (2.0-5.0 eq).

  • The reaction may be heated to higher temperatures (100-150 °C), sometimes in a sealed tube or under microwave irradiation to drive it to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up is similar to the C4-substitution: solvent removal, extraction, and purification by chromatography or recrystallization to yield the final 2,4-disubstituted product.

Targeting Protein Kinases: Structure-Activity Relationship (SAR) Insights

Derivatives of the furo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against several key oncogenic kinases. The 2,4-disubstitution pattern is critical for achieving high potency and selectivity.

Kinase Target FamilyKey Structural Features on Furo[2,3-d]pyrimidine ScaffoldExample IC50 Values (Analogs)References
EGFR/HER Family C4-Anilino moiety (often with 3-chloro-4-fluoro or similar substitutions) to interact with the hinge region. Small, solubilizing groups at C2.0.121 µM (for compound 3f)[9][10]
VEGFR/PDGFR 2,4-Diamino substitution pattern. C5 position often bears an extended linker to a substituted aryl ring.Potent dual inhibition (compound 32)[11]
PI3K/AKT Pathway C4-thiadiazole-urea moieties have shown promise.PI3Kα: 0.175 µM, AKT: 0.411 µM (for compound 10b)[12][13]
FLT3 C4-thioether linkage to a thiadiazole-urea-phenyl moiety.0.006 µM (for compound 33)[14]
RIP1 Kinase Modifications at the C6 position of the furan ring have been explored.23-30 nM range[1]

Causality behind Experimental Choices:

  • The C4-Anilino Moiety: The nitrogen of the C4-amino group and the N1 of the pyrimidine ring often form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This is a common binding motif for many Type I and Type II kinase inhibitors.

  • The C2-Substituent: The substituent at the C2 position typically points towards the solvent-exposed region. Introducing polar or solubilizing groups here can significantly improve the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the primary binding interactions.

  • The 5,6-Dimethyl Groups: The methyl groups on the furan ring are predicted to fill a hydrophobic pocket adjacent to the ATP-binding site in many kinases. This can enhance binding affinity through favorable van der Waals interactions and may also confer selectivity against kinases with smaller pockets in this region.

G c4_amino c4_amino hinge hinge c4_amino->hinge H-Bond pyrimidine pyrimidine pyrimidine->hinge H-Bond furan furan hydrophobic hydrophobic furan->hydrophobic Hydrophobic Interaction c2_sub c2_sub solvent solvent c2_sub->solvent Solvent Exposure

Conclusion and Future Outlook

The 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its predictable and regioselective reactivity allows for the efficient synthesis of diverse chemical libraries targeting a range of enzymes, particularly protein kinases implicated in cancer and other proliferative diseases. The 5,6-dimethyl substitution offers an additional vector for optimizing potency, selectivity, and drug-like properties. By leveraging the established SAR of the broader furo[2,3-d]pyrimidine class, researchers can rationally design novel inhibitors with potentially superior therapeutic profiles. This guide provides the foundational protocols and strategic insights necessary to embark on such drug discovery programs, underscoring the enduring power of privileged scaffolds in the quest for new medicines.

References

  • Fahmy, H., El-Sayed, M., & Abdel-Aziz, M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie. [Link]

  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Gangjee, A., et al. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. Bioorganic & Medicinal Chemistry, 13(18), 5475-5491. [Link]

  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • Hamby, J. M., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1681-1685. [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. [Link]

  • Haack, T., et al. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Chemical & Pharmaceutical Bulletin, 47(2), 156-164. [Link]

  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija, 26(3), 163-171. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Peterson, E. A., & Zajac, M. A. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3678-3681. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. [Link]

  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Google Patents. (n.d.). CN111004215A - 2, 4-substituted pyrimidine derivatives, preparation method thereof and application thereof in preparing antitumor drugs.
  • Patsnap Eureka. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. [Link]

  • Peterson, E. A., & Zajac, M. A. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • PubChem. (n.d.). Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. [Link]

  • Gampa, G., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

Sources

Application Note: Regioselective Synthesis of Aminofuro[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution of Dichloro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including inhibitors for key enzymes like VEGFR-2 and PI3K/AKT.[1][2] A common and versatile strategy for elaborating this scaffold involves the sequential displacement of chlorine atoms from 2,4-dichlorofuro[2,3-d]pyrimidine precursors using amine nucleophiles. This application note provides a detailed guide to the synthesis of mono- and di-substituted aminofuro[2,3-d]pyrimidines, with a focus on controlling the regioselectivity of the amination. We will delve into the mechanistic underpinnings of the Nucleophilic Aromatic Substitution (SNAr) reaction, explain the electronic factors governing positional selectivity, and provide robust, field-proven protocols for achieving desired substitution patterns.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of aminofuro[2,3-d]pyrimidines from their dichloro counterparts is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on electron-deficient heteroaromatic rings proceeds through a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C2). This disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This initial addition is typically the rate-determining step.[3]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is generally fast.[3]

Caption: General mechanism of SNAr on the dichlorofuro[2,3-d]pyrimidine core.

The Core Challenge: Controlling Regioselectivity

The primary challenge in the monosubstitution of 2,4-dichlorofuro[2,3-d]pyrimidine is controlling which chlorine atom is replaced. In the absence of other directing groups, nucleophilic attack is generally favored at the C4 position.[5][6]

Causality of C4-Selectivity: This preference is rooted in the electronic structure of the pyrimidine ring. The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to the C2 position.[6] Since the SNAr reaction is orbitally controlled, the nucleophile preferentially attacks the site of the largest LUMO coefficient, which is C4. Furthermore, the intermediate formed by C4 attack is often more stable due to better charge delocalization.

However, this inherent selectivity is not absolute and can be modulated or even reversed, providing access to different isomers from a common precursor.

  • Kinetic vs. Thermodynamic Control: C4 substitution is the kinetically favored pathway, occurring faster at lower temperatures. C2 substitution can sometimes be favored under thermodynamic control (higher temperatures, longer reaction times), although this is less common.

  • Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can sterically hinder attack, making the C2 position relatively more accessible.

  • Nucleophile Type: Highly reactive or specialized nucleophiles can alter the selectivity profile. For instance, using tertiary amines can lead to preferential C2 substitution, followed by an in situ N-dealkylation to yield the secondary amine product.[7][8]

Regioselectivity cluster_paths Reaction with Primary/Secondary Amine (R₂NH) Start 2,4-Dichlorofuro[2,3-d]pyrimidine C4_Attack Attack at C4 Start->C4_Attack Kinetically Favored (Major Pathway) C2_Attack Attack at C2 Start->C2_Attack Kinetically Disfavored (Minor Pathway) Product_C4 4-Amino-2-chlorofuro[2,3-d]pyrimidine C4_Attack->Product_C4 Product_C2 2-Amino-4-chlorofuro[2,3-d]pyrimidine C2_Attack->Product_C2

Caption: Regioselective pathways for amination of the dichloro precursor.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chlorofuro[2,3-d]pyrimidines (C4-Selective)

This protocol details the kinetically controlled mono-substitution at the C4 position, which is the most common and straightforward transformation.

Rationale:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dioxane is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate without competing as a nucleophile.[4]

  • Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the products. It is crucial to use a non-nucleophilic base to avoid its direct reaction with the starting material.

  • Temperature: The reaction is typically run at room temperature or with gentle heating. Lower temperatures enhance the kinetic selectivity for the C4 position.

Materials & Equipment:

  • 2,4-Dichlorofuro[2,3-d]pyrimidine (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous DMF or Dioxane

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichlorofuro[2,3-d]pyrimidine (1.0 eq).

  • Solvent & Base Addition: Dissolve the starting material in the anhydrous solvent (approx. 0.1-0.2 M concentration). Add DIPEA (2.0-2.5 eq) to the solution.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the mixture dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is sluggish, but this may slightly decrease regioselectivity.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.[4] The product is typically more polar than the starting material.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 2,4-Diaminofuro[2,3-d]pyrimidines

This protocol describes the second substitution to afford the disubstituted product.

Rationale: The remaining chlorine atom at the C2 position is less reactive than the original C4 chlorine. Therefore, more forcing conditions are required to drive the second SNAr reaction to completion. This typically involves a higher temperature and a slight excess of the amine nucleophile.

Sequential_Synthesis Start 2,4-Dichlorofuro[2,3-d]pyrimidine Mono_Sub 4-(R¹-Amino)-2-chloro- furo[2,3-d]pyrimidine Start->Mono_Sub Step 1R¹-NH₂ (1.1 eq)DIPEA, DMFRoom Temp → 50°C Di_Sub 2-(R²-Amino)-4-(R¹-Amino)- furo[2,3-d]pyrimidine Mono_Sub->Di_Sub Step 2R²-NH₂ (1.5 eq)DIPEA, DMF80°C → 120°C

Caption: Workflow for the sequential synthesis of diaminofuro[2,3-d]pyrimidines.

Procedure:

  • Reaction Setup: Start with the purified 4-amino-2-chlorofuro[2,3-d]pyrimidine (from Protocol 1) (1.0 eq) in a round-bottom flask or a sealed tube suitable for higher temperatures.

  • Reagent Addition: Dissolve the starting material in anhydrous DMF or Dioxane. Add the second amine nucleophile (can be the same or different from the first) (1.5 - 2.0 eq) and DIPEA (2.0-2.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction - Insufficient reaction time or temperature.[4]- Low-quality or impure starting material.- Inefficient stirring.- Increase reaction time or moderately increase temperature, monitoring for side products.- Ensure high purity of the dichloro precursor.- Use a larger stir bar or mechanical stirring.
Mixture of C4/C2 Regioisomers - Reaction temperature is too high for mono-substitution.- Strongly electron-donating groups on the furan ring altering selectivity.- Run the initial substitution at a lower temperature (0 °C to RT).- Carefully purify the desired isomer via column chromatography or recrystallization.
Formation of Disubstituted Product - Excess amine nucleophile used in the first step.- Reaction temperature is too high.- Use no more than 1.0-1.1 equivalents of the amine for the first substitution.- Maintain lower reaction temperatures.
Side Reactions (e.g., Solvolysis) - Use of a nucleophilic solvent (e.g., methanol, ethanol) at high temperatures.- Use a non-nucleophilic, polar aprotic solvent such as DMF, Dioxane, or NMP.[4]

Conclusion

The regioselective synthesis of aminofuro[2,3-d]pyrimidines from dichloro precursors is a highly effective and versatile strategy in medicinal chemistry. By understanding the underlying SNAr mechanism and the electronic factors that govern regioselectivity, researchers can strategically control reaction conditions to favor the formation of the desired C4- or C2-aminated isomers. The protocols provided herein offer a robust starting point for the synthesis of these valuable compounds, enabling the development of novel therapeutics.[9]

References

  • Title: Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes Source: Organic Letters, ACS Publications URL: [Link]

  • Title: One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation Source: SciSpace (originally Synthetic Communications) URL: [Link]

  • Title: Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][9][10][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors Source: PubMed (Bioorganic Chemistry) URL: [Link]

  • Title: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives Source: Taylor & Francis Online (Journal of Asian Natural Products Research) URL: [Link]

  • Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation Source: RSC Publishing (RSC Medicinal Chemistry) URL: [Link]

  • Title: The mechanism of covalent nucleophilic aromatic substitution Source: ResearchGate URL: [Link]

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: Thieme Chemistry URL: [Link]

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics Source: LinkedIn (Schrödinger) URL: [Link]

  • Title: Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against Source: LMA Leidykla (Chemija) URL: [Link]

  • Title: Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones Source: Sciforum URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs Source: University of Technology, Iraq URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed (Organic Letters) URL: [Link]

  • Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield in 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis optimization of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, VEGFR targets).

The conversion of 5,6-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione to its dichloro analog is a classic nucleophilic aromatic substitution mediated by phosphoryl chloride (


). However, the electron-rich furan ring combined with the hydrolytic instability of the C2/C4 chlorides creates a "yield trap" during the workup phase.

Part 1: The Optimized Protocol (Gold Standard)

This protocol minimizes thermal degradation and hydrolytic loss.

Reaction Scheme:

  • Substrate: 5,6-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione.

  • Reagent:

    
     (Solvent & Reagent, 5–10 equiv).
    
  • Catalyst:

    
    -Dimethylaniline (DMA) (1.5 equiv) or DMF (Cat. amount).
    
  • Conditions: Reflux (

    
    ) for 2–4 hours.
    

Key Mechanism & Workflow:

ReactionWorkflow Start Start: 5,6-dimethylfuro[2,3-d] pyrimidine-2,4-dione Reagents Add POCl3 (Excess) + DMA (Base/Cat) Start->Reagents Intermed Intermediate: Phosphuro-chloridate Complex Reagents->Intermed Reflux Reflux (110°C) 2-4 Hours Intermed->Reflux Reflux->Intermed Regenerates Quench CRITICAL STEP: Quench into Ice/Water (Keep T < 10°C) Reflux->Quench Product Target: 2,4-Dichloro-5,6-dimethyl furo[2,3-d]pyrimidine Quench->Product

Figure 1: Optimized chlorination workflow emphasizing the critical quench step.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Incompleteness

Q: I still see the monochloro intermediate (or starting material) by TLC/LC-MS after 4 hours. Should I increase the temperature?

Diagnosis: The reaction has stalled due to the deactivation of the phosphorus species or insufficient basicity to drive the tautomerization of the dione.

Solution:

  • Do NOT exceed

    
    :  The furan ring is electron-rich and susceptible to oxidative decomposition or polymerization at higher temperatures in acidic media.
    
  • Add a Catalyst: If you are using neat

    
    , add 
    
    
    
    -Dimethylaniline (DMA)
    (1.0–1.5 equiv). DMA acts as an acid scavenger and activates
    
    
    by forming a highly reactive Vilsmeier-Haack-type chloroiminium species.
  • Boost with

    
    :  For stubborn substrates, add 1.0 equiv of Phosphorus Pentachloride (
    
    
    
    ).
    
    
    is a more aggressive chlorinating agent than
    
    
    and helps convert the initial phosphate esters into chlorides.
Phase 2: Yield Loss During Workup (The "Black Tar" Issue)

Q: The reaction looked clean, but upon quenching into water, the mixture turned black/tarry, and the yield dropped to <40%. What happened?

Diagnosis: This is the most common failure mode. It is caused by Acid-Catalyzed Furan Ring Opening . When


 hits water, it generates massive amounts of 

and

. The combination of high heat (exotherm) and strong acid attacks the electron-rich furan ring (specifically at the C5/C6 positions), leading to ring opening and polymerization (tar).

Solution (The "Cold Quench" Protocol):

  • Remove Excess

    
    :  Before quenching, distill off 70–80% of the excess 
    
    
    
    under reduced pressure. This drastically reduces the exotherm and acid load.
  • Temperature Control: Pour the reaction mixture slowly into crushed ice with vigorous stirring. Ensure the internal temperature never exceeds

    
     .
    
  • Buffer: Quench into a mixture of Ice and

    
      or 
    
    
    
    to immediately neutralize the generated acid. Keep the pH near 7–8.
Phase 3: Hydrolysis of the Product

Q: I isolated the solid, but NMR shows a mixture of the dichloro product and a monochloro-mono-hydroxy impurity.

Diagnosis: The C4-chlorine is highly reactive (more so than C2) and susceptible to hydrolysis during the aqueous workup, especially if the pH is too high (alkaline hydrolysis) or the contact time with water is too long.

Solution:

  • Fast Extraction: Do not let the product sit in the aqueous quench layer. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate .

  • Avoid Strong Bases: Do not use

    
     for neutralization. Use solid 
    
    
    
    or a saturated solution.[1] High pH (>10) will rapidly hydrolyze the C4-Cl.
  • Drying: Dry the organic layer thoroughly over

    
     before evaporation. Traces of water during rotary evaporation (which involves heat) will hydrolyze the product.
    

Part 3: Comparative Data & Reagent Selection

VariableStandard (

only)
Optimized (

+ DMA)
Aggressive (

+

)
Reaction Time 6–12 Hours2–4 Hours1–2 Hours
Yield (Crude) 50–60%85–92% 80–90%
Purity Profile High unreacted SMCleanRisk of side products
Workup Risk ModerateLow (Faster reaction = less tar)High (Violent quench)

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields in real-time.

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC/LCMS before workup Problem->Check1 Incomplete SM Remaining? Check1->Incomplete Yes Decomp Black Tar / New Spots? Check1->Decomp Impurities CleanRxn Reaction Clean, Loss after Quench? Check1->CleanRxn Clean Sol1 Add DMA (1.5 eq) or PCl5 (1.0 eq) Incomplete->Sol1 Sol2 Reduce Temp (<110°C) Check Reagent Water Content Decomp->Sol2 Sol3 Distill POCl3 first. Quench into NaHCO3/Ice. Keep pH < 8. CleanRxn->Sol3

Figure 2: Diagnostic logic for yield improvement.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA: Detailed optimiz

    
    /DMA ratios and temperature effects on pyrimidine chlorination.
    Source: Semantics ScholarLink
    
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines: Protocols for handling exotherms and stoichiometry in

    
     reactions.
    Source: PMC / NIHLink
    
  • Preventing byproduct formation in pyrimidine chlorination reactions : Guide on controlling hydrolysis and over-chlorination. Source: Benchchem Technical GuidesLink

  • Synthesis of 2,4-dichloro furo[2,3-d]pyrimidines : Specific methodologies for the furo[2,3-d]pyrimidine scaffold. Source: ResearchGateLink

Sources

Technical Support Center: Purification of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document outlines common issues, provides robust troubleshooting strategies, and details validated protocols based on established chemical principles for analogous heterocyclic systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine?

The two most effective and widely applicable methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid crude product, often resulting in high purity with minimal effort. Column chromatography is more powerful for separating the target compound from significant quantities of impurities or from byproducts with similar polarities. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can also be employed.[1]

Q2: My synthesis uses phosphorus oxychloride (POCl₃). What are the most probable impurities I should expect in my crude product?

Syntheses employing POCl₃ for chlorination often introduce specific impurities that must be managed.[2][3] Key contaminants to anticipate include:

  • Unreacted Starting Material: The dihydroxy precursor (5,6-dimethylfuro[2,3-d]pyrimidine-2,4-dione) may persist if the reaction is incomplete. This impurity is significantly more polar than the desired product.

  • Mono-chlorinated Intermediates: Partially reacted species (e.g., 2-chloro-4-hydroxy- or 4-chloro-2-hydroxy- derivatives) can be present.

  • Phosphorus-based Byproducts: Incomplete quenching of POCl₃ can leave behind highly acidic species like dichlorophosphoric acid. These can complicate extraction and may cause product degradation if not properly neutralized.[3]

  • Colored Degradation Products: Overheating or extended reaction times can lead to the formation of colored, often tarry, polymeric materials.[2][4]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A multi-faceted approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing the solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, allowing for the detection of even minor impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the compound and ensuring the absence of signals corresponding to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.

Issue Cluster 1: Recrystallization Failures

Q: How do I select an optimal solvent for the recrystallization of this specific dichlorofuro-pyrimidine?

A: The fundamental principle is to find a solvent (or solvent system) that completely dissolves your compound when hot but provides low solubility when cold. For chlorinated pyrimidine derivatives, good starting points are often polar aprotic solvents or mixtures of alcohols and hydrocarbons.[7]

  • Causality: A large solubility differential between hot and cold temperatures is necessary to maximize the recovery of pure crystals upon cooling. Impurities should ideally remain in the cold solvent (the "mother liquor").

  • Actionable Advice:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.

    • Consult the table below for recommended starting solvents.

    • If a single solvent is not ideal, a mixed-solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane) can be highly effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) while hot, and then slowly add the "poor" solvent (e.g., Hexane) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.

Q: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system, or if the rate of cooling is too rapid.

  • Causality: The compound separates from the solution as a liquid phase because the conditions for ordered crystal lattice formation have not been met.

  • Actionable Advice:

    • Re-heat the solution to re-dissolve the oil.

    • Add more solvent (10-20% increase) to reduce the level of supersaturation.

    • Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.

    • Add a seed crystal (a tiny crystal of the pure compound) to provide a nucleation site.

Q: I've followed the procedure, but no crystals have formed even after extended cooling. What are my next steps?

A: This typically indicates that the solution is too dilute, meaning the compound's solubility in the cold solvent is still too high for precipitation to occur.

  • Causality: The concentration of the target compound has not exceeded its solubility limit in the cold solvent.

  • Actionable Advice:

    • Reduce Solvent Volume: Gently heat the solution under a stream of nitrogen or using a rotary evaporator to remove a portion of the solvent. Allow the concentrated solution to cool again.

    • Introduce an Anti-Solvent: If using a single-solvent system, carefully add a miscible "poor" solvent in which your compound is insoluble until persistent turbidity is observed.

    • Advanced Technique (Diffusion Crystallization): For compounds that are difficult to crystallize, dissolve the product in a minimal amount of a good solvent with a low boiling point (like Dichloromethane). Place this vial inside a larger, sealed jar containing a poor, more volatile anti-solvent (like Pentane or Hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility and promoting the growth of high-quality crystals. A similar technique using DMF and DCM has proven effective for other insoluble pyrimidine compounds.[8]

Issue Cluster 2: Column Chromatography Challenges

Q: My final product is contaminated with a yellow or brownish tint. How can this color be removed?

A: These colored impurities are typically minor byproducts from degradation and are often highly non-polar or polymeric.

  • Causality: Side reactions or minor decomposition during synthesis or workup can generate intensely colored species that persist even after initial purification.

  • Actionable Advice:

    • Activated Charcoal Treatment: Dissolve the crude or semi-pure product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Stir or swirl the mixture for 5-10 minutes at room temperature.[4]

    • Hot Filtration: Filter the mixture through a pad of Celite® or a fluted filter paper to remove the charcoal. Crucially , if using a solvent system prone to premature crystallization, pre-heat your filtration funnel and receiving flask to prevent the product from crashing out during this step.[4]

    • Proceed to Final Purification: Remove the solvent and proceed with recrystallization or a final chromatographic polishing step. Be aware that excessive use of charcoal can lead to a loss of the desired product due to adsorption.[4]

Q: My compound either streaks badly on the TLC plate or remains at the baseline. How do I troubleshoot my chromatography?

A: This indicates an issue with the solvent system or the interaction with the silica gel.

  • Causality: Streaking can be caused by overloading the TLC plate, acidic/basic properties of the compound, or poor solubility in the eluent. Remaining at the baseline (Rf = 0) means the eluent is not polar enough to move the compound.

  • Actionable Advice:

    • Adjust Eluent Polarity: If the spot is at the baseline, increase the polarity of your eluent (e.g., move from 10% EtOAc/Hexane to 20% EtOAc/Hexane). If it runs too high (Rf > 0.6), decrease the polarity.

    • Add a Modifier: If streaking persists, the compound may be interacting too strongly with the acidic silanol groups on the silica surface. Add a small amount of a modifier to the eluent system, such as triethylamine (~0.5%) to mask the acidity, or a few drops of acetic acid if your compound is acidic.

    • Check Solubility: Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine. Add a minimal amount of a pre-determined hot recrystallization solvent (see Table 1) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a minimal amount of activated charcoal. Swirl for 5 minutes.[4]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and receiving flask. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the charcoal and any insoluble impurities.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

  • Validation: Assess purity using HPLC and NMR.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an eluent system that provides a retention factor (Rf) of ~0.3 for the target compound. See Table 2 for suggestions.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum.

  • Validation: Confirm purity and structure by HPLC and NMR.

Section 4: Data Presentation and Visualization

Data Tables

Table 1: Suggested Solvents for Recrystallization

Solvent/SystemPolarityTypical Use CaseNotes
Hexanes / HeptaneNon-polarFor highly non-polar impurities.Good starting point for initial purification.
TolueneLowEffective for many aromatic heterocycles.Higher boiling point requires care during removal.
IsopropanolPolar ProticCan be effective if impurities are very non-polar.
Ethyl Acetate / HexanesTunableA highly versatile system; polarity can be finely adjusted.Start with a low ratio of Ethyl Acetate and increase as needed.
Dichloromethane / HexanesTunableGood for less polar compounds; Dichloromethane is a strong solvent.Dissolve in DCM, add Hexanes as the anti-solvent.

Table 2: Example Eluent Systems for Silica Gel Chromatography

Eluent System (v/v)PolarityTarget Rf RangeNotes
5-20% Ethyl Acetate in HexanesLow0.2 - 0.4Standard starting point for many organic compounds.
10-30% Dichloromethane in HexanesLow to Medium0.2 - 0.4Offers different selectivity compared to Ethyl Acetate.
100% TolueneLowVariesCan be effective for separating closely related aromatic compounds.
0.5% Triethylamine in EtOAc/HexanesModified0.2 - 0.4Use if TLC shows significant tailing/streaking.
Visual Diagrams

G cluster_0 Purification Workflow Crude Crude Product Decision Assess Impurity Profile (TLC/NMR) Crude->Decision Recryst Recrystallization Decision->Recryst Solid w/ minor impurities Chrom Column Chromatography Decision->Chrom Oily or many impurities PurityCheck Purity & Identity Check (HPLC, NMR, MS) Recryst->PurityCheck Chrom->PurityCheck PurityCheck->Chrom Fail Pure Pure Product (>98%) PurityCheck->Pure Pass

Caption: General workflow for the purification of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

G cluster_1 Troubleshooting Recrystallization Start Hot, clear solution prepared Cool Cool slowly to room temp, then ice bath Start->Cool CrystalsForm Crystals Form? Cool->CrystalsForm OilingOut Oils Out? CrystalsForm->OilingOut No Success Filter, Wash, Dry CrystalsForm->Success Yes Failure No Precipitation OilingOut->Failure No Action1 Re-heat, add more solvent, cool slower OilingOut->Action1 Yes Action2 Reduce solvent volume or add anti-solvent Failure->Action2 Action1->Cool Action2->Cool

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • SIELC Technologies. Separation of Pyrimidine,2,4-dichloro- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Semantic Scholar. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • Annals of the New York Academy of Sciences. The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available at: [Link]

  • ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • PubChem. 2,4-Dichloro-5,6-dihydrothieno[2,3-d]pyrimidine. Available at: [Link]

  • Google Patents. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
  • Phenomenex. Avoiding Depurination During Trityl-on Purification. Available at: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

Sources

Technical Support Center: Synthesis of Dichlorofuro[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of dichlorofuro[2,3-d]pyrimidines. This guide is designed to provide in-depth technical assistance to researchers and professionals working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate, troubleshoot, and resolve common side reactions and experimental challenges encountered during the synthesis of these molecules.

The furo[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, and the 2,4-dichloro derivative serves as a versatile intermediate for further chemical modifications.[1][2] However, its synthesis can be fraught with challenges, leading to suboptimal yields and complex purification procedures. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and supported by literature precedents.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you may encounter during the synthesis of dichlorofuro[2,3-d]pyrimidines. Each issue is presented with potential causes and actionable solutions.

Question 1: I am observing a low yield of the desired 2,4-dichlorofuro[2,3-d]pyrimidine after the chlorination step with phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the chlorination of furo[2,3-d]pyrimidine-2,4-diones are a frequent challenge. The primary culprits are often incomplete reaction, degradation of the starting material or product, and the formation of side products. Let's break down the potential causes and their remedies.

Potential Causes & Solutions:

  • Incomplete Chlorination: The conversion of the di-hydroxy (or tautomeric keto) form to the dichloro derivative can be sluggish.

    • Insufficient Reagent: While some protocols advocate for equimolar amounts of POCl₃, an excess is often necessary to drive the reaction to completion.[3] A solvent-free approach with a slight excess of POCl₃ can be effective for large-scale preparations.[3]

    • Inadequate Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to degradation. A typical temperature range is 100-160 °C.[4][5]

    • Reaction Time: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Stopping the reaction prematurely will leave unreacted starting material, while prolonged heating can increase byproduct formation.

  • Formation of Monochloro Intermediate: A common byproduct is the monochlorinated furo[2,3-d]pyrimidine. This arises from incomplete reaction at one of the two positions.

    • Troubleshooting: Increasing the amount of POCl₃ and extending the reaction time (while monitoring for degradation) can help push the reaction towards the dichloro product. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can also enhance the reactivity of the chlorinating agent.

  • Hydrolysis during Workup: The dichlorofuro[2,3-d]pyrimidine product is susceptible to hydrolysis, converting it back to the starting material or the monochloro intermediate.

    • Mitigation: The workup procedure is critical. Quenching the reaction mixture by pouring it slowly onto crushed ice is a standard procedure. It is crucial to neutralize the acidic mixture promptly with a base such as sodium bicarbonate or sodium carbonate solution to a pH of 7-8.[6] Immediate extraction with an organic solvent after neutralization will minimize contact time with the aqueous phase.

  • Degradation of the Furan Ring: The furan moiety can be sensitive to the harsh acidic conditions of the chlorination reaction, leading to ring-opening or other decomposition pathways.

    • Preventative Measures: Using the minimum necessary reaction temperature and time is crucial. A solvent-free approach can sometimes be advantageous as it reduces the overall reaction volume and can lead to shorter reaction times.[3]

dot

Caption: Troubleshooting flowchart for low yield in dichlorofuro[2,3-d]pyrimidine synthesis.

Question 2: My NMR spectrum shows unexpected signals after the synthesis of the furo[2,3-d]pyrimidine core, even before the chlorination step. What could be the source of these impurities?

Answer:

The formation of the furo[2,3-d]pyrimidine core, often achieved through a Vilsmeier-Haack type reaction or a related cyclization, can also be a source of side products.

Potential Side Reactions and Byproducts:

  • Regioisomers: Depending on the substitution pattern of your starting materials, the formation of regioisomers is a possibility. For instance, in the cyclization of a substituted pyrimidine with a three-carbon unit, the furan ring can potentially form in two different orientations.

    • Control Measures: The regioselectivity is often dictated by the electronic and steric nature of the substituents on the pyrimidine ring. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. A thorough characterization of the product by 2D NMR techniques (like NOESY or HMBC) can help in confirming the correct regiochemistry.

  • Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting materials or stable intermediates in the reaction mixture.

    • Troubleshooting: Similar to the chlorination step, optimizing reaction temperature and time is key. Ensuring the Vilsmeier reagent is active is also crucial. The reagent should be freshly prepared under anhydrous conditions.[7]

  • N-Formylation: In reactions involving the Vilsmeier reagent (POCl₃/DMF), if the pyrimidine ring has unprotected N-H groups, N-formylation can occur as a side reaction.[7]

    • Identification and Removal: N-formylated byproducts can often be identified by a characteristic singlet in the aldehyde region of the ¹H NMR spectrum. These are often more polar than the desired product and can sometimes be removed by column chromatography.

  • Over-chlorination at other positions: While less common on the furan ring itself, if other activated positions exist on the pyrimidine ring, undesired chlorination can occur.

dot

Sources

Technical Support Center: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective functionalization of the 2,4-dichloropyrimidine scaffold. While this molecule is a privileged building block in drug development, its two electrophilic sites (C2 and C4) often lead to frustrating isomeric mixtures, poor yields, and difficult chromatographic separations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Section 1: The Mechanistic Foundations of Regioselectivity

To troubleshoot poor regioselectivity, we must first understand the causality behind the intrinsic reactivity of the pyrimidine ring.

  • Intrinsic C4 Preference: Under standard nucleophilic aromatic substitution (SNAr) conditions, the C4 position is inherently more electrophilic. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at C4. Furthermore, nucleophilic attack at C4 generates a para-quinoid Meisenheimer intermediate, which is thermodynamically more stable than the ortho-quinoid intermediate formed via C2 attack 1.

  • Electronic Perturbations: Substituents on the pyrimidine ring drastically alter this landscape. An electron-withdrawing group (EWG) at C5 enhances C4 selectivity. Conversely, an electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe) redistributes the LUMO lobes, making the C2 and C4 coefficients nearly equal, often resulting in C2-selective displacement or complex mixtures 2.

G Start 2,4-Dichloropyrimidine Cond1 Primary/Secondary Amines Standard SNAr Start->Cond1 Cond2 Tertiary Amines OR ZnCl2 Lewis Acid Start->Cond2 Int1 C4-Meisenheimer Intermediate (Lower Ea) Cond1->Int1 Kinetic Control Int2 C2-Quaternary Salt OR Zn-Coordinated Complex Cond2->Int2 Substrate/Catalyst Control Prod1 C4-Substituted Product (Major Regioisomer) Int1->Prod1 -HCl Prod2 C2-Substituted Product (Major Regioisomer) Int2->Prod2 -Alkyl Chloride / -HCl

Mechanistic pathways dictating C4 vs C2 regioselectivity in 2,4-dichloropyrimidines.

Section 2: Troubleshooting Guide & Diagnostics

When experimental outcomes deviate from expectations, consult the quantitative summary below to recalibrate your reaction conditions.

Table 1: Quantitative Summary of Regioselective Conditions
Reagent / ConditionSubstrate FeaturesMajor RegioisomerTypical Ratio (C4:C2)Mechanistic Rationale
Sec-Amines, K2CO3, DMF UnsubstitutedC43:1 to 4:1Kinetic preference for C4 LUMO 1.
Sec-Amines, Pd-Catalyst 6-Aryl substitutedC4>95:5Oxidative addition heavily favors C4 1.
Tertiary Amines (e.g., Et3N) 5-EWG substitutedC2<5:95Quaternary ammonium intermediate undergoes N-dealkylation .
Primary Amines, ZnCl2 UnsubstitutedC2<10:90Lewis acid coordination to N1/N3 directs C2 attack []().
Thiols, Pd-NHC Catalyst UnsubstitutedC2<5:95Bulky NHC ligands override inherent C4 oxidative addition [[3]]().
Diagnostic Workflows

Issue A: Obtaining an inseparable 1:1 to 4:1 mixture of C4/C2 isomers.

  • Cause: The intrinsic reactivity difference between C2 and C4 is narrow for neutral nitrogen nucleophiles (like aliphatic amines) under basic conditions 1.

  • Solution: Shift from substrate control to catalyst control. Employing a Palladium catalyst with 2,4,6-trichloropyrimidine as a ligand precursor strongly favors C4-amination (>95:5) by dictating the site of oxidative addition [[1]]().

Issue B: Need to synthesize the C2-isomer, but SNAr keeps yielding C4.

  • Cause: C4 is the default kinetic and thermodynamic sink.

  • Solution: Use a tertiary amine (e.g., triethylamine) instead of a secondary amine. The tertiary amine attacks C4 and C2 reversibly, but the C2-quaternary ammonium salt undergoes irreversible N-dealkylation (loss of an alkyl chloride) to yield the stable C2-secondary amine product . Alternatively, use ZnCl2 to selectively coordinate the pyrimidine nitrogens and activate the C2 position []().

Troubleshooting Run Run Standard SNAr (e.g., K2CO3, DMF, RT) Check Analyze LC-MS / NMR Regioisomer Ratio Run->Check GoodC4 >9:1 C4:C2 Proceed to Isolation Check->GoodC4 Success Mix Poor Selectivity (e.g., 1:1) or Over-reaction Check->Mix Issue Detected Fix1 Lower Temp to -78°C or Change Solvent (DCM/THF) Mix->Fix1 Kinetic Control Fix2 Use Pd-Catalysis (e.g., Pd/2,4,6-trichloropyrimidine) Mix->Fix2 Catalyst Control

Troubleshooting workflow for optimizing regiomeric ratios in SNAr amination.

Section 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems, meaning the chemical environment inherently restricts the outcome to the desired regioisomer.

Protocol A: Highly Regioselective C4-Amination (Pd-Catalyzed)

Self-Validating Principle: This protocol uses a specific Pd-complex to override poor intrinsic SNAr selectivity. The bulky catalyst environment prevents C2 oxidative addition, ensuring >95% C4 product formation 1.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the desired aliphatic secondary amine (1.2 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (2 mol%) and 2,4,6-trichloropyrimidine (4 mol%) as the pre-catalyst ligand system.

  • Base and Solvent: Add LiHMDS (1.5 equiv) as the base, dissolved in anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry the combined organic layers over Na2SO4, and purify via flash column chromatography.

Protocol B: Regioselective C2-Amination via Tertiary Amine N-Dealkylation

Self-Validating Principle: Utilizing a tertiary amine generates a charged intermediate that relies on in situ dealkylation. Because the dealkylation is irreversible and highly favored at the C2 position, the final stable product is strictly limited to the C2-isomer .

  • Preparation: Dissolve the 5-substituted-2,4-dichloropyrimidine (e.g., 5-nitro or 5-cyano derivative) (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Nucleophile Addition: Add the tertiary amine (e.g., triethylamine or N-methylpiperidine) (3.0 equiv).

  • Heating: Heat the mixture to 80 °C under reflux for 12 hours. The initial attack occurs rapidly, followed by the requisite N-dealkylation of the cationic quaternary ammonium intermediate.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. The byproduct (alkyl chloride) is volatile and easily removed. Purify the residue via recrystallization or chromatography to isolate the C2-substituted product 4.

Section 4: Frequently Asked Questions (FAQs)

Q: Why do I see 2,4-diamination (over-reaction) even when using exactly 1.0 equivalent of amine? A: The first amination (especially at C4) introduces an electron-donating amino group, which typically deactivates the pyrimidine ring towards a second SNAr. However, if the reaction is run at elevated temperatures (>80 °C) or with highly nucleophilic cyclic amines (like pyrrolidine), the thermal energy overcomes the deactivation barrier. Always maintain strict stoichiometric control (0.95 - 1.05 equiv) and keep temperatures below 40 °C for the first substitution.

Q: Can I use computational chemistry to predict my substrate's regioselectivity? A: Yes. Density Functional Theory (DFT) calculations of the LUMO and LUMO+1 orbitals are highly predictive. If the energy gap between LUMO and LUMO+1 is ≤ 0.25 eV, you must consider contributions from both orbitals. This narrow gap usually indicates a high risk of obtaining isomeric mixtures, signaling that you should proactively use catalyst control [[2]]().

Q: Does solvent polarity affect the C4:C2 ratio? A: Absolutely. Polar aprotic solvents (DMF, DMSO) stabilize the highly delocalized Meisenheimer intermediate, heavily favoring C4. Non-polar or protic solvents can disrupt this stabilization, sometimes artificially increasing the proportion of the C2 isomer. If you are struggling with poor C4 selectivity, switching to a more polar aprotic solvent is a simple first-line troubleshooting step.

References

1.[1] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (acs.org). 1 2. Substrate-Controlled C-2 Amination of Dichloropyrimidines with Tertiary Amines. Thieme Connect. 3.[4] Application Notes and Protocols: Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Benchchem. 4 4.[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Biology. 2 5.[3] C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. NIH / PubMed. 3

Sources

Overcoming low reactivity in C-2 position of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The "C-2 Problem"

The Core Challenge: In 2,4-dichloropyrimidine, the two chlorine atoms are not equivalent.[1] The C-4 position is significantly more electrophilic than the C-2 position.

  • C-4 Reactivity: The C-4 position is para-like relative to N-1 and ortho-like relative to N-3. It benefits from the cumulative electron-withdrawing inductive effect (-I) and mesomeric stabilization of the Meisenheimer intermediate (para-quinoid resonance structure).

  • C-2 Reactivity: The C-2 position is flanked by two nitrogens (ortho-like to both). While intuitively electron-deficient, the intermediate formed upon attack at C-2 (ortho-quinoid) is less stable than the C-4 intermediate. Additionally, lone-pair repulsion from the flanking nitrogens can deter nucleophilic approach.

Result: Under standard


 conditions, C-4 reacts first (

).[2] Reacting the remaining C-2 chloride requires overcoming a significantly higher activation energy barrier.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls after the first substitution. I have the C-4 product, but the C-2 chloride won't react. Why?

Diagnosis: You have hit the "deactivation wall." Explanation: The first substituent (nucleophile) introduced at C-4 is usually an electron-donating group (EDG), such as an amine (-NHR) or alkoxide (-OR). This donation pushes electron density back into the pyrimidine ring, making the remaining C-2 position even less electrophilic than it was in the starting material. Solution:

  • Switch Mechanisms: If

    
     fails, switch to Palladium-catalyzed Buchwald-Hartwig cross-coupling . Pd(0) oxidative addition is less sensitive to the electronic deactivation than nucleophilic attack.
    
  • Microwave Irradiation: Thermal heating often leads to decomposition before C-2 activation. Microwave heating (120–160 °C) in polar aprotic solvents (NMP, DMSO) can surmount the C-2 barrier rapidly.

  • Acid Catalysis: Add a Lewis Acid (

    
    ) or Brønsted acid (1.0 equiv HCl in dioxane). Protonation/complexation of the ring nitrogens pulls electron density, reactivating the C-2 carbon.
    
Q2: I am seeing significant hydrolysis (C-2 –OH) instead of the desired substitution.

Diagnosis: Trace water competition in high-energy conditions. Explanation: To force C-2 reactivity, you likely increased the temperature. At high temperatures (


), even trace water becomes a competitive nucleophile, especially if your desired nucleophile is sterically hindered.
Solution: 
  • Solvent: Switch to anhydrous 1,4-Dioxane or Toluene (non-hygroscopic) instead of DMF/DMSO.

  • Base: Use a non-nucleophilic, anhydrous inorganic base like

    
      or 
    
    
    
    rather than hydroxides or alkoxides.
  • Scavenger: Add 3Å molecular sieves to the reaction vessel.

Q3: Can I selectively react the C-2 position first and leave C-4 for later?

Diagnosis: Regioselectivity Reversal (The "Impossible" Route). Explanation: Standard


 will always favor C-4. To hit C-2 first, you must change the rules of engagement.
Solution: 
  • The "Tertiary Amine" Trick: Use a tertiary amine (e.g.,

    
    ) as the nucleophile. It attacks C-2 to form a quaternary ammonium salt, which then undergoes in situ dealkylation to yield the C-2 secondary amine product.[3] This mechanism bypasses the standard Meisenheimer stability trends.
    
  • Pd-NHC Catalysis: Use Palladium with bulky N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-IPent ).[4] These catalysts exert steric control that favors the less hindered C-2 oxidative addition over C-4.

Decision Tree & Reactivity Landscape

The following diagram illustrates the energy landscape and decision pathways for functionalizing 2,4-dichloropyrimidine.

ReactivityLandscape Start 2,4-Dichloropyrimidine C4_Sub C-4 Substituted (Major Product) Start->C4_Sub Standard SnAr (Mild, <80°C) C2_Select C-2 Selective Conditions Start->C2_Select Special Conditions C2_Barrier High Energy Barrier (Deactivated Ring) C4_Sub->C2_Barrier Attempting 2nd Sub Final_Bis 2,4-Bis-substituted C2_Barrier->Final_Bis Requires: 1. Microwave (150°C) 2. Buchwald Pd-Cat 3. Lewis Acid (ZnCl2) C2_Sub C-2 Substituted (Rare Isomer) C2_Select->C2_Sub 1. Tertiary Amines 2. Pd-IPent Catalyst 3. Zn/Mg Chelation

Caption: Figure 1. Reactivity flow for 2,4-dichloropyrimidine. Standard pathways (blue/green) favor C-4. Accessing C-2 requires overcoming deactivation barriers (red) or using specialized reversal tactics (yellow).

Validated Experimental Protocols

Protocol A: Forcing C-2 Substitution (Post-C4 Functionalization)

Use this when you already have a substituent at C-4 and need to react the "stubborn" C-2 chloride.

Method: Microwave-Assisted


Reagents: 
  • Substrate: 4-substituted-2-chloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Step-by-Step:

  • Setup: In a microwave-safe vial, dissolve the substrate in NMP (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine nucleophile. Cap the vial under Argon/Nitrogen.[5]

  • Irradiation: Heat to 140–160 °C for 20–40 minutes.

    • Note: If using thermal heating (oil bath), reflux in n-Butanol (

      
      ) for 12–24 hours.
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (crucial to remove NMP), then brine. Dry over

    
    .
    
Protocol B: C-2 Selective Substitution (Reversing Selectivity)

Use this to install a substituent at C-2 while keeping the C-4 chloride intact.

Method: Tertiary Amine Mediated Substitution Reagents:

  • Substrate: 2,4-dichloropyrimidine (1.0 equiv)

  • Nucleophile: Triethylamine (

    
    ) or N-methylpyrrolidine (acting as reactant)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Acetonitrile.

  • Reaction: Add the tertiary amine (1.1 equiv). Stir at room temperature or mild heat (40 °C).

  • Mechanism Check: The reaction forms a quaternary ammonium salt at C-2.

  • Dealkylation: Heat to reflux. The chloride ion attacks the alkyl group of the ammonium, releasing the alkyl chloride and yielding the 2-dialkylamino-4-chloropyrimidine .

    • Result: You obtain the C-2 amino product with the C-4 chloride preserved for later reaction.

Comparative Data: Conditions for C-2 Activation

MethodologyTemp (

C)
Typical Yield (C-2 step)ProsCons
Standard Thermal

100–12020–40%Simple setupSlow, high hydrolysis risk, decomposition
Microwave

140–16075–90%Fast (30 min), cleaner profileScale-up limited by microwave vial size
Buchwald-Hartwig (Pd) 80–10080–95%Works on deactivated rings, broad scopeExpensive catalysts, requires inert atmosphere
Lewis Acid (

)
60–8050–70%Lowers temp requirementWorkup can be messy (emulsions)

References

  • Regioselective Control using Tertiary Amines

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: [PubMed / J. Org.[3] Chem]([Link])

  • Pd-Catalyzed C-2 Selectivity

    • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
    • Source:

  • Microwave Assisted Synthesis

    • Microwave-Assisted Palladium-C
    • Source:

  • General Reactivity & QM Analysis

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source:

Sources

Technical Support Center: Purification of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Colored Impurities & Tarry Residues

Ticket ID: PYR-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Yellow-to-Brown" Spectrum

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask of pyrimidine intermediate that should be white or off-white but is currently displaying a spectrum ranging from "canary yellow" to "tarry black."

In pyrimidine synthesis (e.g., Biginelli, Pinner, or condensation of amidines), color is rarely just a cosmetic issue. It indicates the presence of conjugated impurities (oxidative coupling products), polymerized enaminones , or trapped metal catalysts . These impurities are often highly lipophilic and can co-crystallize with your product, ruining downstream biological assays.

This guide moves beyond standard textbook workups. We focus on adsorption isotherms , pH-swing extractions , and lattice exclusion strategies.

Module 1: Diagnostic Triage

Before choosing a protocol, perform this rapid solubility test to identify the nature of the chromophore.

ObservationProbable CauseRecommended Protocol
Yellow/Orange Solution Conjugated organic impurities (oxidized dimers).Protocol A (Carbon Adsorption)
Dark Brown/Black Tar Polymerized starting materials (e.g., decomposed aldehydes/ketoesters).Protocol B (pH-Swing)
Green/Blue/Red Tint Residual metal catalyst (Cu, Fe, Ni) or metal-ligand complexes.Protocol A + Chelation (See FAQ)
Specks in Solid Occluded mother liquor or carbon fines from previous steps.Protocol C (Recrystallization)

Protocol A: The "Carbon Polish" (Adsorption Isotherm)

Best for: Removing trace colored organic impurities from soluble products.

The Science: Activated carbon works via London dispersion forces. The planar, aromatic structure of pyrimidines competes for binding sites. To remove impurities without losing product, we must exploit the polarity differential . Colored impurities are often large, planar, and highly conjugated, adhering more strongly to the carbon matrix than the smaller pyrimidine product.

Critical Material Note: Use Acid-Washed Activated Carbon . Standard charcoal often contains iron and ash, which can leach into your reaction and catalyze further degradation.

Step-by-Step Workflow
  • Solvent Selection: Dissolve your crude solid in a solvent where it is highly soluble (e.g., Methanol, Ethanol, or Ethyl Acetate). Avoid DMF/DMSO if possible, as their high viscosity inhibits diffusion into carbon pores.

  • The Slurry: Add Activated Carbon (10-20 wt% relative to crude mass).

  • Thermal Activation: Heat the mixture to 50-60°C for 30 minutes. Do not reflux vigorously, as this can break down the carbon particles into "fines" that are impossible to filter.

  • The Celite Barrier: Prepare a filter funnel with a packed bed of Celite 545 (diatomaceous earth). This is non-negotiable; it traps the sub-micron carbon particles.

  • Hot Filtration: Filter the hot mixture through the Celite pad.

  • Wash: Rinse the filter cake with hot solvent to recover adsorbed product.

CarbonTreatment cluster_impurities Impurity Fate Start Crude Colored Solution Carbon Add Acid-Washed Carbon (10-20 wt%) Start->Carbon Dissolution Heat Heat to 50-60°C (30 mins) Carbon->Heat Adsorption Filter Filter through Celite 545 Heat->Filter Hot Filtration Trapped Trapped in Carbon Matrix Heat->Trapped Evap Evaporate & Recrystallize Filter->Evap Clear Filtrate

Figure 1: Adsorption workflow for removal of conjugated organic impurities.

Protocol B: pH-Swing Extraction (Chemical Washing)

Best for: Separating pyrimidines from non-basic tars and polymerized starting materials.

The Science: Pyrimidines possess basic nitrogen atoms (pKa ~1.0 - 2.5). We can protonate the ring to make it water-soluble, leaving non-basic "tar" (polymerized aldehydes/ketones) in the organic layer.

Methodology
  • Dissolution: Dissolve crude residue in an organic solvent (e.g., Ethyl Acetate or DCM).[1]

  • Extraction (Acid Phase): Extract with 1M HCl (3x).

    • Result: The pyrimidine moves to the aqueous layer (as the hydrochloride salt). The colored tar remains in the organic layer.

  • Separation: Discard the colored organic layer.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH ~8-9.

  • Precipitation: The free-base pyrimidine should precipitate out as a solid. Filter and dry.

Warning: If your pyrimidine has acidic functional groups (e.g., carboxylic acids, phenols), do not use this method. Use Protocol C instead.

Protocol C: Crystallization Engineering

Best for: Final polishing and removing occluded impurities.

The Science: Impurities often get trapped inside the crystal lattice (occlusion) if crystallization happens too fast. We need to slow down nucleation to exclude these impurities.

Solvent Systems for Pyrimidines
Solvent SystemPolarityApplication
Ethanol (95%) HighStandard for Biginelli products (DHPMs).
EtOAc / Hexane MediumGood for lipophilic pyrimidines. Use diffusion method.[2][3]
Acetonitrile MediumExcellent for removing polar oxide impurities.
DMF / Water High"Last resort" for highly insoluble fused rings.
The "Anti-Solvent Diffusion" Technique (For Stubborn Cases)

If your compound is only soluble in DMF or DMSO and cannot be recrystallized by cooling:

  • Dissolve compound in minimum DMF .

  • Place this open vial inside a larger jar containing Ethanol or Diethyl Ether .

  • Seal the outer jar.

  • Wait 24-48h. The volatile anti-solvent (Ether) will slowly diffuse into the DMF, forcing the pyrimidine to crystallize slowly and purely, leaving impurities in the solution.

CrystallizationLogic Start Solid State Soluble Soluble in Hot EtOH? Start->Soluble Oiling Forms Oil upon Cooling? Soluble->Oiling Yes Action2 Use Anti-Solvent Diffusion Soluble->Action2 No (Only DMF/DMSO) Impurities Impurities Trapped? Oiling->Impurities No (Crystals form) Action3 Seed Crystal + Slower Cooling Oiling->Action3 Yes Action1 Standard Recrystallization Impurities->Action1 No (Pure) Impurities->Action3 Yes (Colored)

Figure 2: Decision tree for optimizing crystallization parameters.

Frequently Asked Questions (FAQs)

Q: I used Protocol A (Carbon), but my filtrate is grey/black. What happened? A: You likely have "carbon breakthrough." This happens if the carbon particles are too fine or if the filtration was too fast.

  • Fix: Re-filter the solution through a fresh pad of Celite 545 or a 0.45-micron PTFE membrane filter. Ensure the solution is not boiling during filtration.

Q: My product turns pink/red upon standing in air. Why? A: This suggests oxidation of the pyrimidine ring (often at the C5 or C6 position) or residual copper/iron acting as a catalyst.

  • Fix: Recrystallize immediately with a pinch of ascorbic acid (Vitamin C) or sodium metabisulfite in the solvent to act as an antioxidant scavenger. Store under Argon.[4]

Q: I suspect metal catalyst contamination (Pd/Cu). Will carbon remove it? A: Standard carbon is inefficient for metals.

  • Fix: Use a specialized scavenger resin (e.g., Thiol-functionalized silica ) or wash your organic phase with an aqueous solution of EDTA or N-Acetylcysteine before crystallization.

Q: Can I use silica gel chromatography instead? A: Yes, but pyrimidines often "streak" (tail) on silica due to their basicity interacting with acidic silanol groups.[5]

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica surface and sharpen the peaks.

References

  • BenchChem Technical Support. (2025).[1][2][5][6][7] Optimization of Pyrimidine Synthesis & Recrystallization Protocols. Retrieved from 7

  • Organic Syntheses. (2021). Purification of Heterocycles via Activated Charcoal Treatment. Organic Syntheses Procedures. Retrieved from 8

  • Deibl, N., Ament, K., & Kempe, R. (2015).[9] A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Retrieved from 9

  • Mettler Toledo. (2025). Impurity Profiling of Chemical Reactions in Process Development. Retrieved from 10

  • ResearchGate Community. (2016). Crystallization strategies for DMF/DMSO soluble Pyrimidines. Retrieved from 3

Sources

Technical Support Center: Optimizing Furo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of furo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this critical heterocyclic scaffold. Furo[2,3-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, which allows them to interact with a wide array of biological targets, including protein kinases like VEGFR-2 and Akt1.[1][2] This guide moves beyond simple procedural lists to explain the causal factors behind experimental outcomes, empowering you to make informed decisions in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile starting materials for constructing the furo[2,3-d]pyrimidine core?

A1: The most prevalent and flexible strategies for synthesizing the furo[2,3-d]pyrimidine skeleton involve building the pyrimidine ring onto a pre-existing, functionalized furan.[1][2] The most widely used starting materials are 2-amino-3-cyanofurans (or 2-aminofuran-3-carbonitriles).[2] These substrates are highly valuable because the ortho-disposed amino and cyano groups are perfectly poised for cyclization with a one-carbon electrophile to form the pyrimidine ring.

Q2: I am planning a new synthesis. Which general synthetic route for furo[2,3-d]pyrimidines offers the best balance of yield, versatility, and operational simplicity?

A2: For general purposes, a two-step sequence starting from a 2-aminofuran derivative using N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an ammonia source is often preferred.[1]

  • Step 1: Reaction of the 2-aminofuran with DMF-DMA forms a highly reactive N,N-dimethylformamidine intermediate.

  • Step 2: This intermediate is then typically cyclized by heating with ammonium acetate in a suitable solvent like acetic acid to yield the final furo[2,3-d]pyrimidine.[1]

This method is advantageous because it often provides higher yields and is compatible with a broader range of substituents on the furan ring compared to the classical one-pot reaction with formamide.[1]

Q3: My target molecule has specific substituents at the C5 and C6 positions. How does this influence my choice of synthetic strategy?

A3: The substitution pattern on the furan ring is a critical consideration. The synthesis of the furo[2,3-d]pyrimidine core is typically initiated from either a furan derivative or a pyrimidine derivative.[2]

  • Building the Pyrimidine onto the Furan: This is the most common approach. The substituents you desire at the C5 and C6 positions of the final product must be present on the starting furan. For instance, to synthesize 5,6-diphenylfuro[2,3-d]pyrimidine, you would start with a condensation reaction involving benzoin and malononitrile to form the appropriately substituted 2-amino-3-cyano-4,5-diphenylfuran.[3]

  • Building the Furan onto the Pyrimidine: Less common, but useful for certain substitution patterns. This strategy often involves O-alkylation of a pyrimidine derivative (like 2-methylthiopyrimidin-4,6-dione) with a bifunctional electrophile, followed by an intramolecular cyclization to construct the furan ring.[4] This can be an effective route if the required substituted pyrimidine is more readily accessible than the corresponding furan.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Problem 1: Consistently Low Reaction Yield

Q: My cyclization reaction to form the furo[2,3-d]pyrimidine ring is consistently yielding less than 40% of the desired product. What are the primary factors I should investigate to improve the yield?

A: Low yield is a frequent challenge that can often be traced back to one of several key parameters. A systematic approach is crucial for diagnosis.

A. Sub-Optimal Reagents or Reaction Conditions: The classical one-step synthesis using formamide or triethyl orthoformate requires high temperatures, which can lead to degradation.[1] If you are using this method, consider switching to the milder, two-step DMF-DMA protocol described in FAQ 2.[1]

B. Catalyst Inefficiency (if applicable): While many syntheses are catalyst-free, some modern multicomponent reactions may employ catalysts.[4] If your reaction uses a catalyst (e.g., Lewis acids), its activity is paramount.[5]

  • Action: If you suspect catalyst deactivation, try using a freshly opened bottle or a different batch. You may also need to screen alternative catalysts or increase the catalyst loading.[5]

C. Solvent and Temperature Effects: The choice of solvent and reaction temperature are deeply interconnected.

  • Causality: The cyclization step often involves the elimination of a small molecule (like water or methanol). The reaction temperature must be high enough to overcome the activation energy for this step but not so high that it causes decomposition of starting materials or products.

  • Action: If your reaction is sluggish, a modest increase in temperature may improve the rate and yield.[6] However, if you observe darkening of the reaction mixture or the appearance of multiple new spots on TLC, decomposition is likely occurring, and the temperature should be lowered. Consider switching to a higher-boiling-point solvent if you need to access higher temperatures safely.

Below is a representative table illustrating how to document an optimization screen.

EntrySolventTemperature (°C)Time (h)Yield (%)Observations
1Acetic Acid100635Incomplete conversion
2Acetic Acid120 (Reflux)665Good conversion, minor impurities
3Toluene110 (Reflux)1245Slower reaction rate
4DMF120475Clean reaction, faster rate
5DMF140460Product degradation observed
Problem 2: Significant Side Product Formation

Q: My crude NMR and LC-MS analyses show multiple peaks, indicating the formation of significant side products. How can I identify and minimize these unwanted species?

A: Side product formation usually points to competing reaction pathways or degradation. The key is to understand what those pathways are and adjust conditions to disfavor them.

A. Incomplete Intermediate Reaction: In two-step syntheses, if the initial intermediate (e.g., the amidine from DMF-DMA) is not fully formed before adding the cyclization agent, you will be left with unreacted starting material and potentially other byproducts.

  • Action: Ensure the first step runs to completion by monitoring with TLC or LC-MS before proceeding to the cyclization step.

B. Hydrolysis of Intermediates or Product: The furan ring, particularly when electron-rich, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Action: Ensure your reagents and solvents are dry. If using a strong acid catalyst, consider switching to a milder Lewis acid.[5] If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

C. Alternative Cyclization Pathways: Depending on the functional groups present on your starting materials, alternative cyclizations can compete with the desired pyrimidine ring formation.

  • Action: This is a substrate-specific issue. Carefully analyze the structure of your side products (if possible to isolate) or their mass fragmentation patterns to hypothesize their structure. This may reveal, for example, an alternative intramolecular reaction. Adjusting the reaction temperature can often influence the selectivity of competing pathways.

This diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

G start Reaction Issue Identified low_yield Low Yield start->low_yield <50% Yield side_products Side Products start->side_products >10% Impurity reproducibility Poor Reproducibility start->reproducibility Inconsistent Results check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_hydrolysis Minimize Water (Dry Solvents, Inert Atm.) side_products->check_hydrolysis control_atm Standardize Atmosphere (Inert vs. Air) reproducibility->control_atm optimize_temp Optimize Temperature & Solvent check_reagents->optimize_temp Reagents OK solution_ly Yield Improved check_reagents->solution_ly Problem Found check_catalyst Check Catalyst (if applicable) optimize_temp->check_catalyst Still Low optimize_temp->solution_ly Optimized check_catalyst->solution_ly Optimized monitor_steps Monitor Intermediate Formation (TLC/LCMS) check_hydrolysis->monitor_steps Still Impure solution_sp Purity Improved check_hydrolysis->solution_sp Problem Found adjust_conditions Adjust T/Conc. to Favor Desired Pathway monitor_steps->adjust_conditions Still Impure monitor_steps->solution_sp Problem Found adjust_conditions->solution_sp Optimized control_reagents Use Same Batch of Reagents/Solvents control_atm->control_reagents control_process Standardize Heating/ Stirring Method control_reagents->control_process solution_r Results Consistent control_process->solution_r

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: General Two-Step Synthesis of a 4-Aminofuro[2,3-d]pyrimidine

This protocol is a generalized version of a common and reliable method for synthesizing the furo[2,3-d]pyrimidine core from a 2-amino-3-cyanofuran precursor.[1]

Step A: Amidine Intermediate Formation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-amino-3-cyanofuran (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., Toluene or DMF, approx. 5-10 mL per mmol of starting material). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.4 eq).[1]

  • Reaction: Stir the mixture under reflux. The specific temperature and time will depend on the substrate, but a typical condition is 5 hours at reflux.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminofuran is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the solvent and excess DMF-DMA. The resulting residue is the crude amidine intermediate.

Step B: Cyclization to Furo[2,3-d]pyrimidine

  • Setup: Dissolve the crude amidine intermediate from Step A in glacial acetic acid (approx. 5 mL per mmol of the original starting material).[1]

  • Reagent Addition: To this solution, add ammonium acetate (2.5-3.0 eq).[1]

  • Reaction: Stir the mixture under reflux for 6-8 hours.[1]

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup & Purification: After cooling, the reaction mixture is concentrated in vacuo. The residue can then be purified. A common method involves diluting the residue with ice-cold water, which may cause the product to precipitate. The resulting solid can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel.

References

  • BenchChem. (2025). Comparative study of the synthetic routes to substituted furanopyrimidines. BenchChem.
  • Dhara, H. N., Das, B., Barik, D., Manna, S., & Patel, B. K. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25, 9070.
  • ResearchGate. (2025). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. Request PDF.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.
  • ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines.
  • Abdel Reheim, M. A. M., et al. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.
  • SciSpace. (2007). One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation.
  • PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Available from:

  • Semantic Scholar. (n.d.). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives.
  • Gangjee, A., et al. (n.d.). Classical and Nonclassical Furo[2,3-d]pyrimidines as Novel Antifolates: Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Download Table.
  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61).
  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. LMA Leidykla.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • ResearchGate. (2013). Synthesis of news furo[2,3-d] pyrimidine derivatives as potential inhibitors of DHFR.
  • ResearchGate. (n.d.). Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5 -. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEce5D1qtotxR4crFWo_6OvuqxwEByr7Nrmbt1i93xLC87OgjbKXjlvMKHH6cXcagv7yDpVF1wZagRoXB4TcqV06882QIR-mIqZfxBWzxwjSQ_N8oYpC_iV0lT7ghKPBM94tmHkcjS85ZcEZsr1Hl-MaTkJqbIxjUnrZZ98LtAm0W6ij5S5DQ9FZdlXL8b5C2h5i0IpcrHlGEvVXe-X5-7LwIpEmcFvaepc6PoTGKKw1SW56ecrbHQM
  • ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivatives. Download Scientific Diagram.
  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC.
  • RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates. BenchChem.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

Sources

Technical Support Center: Dichloropyrimidine Compound Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dichloropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their synthetic workflows. Dichloropyrimidines are invaluable intermediates, but their susceptibility to hydrolysis can present significant challenges, leading to yield loss, impurity formation, and inconsistent results.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the integrity of your dichloropyrimidine compounds throughout storage, handling, and reaction. We will delve into the mechanisms of hydrolysis, provide actionable protocols to prevent it, and offer a logical framework for troubleshooting when issues arise.

Understanding the Challenge: The Mechanism of Dichloropyrimidine Hydrolysis

Dichloropyrimidines are electron-deficient aromatic systems, which makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2-, 4-, and 6-positions are leaving groups that can be displaced by nucleophiles. Water, although a weak nucleophile, can and will react with dichloropyrimidines, particularly under conditions that facilitate the reaction.

The primary mechanism of hydrolysis involves the nucleophilic attack of water on an electron-deficient carbon atom of the pyrimidine ring, leading to the substitution of a chlorine atom with a hydroxyl group. This process can be catalyzed by both acids and bases.[1] The resulting hydroxypyrimidine is often more polar and can complicate purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for dichloropyrimidine compounds?

A1: To ensure long-term stability, dichloropyrimidines should be stored in a cool, dry, and dark place.[1] A tightly sealed container is essential to prevent moisture ingress.[2][3][4] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent both hydrolysis and potential oxidative degradation.[1][5]

Q2: I've noticed a change in the physical appearance of my solid dichloropyrimidine (e.g., clumping, discoloration). What should I do?

A2: A change in physical appearance often indicates exposure to moisture and potential degradation.[6] It is highly recommended to verify the purity of the compound using an analytical method like HPLC, LC-MS, or TLC before use.[6] If significant degradation is confirmed, it is best to discard the sample to ensure the reliability and reproducibility of your experimental results.[6]

Q3: Is it advisable to pre-dissolve dichloropyrimidines and store them as stock solutions?

A3: Storing dichloropyrimidines in solution for extended periods is generally not recommended as it can accelerate degradation.[6] If a stock solution is necessary, it should be prepared fresh for each experiment. If short-term storage is unavoidable, use a high-purity, anhydrous aprotic solvent, store at low temperatures (-20°C or -80°C), and use a tightly sealed vial with an inert atmosphere headspace.[6]

Q4: How can I monitor for hydrolysis during my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for real-time monitoring. The hydrolyzed byproduct (a hydroxypyrimidine) is typically more polar than the starting material and will have a lower Rf value.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the purity of the starting material and the extent of any degradation.[6][7]

In-Depth Troubleshooting Guide

This section addresses common problems encountered during experiments involving dichloropyrimidines.

Issue 1: Low yield in a cross-coupling reaction with significant formation of a polar byproduct.

  • Possible Cause: Hydrolysis of the dichloropyrimidine starting material or product. The chloro-substituents are susceptible to hydrolysis, which can be accelerated by heat and the presence of acidic or basic conditions.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for hydrolysis in cross-coupling reactions.

Issue 2: Inconsistent results between batches of the same reaction.

  • Possible Cause: Degradation of the dichloropyrimidine starting material due to improper storage or handling.[6][8] The purity of the compound may be compromised before the reaction begins.

  • Recommended Actions:

    • Verify Purity: Before each reaction, verify the purity of the dichloropyrimidine reagent using a suitable analytical method (e.g., NMR, HPLC, or LC-MS).[6]

    • Standardize Handling: Ensure that the reagent bottle is brought to room temperature before opening to prevent condensation of atmospheric moisture. Always handle the solid under an inert atmosphere if possible.

    • Use Fresh Reagent: If degradation is confirmed, obtain a fresh, high-purity batch of the compound.[6]

Issue 3: Nucleophilic substitution occurs at the wrong chlorine atom.

  • Possible Cause: The regioselectivity of SNAr on the pyrimidine ring is highly sensitive to the electronic and steric effects of other substituents on the ring.[9][10][11] While substitution often favors the C4 position, strong electron-donating groups at C5 or C6 can direct substitution to the C2 position.[11]

  • Recommended Actions:

    • Quantum Mechanics Analysis: For complex substrates, computational tools like LUMO (Lowest Unoccupied Molecular Orbital) analysis can help predict the most electrophilic site and therefore the most likely position for nucleophilic attack.[9][11]

    • Reaction Condition Optimization: The selectivity can sometimes be influenced by reaction conditions such as solvent, temperature, and the nature of the nucleophile. A systematic screen of these parameters may be necessary.[10]

Experimental Protocols for Preventing Hydrolysis

Adherence to rigorous experimental technique is the most effective strategy for preventing the hydrolysis of dichloropyrimidines.

Protocol 1: General Handling and Dispensing of Solid Dichloropyrimidines
  • Equilibration: Before opening, allow the reagent container to warm to ambient laboratory temperature to prevent moisture condensation on the cold solid.

  • Inert Atmosphere: If available, perform all weighing and dispensing operations inside a glovebox or under a steady stream of an inert gas like argon or nitrogen.

  • Minimize Exposure: Open the container only for the minimum time necessary.

  • Secure Storage: After dispensing, securely close the container, preferably with paraffin film sealing the cap, and store it in a desiccator.[6]

Protocol 2: Setting up a Hydrolysis-Sensitive Reaction (e.g., Suzuki Coupling)
  • Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the entire setup and reaction period.

  • Reagent Preparation:

    • Use anhydrous, degassed solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.

    • Ensure all other reagents (e.g., boronic acid, base) are anhydrous.

  • Reaction Execution:

    • To the oven-dried flask under an inert atmosphere, add the dichloropyrimidine, the boronic acid, the palladium catalyst, and the base.[1]

    • Add the anhydrous, degassed solvent via syringe or cannula.[1]

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature before quenching with water or an aqueous solution.[1]

Caption: Experimental workflow for minimizing hydrolysis in a typical cross-coupling reaction.

Quantitative Data Summary: Factors Influencing Stability

While specific hydrolysis rate constants for every dichloropyrimidine derivative are not always available, the following table summarizes the general effects of key experimental parameters on compound stability.

ParameterConditionImpact on Hydrolysis RateRationale
pH Acidic (< 7) or Basic (> 7)IncreasesBoth acid and base can catalyze the nucleophilic attack of water.[1]
Neutral (~7)MinimizesReduces the concentration of catalytic H+ or OH- ions.[12]
Temperature ElevatedIncreasesProvides the necessary activation energy for the hydrolysis reaction.[1]
Low (Sub-ambient)DecreasesReduces the kinetic energy of molecules, slowing the reaction rate.[13]
Solvent Protic (e.g., water, alcohols)HighThe solvent can act as a nucleophile, directly participating in hydrolysis or solvolysis.[1]
Aprotic AnhydrousVery LowLack of a nucleophilic proton and water minimizes the possibility of hydrolysis.[1]
Atmosphere Air (Humid)IncreasesAtmospheric moisture provides the water needed for hydrolysis.
Inert (N2, Ar)MinimizesExcludes atmospheric moisture.[1]

References

  • Benchchem. (n.d.). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions.
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine(3934-20-1).
  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1).
  • Benchchem. (n.d.). Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.
  • ECHEMI. (n.d.). 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets.
  • Benchchem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Benchchem. (n.d.). Navigating the Synthesis of 5,6-Dichloropyrimidine-2,4-diol: A Comparative Guide to Synthetic Pathways.
  • Benchchem. (n.d.). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage.
  • Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Guidechem. (2022, March 23). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification.
  • G-Biosciences. (2012, August 24). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichlorvos - ANALYTICAL METHODS.

Sources

Palladium Cross-Coupling Reactions: A Technical Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, represent some of the most powerful and versatile tools in modern organic synthesis.[1][2] They are fundamental to the construction of pharmaceuticals, agrochemicals, and advanced materials.[2] However, these reactions are notoriously sensitive to a multitude of variables. When a carefully planned reaction fails, it can be a significant source of frustration and delay.

This technical support center is designed to provide practical, in-depth guidance for troubleshooting common issues encountered in palladium-catalyzed cross-coupling experiments. As Senior Application Scientists, we move beyond simple checklists to explain the underlying chemical principles, helping you not only to solve your immediate problem but also to build a robust understanding for future success.

Section 1: The Reaction is Stalled — Low or No Conversion

A non-productive reaction is the most common and frustrating issue. The problem typically lies with one of three core areas: the catalyst's activity, the integrity of your reagents, or the reaction setup itself.

FAQ 1.1: My reaction shows little to no product formation. Where do I even begin?

When faced with a failed reaction, a systematic diagnostic approach is crucial. Resist the urge to change multiple variables at once. The first step is to determine if the catalyst is active and if the fundamental conditions are correct.

A common visual cue for a stalled or failed reaction is the absence of any color change. A healthy Buchwald-Hartwig or Suzuki reaction mixture is often a homogeneous, colored solution (typically yellow to reddish-brown).[3] If the solution remains colorless or simply the color of the starting materials, it is likely the catalytic cycle has not initiated.

Below is a logical workflow to diagnose the root cause of a non-starting reaction.

start Reaction Failed (Low/No Conversion) catalyst Is the Catalyst Active? start->catalyst precipitate Observe for Pd Black (See FAQ 1.2) catalyst->precipitate Yes poisoning Suspect Poisoning? (See FAQ 1.3) catalyst->poisoning No fix_catalyst Solution: - Use fresh catalyst/ligand - Ensure proper Pd(0) generation - Optimize ligand choice precipitate->fix_catalyst reagents Are Reagents Pure & Dry? poisoning->reagents No fix_poisoning Solution: - Purify reagents/solvents - Use high-purity materials for test reaction - Add scavengers if poison is known poisoning->fix_poisoning Yes setup Is the Atmosphere Inert? reagents->setup No fix_reagents Solution: - Recrystallize solids - Distill liquid reagents - Use anhydrous solvents reagents->fix_reagents Yes conditions Are Conditions Optimal? setup->conditions No fix_setup Solution: - Improve degassing technique - Check for leaks in setup - (See Section 4) setup->fix_setup Yes fix_conditions Solution: - Screen T°, base, solvent - Check substrate solubility - (See Section 3) conditions->fix_conditions

Caption: Initial diagnostic workflow for a failed reaction.
FAQ 1.2: I see a black precipitate (palladium black) in my flask. What does this mean and how can I fix it?

The formation of a fine black precipitate is a tell-tale sign of catalyst decomposition.[3] This "palladium black" consists of aggregated, metallic palladium that has fallen out of the catalytic cycle, rendering it inactive. The active catalyst is a soluble, low-coordinate Pd(0) species, which is inherently unstable and prone to aggregation if not properly protected.

Causality:

  • Insufficient Ligand Stabilization: The primary role of phosphine or N-heterocyclic carbene (NHC) ligands is to coordinate to the Pd(0) center, preventing it from clumping together.[4][5] If the ligand is used in too low a concentration, is not bulky enough, or degrades under the reaction conditions, the palladium will precipitate.

  • High Temperatures: While heat often accelerates reactions, excessively high temperatures (>120 °C) can increase the rate of catalyst decomposition, especially with less stable catalyst systems.[3][6]

  • Presence of Oxygen: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen.[4][6] This can disrupt the catalytic cycle and promote decomposition pathways.

Solutions:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, RuPhos) or robust NHC ligands.[6][7] These ligands create a sterically hindered environment around the palladium center that physically prevents aggregation and promotes the desired reductive elimination step.[5]

  • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate.[8] It is often better to run a reaction for longer at 80-90 °C than to force it at 120 °C and risk killing the catalyst.

  • Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. This involves using degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[3][8] (See Section 4 for protocol).

  • Additives: In some cases, additives like quaternary ammonium salts (e.g., TBAB) can help stabilize the catalyst and prevent precipitation.[4][9]

Ligand ClassKey CharacteristicsCommon ExamplesBest For
Monodentate Phosphines Simple, widely available. Bulky variants promote reductive elimination.PPh₃, P(t-Bu)₃, PCy₃General cross-coupling, situations where high stability is not paramount.
Bidentate Phosphines Chelating effect provides higher thermal stability. Bite angle influences selectivity.dppf, BINAP, XantphosSuzuki, Buchwald-Hartwig, and other reactions requiring stable catalysts.[4][10]
Buchwald-Type Ligands Very bulky and electron-rich biarylphosphines. Highly active.XPhos, SPhos, RuPhosChallenging substrates, including aryl chlorides and sterically hindered partners.[7][8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd-complexes.IPr, SIMes, PEPPSI-typeSuzuki coupling and other reactions where high catalyst stability is needed.[5][7]
FAQ 1.3: How do I know if my catalyst is being poisoned?

Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the palladium center, blocking the active sites required for catalysis.[4] This is often observed as a reaction that starts but then stalls, or fails to initiate at all.

Common Poisons & Diagnosis:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities (e.g., from reagents or solvents) can irreversibly poison palladium catalysts.[4][11][12]

  • Coordinating Heterocycles: The substrate or other reagents may contain functional groups that bind too strongly to the palladium. The lone pair on the nitrogen of a pyridine substrate, for example, is a classic cause of catalyst inhibition.[3][6][8]

  • Excess Halides: While a halide is part of the substrate, excess halide ions from additives can form stable, less active palladium-halide complexes.[4]

If you suspect poisoning from your reagents or solvents, the most effective diagnostic tool is a control experiment.

Experimental Protocol: Testing for Catalyst Poisoning

This protocol helps determine if impurities in your starting materials or solvent are the cause of reaction failure.

  • Baseline Reaction: Run the reaction under your standard conditions using the current batch of reagents and solvents. Record the conversion and yield (e.g., by TLC, LC-MS, or GC-MS).

  • High-Purity Reaction: Set up an identical reaction, but this time use reagents and solvents of the highest available purity.

    • Use a freshly opened bottle of anhydrous, degassed solvent.[8]

    • If possible, recrystallize solid starting materials and the base.

    • Use a fresh, high-purity batch of catalyst and ligand.

  • Comparison: If the high-purity reaction shows a significant improvement in yield or rate compared to the baseline, it is highly likely that your original materials contain catalyst poisons.[4]

Section 2: The Reaction is Messy — Byproducts and Low Selectivity

Even when a reaction proceeds, the formation of significant byproducts can dramatically lower the yield of the desired product and complicate purification. Understanding the pathways to these side-reactions is key to suppressing them.

FAQ 2.1: I'm observing significant homocoupling of my starting materials. What's going wrong?

Homocoupling, such as the formation of biphenyl from phenylboronic acid in a Suzuki reaction, is a common side reaction.[13] It often occurs when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient, or when oxygen is present in the reaction.[5]

Causality:

  • Pd(II)-Mediated Homocoupling: Many reactions start with a stable Pd(II) salt like Pd(OAc)₂. For the catalytic cycle to begin, this must be reduced to Pd(0). One pathway for this reduction is the homocoupling of two molecules of the organometallic reagent (e.g., boronic acid), which reduces the Pd(II) to Pd(0) but consumes your starting material.[5]

  • Oxygen-Induced Homocoupling: The presence of O₂ can promote the homocoupling of boronic acids.[5]

Solutions:

  • Optimize Precatalyst Reduction: If using a Pd(II) source, ensure the reduction is clean and efficient. The use of specific ligands and additives can control this process.[10]

  • Rigorous Degassing: Minimize oxygen content by thoroughly degassing the solvent and maintaining a strict inert atmosphere.[13]

  • Adjust Stoichiometry: Using a slight excess (e.g., 1.2 equivalents) of the halide coupling partner can sometimes suppress boronic acid homocoupling.[13]

FAQ 2.2: My product yield is low due to hydrodehalogenation or protodeboronation. How can I minimize this?

These side reactions involve the replacement of a key functional group with a hydrogen atom, leading to an undesired, reduced byproduct.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with hydrogen.[14]

  • Protodeboronation: The boronic acid or ester group is cleaved and replaced with hydrogen.[6]

Causality: These reactions are typically caused by the presence of a proton source (a "proton donor") that intercepts a key intermediate in the catalytic cycle.

  • Sources of Protons: The most common culprits are residual water in the solvent or reagents. Alcohols, and in some cases amines, can also act as proton sources.

Solutions:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled or commercially available anhydrous solvents. Ensure solid reagents, particularly hygroscopic bases like K₃PO₄, are thoroughly dried.[14]

  • Base Selection: For Suzuki reactions prone to protodeboronation, using a non-aqueous base system (e.g., anhydrous K₃PO₄ in toluene) is often preferable to aqueous base systems (e.g., aq. K₂CO₃).[15]

  • Temperature Management: These side reactions can become more prevalent at higher temperatures. Lowering the reaction temperature may favor the desired coupling pathway.[14]

Section 3: Optimizing the Core Components — Catalyst, Ligand, Base, and Solvent

The success of a cross-coupling reaction depends on the synergistic interplay of its four main components. A systematic optimization of these variables is often necessary, especially for challenging substrates.

FAQ 3.1: How do I choose the right ligand for my specific substrates?

Ligand selection is arguably the most critical variable in cross-coupling optimization.[13] The ligand dictates the catalyst's stability, activity, and selectivity by modulating the steric and electronic properties of the palladium center.[5]

Causality-Driven Choices:

  • For Slow Oxidative Addition (e.g., Aryl Chlorides, electron-rich electrophiles): This step is favored by electron-rich ligands that increase the electron density on the palladium, making it more nucleophilic.[5][15] Bulky ligands also favor the formation of low-coordinate, highly reactive Pd(0) species. This is why ligands like SPhos and RuPhos are effective for aryl chlorides.[13]

  • For Slow Reductive Elimination (e.g., sterically hindered products): This step, which forms the final C-C or C-N bond, is accelerated by sterically bulky ligands. The steric clash forces the two organic groups together, promoting their elimination from the metal center.[5][15] This is a key design principle of the Buchwald-type ligands.[16]

start Start Ligand Selection electrophile What is the Electrophile? start->electrophile chloride Aryl Chloride / Tosylate electrophile->chloride Difficult (e.g., Ar-Cl) bromide Aryl Bromide / Iodide electrophile->bromide Standard (e.g., Ar-Br) sterics Are Substrates Sterically Hindered? ligand_b Try General Purpose Ligands (e.g., PPh₃, dppf) sterics->ligand_b No ligand_c Try Bulky Ligands (e.g., P(t-Bu)₃, XPhos) sterics->ligand_c Yes ligand_a Try Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos, NHCs) chloride->ligand_a bromide->sterics

Caption: A simplified decision tree for initial ligand selection.
Experimental Protocol: High-Throughput Ligand Screening

When rational selection is unclear, an empirical screen is the best approach. This can be done efficiently on a small scale.

  • Preparation: In a glovebox or on the bench under an inert gas flow, arrange a 24-well plate or an array of small reaction vials.

  • Dispensing: To each well/vial, add the aryl halide, the coupling partner, and the base as solids.

  • Stock Solutions: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and a variety of ligands in your chosen degassed solvent.

  • Addition: Add the palladium stock solution to each well, followed by the addition of a different ligand stock solution to each well (or groups of wells).[6]

  • Reaction: Seal the plate/vials and place on a heated stirring block for the desired time.

  • Analysis: After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective ligand(s) for further optimization.[6]

FAQ 3.2: The choice of base seems critical. How do I select the best one?

The base is not merely an acid scavenger; it is an active participant in the catalytic cycle.[17] Its primary roles can include:

  • Activating the Nucleophile: In Suzuki coupling, the base is essential for forming the active boronate species which participates in transmetalation.[1] In Buchwald-Hartwig amination, it deprotonates the amine-palladium complex.[3]

  • Regenerating the Catalyst: It neutralizes the acid (H-X) produced during the cycle.

Key Considerations:

  • Strength: The base must be strong enough to perform its function (e.g., deprotonate the nucleophile) but not so strong that it causes substrate degradation or undesired side reactions.

  • Solubility: An insoluble base can lead to slow and inefficient reactions due to poor mixing and availability.[3]

  • Counter-ion: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence reaction rates, often due to solubility effects of the resulting salts.

BaseTypeCommon SolventsTypical Use Cases & Notes
K₂CO₃ / Cs₂CO₃ Inorganic CarbonateToluene, Dioxane, DMF (often with water)Standard for Suzuki coupling. Cs₂CO₃ is more soluble and often more effective but also more expensive.
K₃PO₄ Inorganic PhosphateToluene, DioxaneA good, moderately strong base for Suzuki and Buchwald-Hartwig. Often used under anhydrous conditions to prevent protodeboronation.
NaOtBu / KOtBu Alkoxide (Strong)Toluene, Dioxane, THFVery strong, non-nucleophilic base. Excellent for Buchwald-Hartwig aminations, but can be sensitive to some functional groups.[3][8]
Organic Amines (Et₃N, DIPEA) Organic Amine (Weak)Toluene, THFOften used in Heck and Sonogashira reactions. Can act as both base and solvent.[18]
FAQ 3.3: Does the solvent really matter that much?

Yes, the solvent choice is critical as it influences the solubility of all components, the stability of the catalyst, and the rates of individual steps in the catalytic cycle.[18]

Key Considerations:

  • Solubility: All reagents, catalysts, and intermediates must be sufficiently soluble for the reaction to proceed efficiently in the homogeneous phase.[3]

  • Polarity: The solvent's polarity can dramatically affect the rates of oxidative addition and reductive elimination. Common solvents are often polar aprotic.

  • Coordinating Ability: Some solvents (like DMF) can coordinate to the palladium center, which can be either beneficial (stabilizing) or detrimental (inhibiting) depending on the specific reaction.

  • Boiling Point: The solvent must be compatible with the required reaction temperature.

SolventBoiling Point (°C)PolarityCommon Use Cases
Toluene 111Non-polarVery common for Suzuki and Buchwald-Hartwig. Good for preventing inhibition by inorganic salts.
1,4-Dioxane 101Polar AproticWidely used for a variety of cross-couplings. Good solvating power.
Tetrahydrofuran (THF) 66Polar AproticUseful for lower-temperature reactions.
N,N-Dimethylformamide (DMF) 153Polar AproticHigh boiling point and excellent solvating power, but can sometimes coordinate to Pd and inhibit catalysis.

Section 4: Mastering the Setup — Ensuring a Clean Reaction Environment

Many cross-coupling failures, especially those related to catalyst decomposition, are directly caused by the presence of oxygen or moisture.[19] Mastering air-sensitive reaction techniques is non-negotiable for achieving consistent and reproducible results.

FAQ 4.1: What are the essential steps for setting up a reaction under an inert atmosphere?

While a glovebox or a Schlenk line provides the most rigorous exclusion of air and moisture, excellent results can be achieved on the benchtop using the "septum and balloon" technique.[20][21]

cluster_0 Preparation cluster_1 Setup cluster_2 Execution a 1. Oven-dry all glassware b 2. Assemble hot & cool under Ar/N₂ flow a->b c 3. Add solid reagents (catalyst, base, etc.) b->c d 4. Seal flask with rubber septum c->d e 5. Purge flask (3x vacuum/backfill or flush with needle) d->e f 6. Add degassed solvent via syringe e->f g 7. Add liquid reagents via syringe f->g h 8. Maintain positive pressure with balloon g->h

Caption: A standard workflow for setting up an air-sensitive reaction.
Experimental Protocol: Benchtop Inert Atmosphere Reaction Setup

This protocol provides a reliable method for running air- and moisture-sensitive reactions without specialized equipment like a Schlenk line.[20][22]

  • Glassware Preparation: Thoroughly dry your reaction flask (e.g., a round-bottom flask) and a magnetic stir bar in an oven (e.g., 125 °C overnight) and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas (argon or nitrogen).[21]

  • Add Solids: Quickly add your non-volatile solid reagents (e.g., aryl halide, boronic acid, base, catalyst, ligand) to the flask.

  • Seal and Purge: Immediately seal the flask with a tight-fitting rubber septum. Insert two needles through the septum: one connected to your inert gas line (e.g., from a cylinder or a balloon) and a second, shorter "bleed" needle to act as an outlet. Flush the flask with inert gas for several minutes to displace the air, then remove the bleed needle followed by the gas inlet needle.[20]

  • Solvent Degassing & Addition: To degas the solvent, bubble inert gas through it for 15-30 minutes (sparging).[20] Using a dry, nitrogen-flushed syringe, draw up the required volume of the degassed anhydrous solvent and add it to your reaction flask through the septum.[21]

  • Maintain Positive Pressure: Puncture the septum with a needle connected to a balloon filled with inert gas. This will maintain a slight positive pressure, ensuring that if any leaks occur, inert gas flows out rather than air flowing in.[21]

  • Liquid Reagent Addition: Add any liquid starting materials via a dry, inert-gas-flushed syringe.

  • Reaction: Place the flask in a heating block at the desired temperature. The balloon will expand and contract with temperature changes, maintaining the inert atmosphere.

References
  • Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Benchchem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. Benchchem.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigmaaldrich.com.
  • American Chemical Society. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • MilliporeSigma. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Sigmaaldrich.com.
  • Benchchem. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Benchchem.
  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Unaffiliated. (n.d.). Cross-Coupling Reactions Guide. Unaffiliated.
  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis. Benchchem.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... ResearchGate.
  • YouTube. (2020). air sensitive reaction setup. YouTube.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134. MIT.
  • C&CS. (n.d.). Palladium catalysts. C&CS.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

Sources

Validation & Comparative

Mass spectrometry analysis of dichlorofuro[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Analysis of Dichlorofuro[2,3-d]pyrimidines: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms

Executive Summary

The furo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for the synthesis of potent kinase inhibitors targeting PI3K/AKT, FLT3-ITD, and VEGFR-2 pathways[1][2][3]. Among its derivatives, 2,4-dichlorofuro[2,3-d]pyrimidine (CAS 1000577-84-3) is a highly reactive intermediate that requires rigorous analytical characterization during drug metabolism and pharmacokinetics (DMPK) studies[4][].

This guide objectively compares the two premier mass spectrometry (MS) platforms used for the analysis of these compounds: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) . By dissecting the causality behind ionization mechanisms and providing self-validating experimental protocols, this guide equips drug development professionals with the data needed to select the optimal analytical workflow.

Mechanistic Principles of Furo[2,3-d]pyrimidine Ionization

Before selecting an instrument, it is critical to understand the intrinsic physicochemical properties of the analyte. The furo[2,3-d]pyrimidine core contains basic nitrogen atoms within the pyrimidine ring, making it highly amenable to Positive Electrospray Ionization (ESI+).

Causality of Experimental Choices:

  • Protonation Dynamics: The addition of 0.1% formic acid to the mobile phase acts as a proton donor, shifting the equilibrium to favor the formation of the

    
     precursor ion (monoisotopic mass: 187.95 Da; precursor 
    
    
    
    )[6].
  • Isotopic Self-Validation: The presence of two chlorine atoms at the C2 and C4 positions creates a distinct isotopic signature. The natural abundance of

    
     and 
    
    
    
    results in an M, M+2, and M+4 peak cluster in a predictable 9:6:1 ratio. Monitoring this specific isotopic ratio serves as an internal, self-validating mechanism to confirm peak purity and exclude isobaric matrix interferences during analysis.
  • Fragmentation Pathways: Under Collision-Induced Dissociation (CID), the molecule typically undergoes sequential losses of the halogen atoms, followed by the cleavage of the pyrimidine ring.

G M [M+H]+ m/z 188.96 F1 Loss of Cl m/z 153.99 M->F1 -HCl F3 Pyrimidine Cleavage m/z 108.05 M->F3 Ring Opening F2 Loss of 2xCl m/z 119.02 F1->F2 -Cl

Caption: Fragmentation pathway of 2,4-dichlorofuro[2,3-d]pyrimidine under CID.

Platform Comparison: QqQ vs. Q-TOF

The choice between QqQ and Q-TOF dictates whether the analytical focus is on absolute sensitivity or structural elucidation.

1. Triple Quadrupole (QqQ) - The Quantitative Gold Standard QqQ mass spectrometers operate using Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates the precursor ion, the second (Q2) fragments it via CID, and the third (Q3) isolates a specific product ion. This double-filtering mechanism virtually eliminates background noise, making QqQ the preferred technology for targeted quantification and PK profiling, offering superior sensitivity and a wider linear dynamic range[7][8].

2. Quadrupole Time-of-Flight (Q-TOF) - The Qualitative Powerhouse Q-TOF instruments replace the Q3 mass filter with a time-of-flight tube. This allows for the measurement of exact mass with sub-2 ppm accuracy. While historically possessing a narrower dynamic range than QqQ, modern Q-TOF systems have bridged this gap, offering a paradigm shift for untargeted toxicology screening and metabolite identification where the empirical formula of unknown derivatives must be deduced[9][10].

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Split->QqQ PK Studies QTOF Q-TOF HRMS Untargeted / Exact Mass Split->QTOF Structural ID Data1 DMPK Quantitation (High Sensitivity) QqQ->Data1 Data2 Metabolite ID (High Resolution) QTOF->Data2

Caption: LC-MS workflow comparing QqQ for quantitation and Q-TOF for metabolite ID.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation checks.

Step 1: Matrix-Normalized Sample Preparation

  • Aliquot 50 µL of plasma containing the furo[2,3-d]pyrimidine analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard (IS) (e.g.,

    
    -labeled analog).
    
  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Acetonitrile effectively denatures plasma proteins. The inclusion of the stable-isotope IS corrects for matrix-induced ionization suppression, ensuring that any variation in MS signal is due to analyte concentration, not matrix effects.

Step 2: Chromatographic Separation

  • Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Apply a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Ramp from 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min. Causality: The highly hydrophobic nature of the dichlorinated heteroaromatic ring necessitates a non-polar C18 stationary phase. The acidic modifier ensures the pyrimidine nitrogens remain protonated for optimal ESI+ efficiency.

Step 3: MS Acquisition Parameters

  • For QqQ (Targeted): Set MRM transitions to

    
     188.96 
    
    
    
    153.99 (Quantifier, Collision Energy: 15 eV) and
    
    
    188.96
    
    
    108.05 (Qualifier, Collision Energy: 25 eV). Validation: The ratio between the quantifier and qualifier ions must remain within
    
    
    of the reference standard to confirm peak identity.
  • For Q-TOF (Untargeted): Acquire full-scan MS data from

    
     50–1000. Utilize Auto-MS/MS mode with a collision energy spread of 10–40 eV to capture comprehensive fragmentation spectra for structural elucidation.
    

Comparative Data Summary

Table 1: Performance Metrics Comparison (QqQ vs. Q-TOF)

MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted DMPK QuantitationUntargeted Metabolite ID / Structural Elucidation
Sensitivity (LOQ)

(Superior)

(Moderate to High)
Linear Dynamic Range


Mass Accuracy Nominal Mass (

)
High Resolution (

)
Data Acquisition Size Small (Targeted MRM)Large (Full Scan / Untargeted)

Table 2: Quantitative MRM and Exact Mass Data for 2,4-dichlorofuro[2,3-d]pyrimidine

PlatformPrecursor Ion (

)
Primary Fragment (

)
Collision Energy (eV)Exact Mass Error (ppm)
QqQ (MRM) 188.96153.9915N/A (Nominal Mass)
QqQ (MRM) 188.96108.0525N/A (Nominal Mass)
Q-TOF (HRMS) 188.9617153.992115

Conclusion

For researchers analyzing dichlorofuro[2,3-d]pyrimidines, the choice of MS platform hinges on the phase of drug development. The Triple Quadrupole (QqQ) remains the undisputed champion for late-stage, high-throughput quantitative pharmacokinetics due to its unmatched sensitivity and dynamic range. Conversely, the Q-TOF is the essential tool for early-stage discovery, where its high-resolution capabilities are required to map the structural modifications and metabolic fate of novel kinase inhibitors.

References

  • PubChemLite - 2,4-dichlorofuro[2,3-d]pyrimidine (C6H2Cl2N2O). Université du Luxembourg.
  • 2,4-DICHLOROFURO[2,3-D]PYRIMIDINE | CAS:1000577-84-3. Huateng Pharma.
  • CAS 1000577-84-3 (2,4-Dichlorofuro[2,3-d]pyrimidine). BOC Sciences.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC / NIH.
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Future Science / Ovid.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC / NIH.
  • Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Bioanalysis Zone.
  • Which detector is best with LC: Triple quadrupole/Quadrupole-TOF. ResearchGate.

Sources

A Comparative Guide to the Synthesis of Substituted Furo[2,3-d]pyrimidines: Strategies and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Notably, derivatives of this scaffold have been investigated as potent inhibitors of crucial signaling proteins implicated in cancer pathogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] The pursuit of novel therapeutics has driven the development of numerous synthetic routes to this versatile scaffold, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic strategies for preparing substituted furo[2,3-d]pyrimidines, offering insights into their mechanisms, experimental considerations, and overall efficiency.

Strategic Approaches to the Furo[2,3-d]pyrimidine Core

The synthesis of the furo[2,3-d]pyrimidine ring system can be broadly categorized into two primary strategies: the construction of the pyrimidine ring onto a pre-existing furan core and, conversely, the formation of the furan ring on a pyrimidine precursor. Additionally, the elegance of one-pot and multicomponent reactions has been harnessed to assemble this bicyclic system with high efficiency. More specialized methods, such as the aza-Wittig reaction, offer unique pathways to highly functionalized derivatives.

Route 1: Annulation of the Pyrimidine Ring onto a Furan Precursor

This is one of the most widely employed strategies, often commencing with readily available and versatile 2-amino-3-cyanofurans. The choice of the cyclizing agent dictates the substitution pattern on the newly formed pyrimidine ring.

Mechanism Overview: Cyclocondensation of 2-Amino-3-cyanofurans

The general principle of this approach involves the reaction of the amino and cyano groups of the furan precursor with a one-carbon electrophile, which, after an initial condensation, undergoes intramolecular cyclization to form the pyrimidine ring. The choice of the C1 synthon is critical in determining the final substitution pattern.

Caption: General workflow for pyrimidine ring formation from a furan precursor.

Comparative Analysis of Cyclizing Agents
Cyclizing AgentReaction ConditionsYieldsAdvantagesDisadvantages
Formamide High temperatures (reflux)Moderate to GoodOne-step, readily available reagent.High temperatures can limit substrate scope.
Orthoesters (e.g., Triethyl orthoformate) Two steps: formation of ethoxymethyleneimino intermediate followed by cyclization with ammonia.GoodVersatile, good yields.Two-step process.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Two steps: formation of an amidine intermediate followed by cyclization with ammonium acetate in acetic acid.GoodVersatile, amenable to a variety of substituted 2-aminofurans.[1]Two-step process.
Experimental Protocol: Synthesis of 4-Aminofuro[2,3-d]pyrimidines using Formamide

This protocol is a classic and straightforward one-step method for the synthesis of 4-aminofuro[2,3-d]pyrimidines.

Materials:

  • 2-Amino-3-cyanofuran derivative

  • Formamide

Procedure:

  • A mixture of the 2-amino-3-cyanofuran (1 equivalent) and formamide (10-20 equivalents) is heated at reflux for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization.

Route 2: Annulation of the Furan Ring onto a Pyrimidine Precursor

This strategy offers an alternative approach where the furan ring is constructed onto a pre-existing pyrimidine scaffold, typically a barbituric acid or a related derivative.

Mechanism Overview: Furan Ring Formation from Barbituric Acid Derivatives

This approach often involves the reaction of a pyrimidine derivative with a suitable electrophile that provides the necessary carbon atoms for the furan ring. One-electron oxidants like Cerium(IV) Ammonium Nitrate (CAN) can mediate the oxidative cyclization.

Caption: General workflow for furan ring formation on a pyrimidine scaffold.

Key Methods for Furan Annulation
  • CAN-Mediated Oxidative Cyclization: The reaction of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione with various alkenes or terminal alkynes in the presence of CAN affords the corresponding 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones or furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in moderate to good yields.[4][5][6] This method provides a direct, one-step route to the fused system.

  • Condensation with α-Haloketones: The condensation of 2,4-diamino-6-hydroxypyrimidine with α-chloroketones is a key step in the synthesis of certain classical antifolates based on the furo[2,3-d]pyrimidine scaffold.[7]

Experimental Protocol: CAN-Mediated Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol describes a one-step synthesis of the furo[2,3-d]pyrimidine core.

Materials:

  • 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Alkene or terminal alkyne

  • Cerium(IV) Ammonium Nitrate (CAN)

  • Acetonitrile (or other suitable solvent)

Procedure:

  • To a solution of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (1 equivalent) and the alkene or alkyne (1.2-2 equivalents) in acetonitrile, CAN (2-3 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for a specified time, with progress monitored by TLC.

  • After completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired furo[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Route 3: Multicomponent and One-Pot Reactions

The principles of green chemistry and reaction efficiency have spurred the development of multicomponent reactions (MCRs) for the synthesis of furo[2,3-d]pyrimidines. These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, often with high atom economy.

Advantages of Multicomponent Approaches
  • Operational Simplicity: MCRs reduce the number of synthetic steps, purifications, and the amount of waste generated.

  • Efficiency: They often lead to high yields of the desired products in shorter reaction times.

  • Diversity: The use of different starting components allows for the rapid generation of a library of diverse molecules.

Examples of Multicomponent Syntheses
  • Three-Component Condensation: The condensation of barbituric acid, an aromatic aldehyde, and an isocyanide in water under uncatalyzed conditions is an environmentally friendly method to produce furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.[8][9]

  • Four-Component Heterocyclization: An efficient methodology for the synthesis of 2,4-dichloro-substituted furo[2,3-d]pyrimidines involves a one-pot, four-component condensation of acetophenone derivatives, various aromatic aldehydes, malononitrile, and a source of chlorine.[10]

Experimental Protocol: Three-Component Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in Water

This protocol exemplifies a green and efficient synthesis of the furo[2,3-d]pyrimidine core.

Materials:

  • Barbituric acid or 1,3-dimethylbarbituric acid

  • Aromatic aldehyde

  • Aryl isocyanide

  • Water

Procedure:

  • A mixture of barbituric acid (1 equivalent), the aromatic aldehyde (1 equivalent), and the aryl isocyanide (1 equivalent) is stirred in water.

  • The reaction mixture is heated to a specified temperature (e.g., 90 °C) for a few hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

  • The product is washed with water and can be purified by recrystallization if necessary.

Route 4: Aza-Wittig Reaction for Polysubstituted Derivatives

The aza-Wittig reaction provides a powerful and versatile tool for the synthesis of highly substituted furo[2,3-d]pyrimidinones under mild conditions.[11] This reaction involves the formation of an iminophosphorane intermediate, which then undergoes an intramolecular cyclization.

Mechanism Overview: The Aza-Wittig Approach

The aza-Wittig reaction is analogous to the Wittig reaction, but with a nitrogen atom replacing the oxygen of the carbonyl group.[12] In the context of furo[2,3-d]pyrimidine synthesis, an iminophosphorane derived from a functionalized furan undergoes an intramolecular reaction with a suitable carbonyl precursor to form the pyrimidine ring.

Caption: General workflow for the aza-Wittig synthesis of furo[2,3-d]pyrimidinones.

Experimental Protocol: Aza-Wittig Synthesis of Polysubstituted Furo[2,3-d]pyrimidinones

This protocol outlines a method for synthesizing highly functionalized furo[2,3-d]pyrimidinones.[11]

Materials:

  • Diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate (iminophosphorane)

  • Aromatic isocyanate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of the iminophosphorane (1 equivalent) in a suitable solvent, the aromatic isocyanate (1 equivalent) is added, and the mixture is stirred at room temperature.

  • After the formation of the intermediate (monitored by TLC), hydrazine hydrate (1.1 equivalents) is added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion.

  • The solvent is removed under reduced pressure, and the residue is treated with a mixture of diethyl ether and petroleum ether to precipitate triphenylphosphine oxide.

  • After filtration, the solvent is evaporated, and the crude product is purified by recrystallization to yield the polysubstituted furo[2,3-d]pyrimidinone.

Comparative Summary and Outlook

The choice of synthetic route for a particular substituted furo[2,3-d]pyrimidine will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Synthesis RouteKey FeaturesTypical Starting MaterialsIdeal For
Route 1: Pyrimidine Annulation Versatile and widely used.2-Amino-3-cyanofuransAccessing a wide range of 4-substituted furo[2,3-d]pyrimidines.
Route 2: Furan Annulation Direct access to the fused system.Barbituric acid derivatives, pyrimidines.Synthesizing furo[2,3-d]pyrimidine-2,4-diones.
Route 3: Multicomponent Reactions Highly efficient and atom-economical.Aldehydes, barbituric acid, isocyanides, malononitrile.Rapid generation of molecular diversity and green synthesis.
Route 4: Aza-Wittig Reaction Mild conditions, access to highly substituted products.Furan-derived iminophosphoranes, isocyanates.Synthesizing polysubstituted furo[2,3-d]pyrimidinones with complex functionalities.

The field of furo[2,3-d]pyrimidine synthesis continues to evolve, with a growing emphasis on the development of more efficient, sustainable, and diversity-oriented synthetic methodologies. The application of novel catalytic systems and the exploration of new multicomponent reactions are expected to further expand the chemical space accessible around this important scaffold, paving the way for the discovery of new therapeutic agents.

References

  • One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. SciSpace. [Link]

  • Scheme 1. One-pot synthesis of pyrano[2,3-d]pyrimidines and... ResearchGate. [Link]

  • One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. Taylor & Francis Online. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. [Link]

  • Uncatalyzed synthesis of furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water. Indian Journal of Chemistry. [Link]

  • Synthesis of dihydrofuro[2,3‐d]pyrimidines 162 and 163. Reaction... ResearchGate. [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. [Link]

  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. PubMed. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and... PMC. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC. [Link]

  • One-Step Synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones Using the Can-Mediated Furan Ring Formation. Taylor & Francis Online. [Link]

  • Stereoselective synthesis of medicinally relevant furo[2,3-d]pyrimidine framework by thermal rearrangement of spirocyclic barbiturates. RSC Publishing. [Link]

  • Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions | Request PDF. ResearchGate. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

  • 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. MDPI. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]

  • (PDF) Uncatalyzed synthesis of Furo(2,3-d)pyrimidine-2,4(1H,3H)-diones in water and their antimicrobial activity. ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed. [Link]

  • Aza-Wittig reaction. Wikipedia. [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Publishing. [Link]

Sources

A Comparative Analysis of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine's Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted drug discovery, the furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating inhibitory activity against a range of important kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the inhibitory potential of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine and its closely related analogs against a panel of key kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Proto-oncogene tyrosine-protein kinase Src, Cyclin-Dependent Kinase 2 (CDK2), and Glycogen Synthase Kinase 3 beta (GSK-3β).

While specific inhibitory data for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is not extensively available in the public domain, this guide synthesizes data from structurally similar furo[2,3-d]pyrimidine derivatives to provide a representative performance profile. This is compared against established, well-characterized kinase inhibitors to offer a clear perspective on its potential standing in the field.

Comparative Inhibitory Activity: Furo[2,3-d]pyrimidines vs. Established Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various furo[2,3-d]pyrimidine derivatives against the target kinases, alongside the IC50 values of well-known inhibitors for a direct comparison of potency. It is important to note that the data for the furo[2,3-d]pyrimidine series are derived from various substituted analogs and not the specific 2,4-dichloro-5,6-dimethyl derivative.

Table 1: Inhibitory Activity against VEGFR-2

Compound/AlternativeVEGFR-2 IC50 (nM)Reference
Furo[2,3-d]pyrimidine Derivative 157.1
Furo[2,3-d]pyrimidine Derivative 2196[1]
Furo[2,3-d]pyrimidine Derivative 341.4
Sorafenib ~90 [2][3][4][5]
Sunitinib ~80 [6][7][8][9]

Table 2: Inhibitory Activity against Src Family Kinases

Compound/AlternativeSrc IC50 (nM)Reference
Furo[2,3-d]pyrimidine DerivativesData not readily available
Dasatinib ~0.5 - 0.8 [10][11][12]
Saracatinib ~2.7 - 11 [13][14][15][16]

Table 3: Inhibitory Activity against CDK2

Compound/AlternativeCDK2 IC50 (µM)Reference
Furo[2,3-d]pyrimidine DerivativesData not readily available
Roscovitine ~0.1 - 0.7 [17][18][19][20][21]
Dinaciclib ~0.001 [22][23][24][25]

Table 4: Inhibitory Activity against GSK-3β

Compound/AlternativeGSK-3β IC50 (nM)Reference
Furo[2,3-d]pyrimidine DerivativesData not readily available
CHIR-99021 ~6.7 [26][27][28][29]
Kenpaullone ~23 - 230 [30][31][32]

Key Signaling Pathways and Rationale for Kinase Selection

The kinases selected for this comparison are critical regulators of cellular processes that are often dysregulated in cancer and other pathologies.

cluster_VEGFR2 VEGFR-2 Signaling cluster_Src Src Signaling cluster_CDK2 CDK2 Cell Cycle Control cluster_GSK3b GSK-3β Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis RTK RTK/Integrins Src Src RTK->Src FAK FAK Src->FAK Ras_Src Ras Src->Ras_Src PI3K_Src PI3K Src->PI3K_Src STAT3 STAT3 Src->STAT3 Cell_Pro Proliferation, Invasion, Metastasis Ras_Src->Cell_Pro PI3K_Src->Cell_Pro STAT3->Cell_Pro CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S G1/S Phase Transition E2F->G1_S Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Trans Gene Transcription TCF_LEF->Gene_Trans

Figure 1: Simplified signaling pathways of the targeted kinases.

  • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3]

  • Src: A non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[6]

  • CDK2: A critical enzyme in the regulation of the cell cycle, specifically the transition from G1 to S phase.[18][30]

  • GSK-3β: A serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.

Experimental Methodologies for Kinase Inhibition Assays

The determination of IC50 values is fundamental to characterizing the potency of a kinase inhibitor. Several robust and high-throughput screening (HTS) compatible assay formats are commonly employed in drug discovery.

cluster_workflow General Kinase Inhibition Assay Workflow Compound Test Compound (e.g., 2,4-Dichloro-5,6- dimethylfuro[2,3-d]pyrimidine) Incubation Incubation Compound->Incubation Kinase Kinase (e.g., VEGFR-2) Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection Reagent Addition Incubation->Detection Signal Signal Measurement (Luminescence, Fluorescence, etc.) Detection->Signal IC50 IC50 Determination Signal->IC50

Figure 2: Generalized workflow for a kinase inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, fluorescence-based method that relies on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Step-by-Step HTRF Kinase Assay Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate, and the test compound (2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine or alternatives) in an appropriate kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor).

  • Signal Measurement: After another incubation period, measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition at various compound concentrations and determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, luciferase-based assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction.

Step-by-Step Kinase-Glo® Assay Protocol:

  • Reaction Setup: In a white, opaque microplate, set up the kinase reaction with the kinase, substrate, and the test compound.

  • Initiation: Add a known concentration of ATP to initiate the reaction.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Add an equal volume of Kinase-Glo® Reagent, which contains luciferase and its substrate, luciferin. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Signal Measurement: Measure the luminescent signal using a luminometer. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 by plotting the luminescence signal against the inhibitor concentration.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that utilizes a peptide substrate with a donor and an acceptor fluorophore at each end. The assay measures the differential susceptibility of the phosphorylated and non-phosphorylated substrate to proteolytic cleavage.

Step-by-Step Z'-LYTE™ Assay Protocol:

  • Reaction Setup: Combine the kinase, the FRET peptide substrate, and the test compound in the assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the mixture to allow for phosphorylation of the peptide substrate.

  • Development: Add a site-specific protease that specifically cleaves the non-phosphorylated peptide, disrupting the FRET.

  • Signal Measurement: Measure the fluorescence emission of both the donor and acceptor fluorophores. The ratio of these emissions indicates the extent of phosphorylation.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Conclusion

The furo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on various derivatives indicate potent inhibitory activity, particularly against VEGFR-2. While direct evidence for the inhibitory profile of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is limited, the collective findings for this class of compounds suggest its potential as a multi-kinase inhibitor. Further focused studies on this specific compound are warranted to fully elucidate its potency and selectivity against a broader panel of kinases. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to accurately characterize the inhibitory activity of this and other novel chemical entities.

References

  • Saracatinib (AZD0530) | Src Inhibitor. MedchemExpress.com. Available at: https://www.medchemexpress.
  • VEGFR2 Selective Inhibitors. Selleckchem.com. Available at: https://www.selleckchem.com/products/azd2171.html
  • Kenpaullone (9-Bromopaullone) | CDK1/GSK-3β Inhibitor. MedChemExpress. Available at: https://www.medchemexpress.com/kenpaullone.html
  • Saracatinib (AZD0530) | Src Inhibitor | CAS 379231-04-6. Selleck Chemicals. Available at: https://www.selleckchem.com/products/AZD0530.html
  • chir-99021. MedChemExpress. Available at: https://www.medchemexpress.com/chir-99021.html
  • CHIR 99021 | GSK-3 Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.rndsystems.com/products/chir-99021_4423
  • Kenpaullone | Glycogen Synthase Kinase 3. Tocris Bioscience. Available at: https://www.tocris.com/products/kenpaullone_1384
  • Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor. MedChemExpress. Available at: https://www.medchemexpress.com/sunitinib.html
  • CHIR 99021 | GSK3-beta inhibitor. Cellagen Technology. Available at: https://www.cellagentech.com/chir99021-gsk3-inhibitor/
  • Sorafenib #8705. Cell Signaling Technology. Available at: https://www.cellsignal.com/products/small-molecules/sorafenib-8705
  • Dinaciclib | SCH 727965 | CDK inhibitor. TargetMol. Available at: https://www.targetmol.com/product/Dinaciclib
  • Saracatinib (AZD0530) is a potent Src Family Inhibitor. Network of Cancer Research. 2021. Available at: https://www.cancer-research-network.org/saracatinib-azd0530-is-a-potent-src-family-inhibitor/
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][6][13][14]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. 2021. Available at: https://pubmed.ncbi.nlm.nih.gov/34537020/
  • Sorafenib | Raf Kinase Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.tocris.com/products/sorafenib_4335
  • CHIR99021. CellGS. Available at: https://www.cellgs.com/chir99021.html
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. 2015. Available at: https://www.oncology-central.
  • Roscovitine in cancer and other diseases. AME Publishing Company. Available at: https://www.amepublish.com/article/view/4351/5152
  • Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4. Selleck Chemicals. Available at: https://www.selleckchem.com/products/Sunitinib.html
  • Kenpaullone - CAS 142273-20-9 - Calbiochem | 422000. Merck. Available at: https://www.sigmaaldrich.com/US/en/product/calbiochem/422000
  • Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor. TargetMol. Available at: https://www.targetmol.com/product/Roscovitine
  • Kenpaullone. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/sigma/k3271
  • Saracatinib | Src Family Kinase Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.rndsystems.
  • Dinaciclib (SCH 727965) | CDK2/5/9 Inhibitor. MedChemExpress. Available at: https://www.medchemexpress.com/dinaciclib.html
  • Kenpaullone | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.tocris.com/products/kenpaullone_1384
  • (R)-Roscovitine (CAS 186692-46-6). Cayman Chemical. Available at: https://www.caymanchem.com/product/10009569
  • Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor. APExBIO. Available at: https://www.apexbt.
  • Dinaciclib | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.rndsystems.com/products/dinaciclib_5697
  • (R)-Roscovitine (Seliciclib) | CDKs Inhibitor. MedChemExpress. Available at: https://www.medchemexpress.com/roscovitine.html
  • Roscovitine (Seliciclib) | CDK Inhibitor | CAS 186692-46-6. Selleck Chemicals. Available at: https://www.selleckchem.com/products/Roscovitine.html
  • Dinaciclib | CDK1 Subfamily (CDK1, CDK2 & CDK3). Tocris Bioscience. Available at: https://www.tocris.com/products/dinaciclib_5697
  • Sorafenib (base). Mayflower Bioscience. Available at: https://www.mayflowerbio.com/product/sorafenib-base
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PMC. 2016. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4832007/
  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. 2008. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553026/
  • Dinaciclib, cyclin-dependent kinase (CDK) inhibitor (CAS 779353-01-4). Abcam. Available at: https://www.abcam.com/dinaciclib-cdk-inhibitor-ab219469.html
  • Dasatinib | Src Kinases. Tocris Bioscience. Available at: https://www.tocris.
  • A Comparative Analysis of Sunitinib Malate and Other VEGFR Inhibitors in Oncology Research. Benchchem. Available at: https://www.benchchem.com/blog/a-comparative-analysis-of-sunitinib-malate-and-other-vegfr-inhibitors-in-oncology-research
  • Dasatinib | Src Family Kinase Inhibitors: Tocris Bioscience. R&D Systems. Available at: https://www.rndsystems.
  • Dasatinib (BMS-354825) | Tyrosine Kinase Inhibitor | CAS 302962-49-8. Selleck Chemicals. Available at: https://www.selleckchem.
  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783516/
  • Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2716503/
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504505/
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8905380/
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159987/

Sources

A Comparative Guide to Chlorinating Agents for Pyrimidine Synthesis: From Traditional Reagents to Modern Advances

Author: BenchChem Technical Support Team. Date: March 2026

The strategic installation of chlorine atoms onto the pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. Chlorinated pyrimidines are versatile intermediates, serving as pivotal building blocks for a vast array of pharmaceuticals and biologically active compounds.[1] The differential reactivity of the chlorine substituents allows for sequential and regioselective functionalization, making them indispensable in the synthesis of compound libraries for drug discovery.[1]

This guide provides an in-depth comparison of common chlorinating agents for the synthesis of chlorinated pyrimidines from their hydroxylated precursors. We will delve into the mechanistic nuances, practical considerations, and experimental data for each reagent, offering a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.

Phosphorus Oxychloride (POCl₃): The Workhorse Reagent

For over a century, phosphorus oxychloride (POCl₃) has been the most widely employed reagent for the chlorination of hydroxypyrimidines.[2] Its efficacy in converting the keto-enol tautomers of hydroxypyrimidines, such as uracil, into their chloroaromatic counterparts is well-established.[1]

Mechanism of Action

The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The overall transformation is driven by the formation of the strong phosphorus-oxygen bond in the phosphate byproducts.

Traditional Protocol: Excess POCl₃

The conventional method involves using a large excess of POCl₃, which acts as both the chlorinating agent and the solvent.[1] The reaction typically requires heating to reflux, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine, which serves as an acid scavenger and can facilitate the reaction.[1][3]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine using Excess POCl₃ [3]

  • To a reaction vessel, add 5-fluorouracil (1.0 mole equivalent).

  • Add N,N-dimethylaniline (1.5 mole equivalents).

  • Carefully add phosphorus oxychloride (10.0 mole equivalents) in a well-ventilated fume hood.

  • Heat the reaction mixture to 114°C and maintain for 2 hours.

  • After completion, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice.

  • Extract the product with an organic solvent, wash with aqueous sodium bicarbonate, dry, and concentrate to yield 2,4-dichloro-5-fluoropyrimidine (Typical yield: 92.2%).[3]

Modern Approach: Solvent-Free, Equimolar POCl₃

A significant drawback of the traditional protocol, especially on a large scale, is the hazardous workup required to quench the excess POCl₃, which reacts violently with water in a highly exothermic manner.[1] To address these safety and environmental concerns, a solvent-free method using equimolar amounts of POCl₃ has been developed.[2][4] This procedure is performed in a sealed reactor at elevated temperatures.

Experimental Protocol: Solvent-Free Chlorination of Hydroxypyrimidines with Equimolar POCl₃ [2]

  • In a Teflon-lined stainless steel reactor, place the hydroxypyrimidine (0.3 moles).

  • Add pyridine (0.3 moles, 1 equivalent).

  • Add phosphorus oxychloride (0.3 moles per hydroxyl group).

  • Seal the reactor and heat to 160°C for 2 hours.

  • Cool the reactor to room temperature before carefully opening.

  • Quench the reaction mixture with cold water and adjust the pH to 8-9 with a saturated sodium carbonate solution.

  • The solid product can be isolated by filtration. (Typical yields: >80%).[2]

cluster_traditional Traditional POCl₃ Method cluster_modern Modern Equimolar POCl₃ Method trad_start Hydroxypyrimidine + Excess POCl₃ trad_reflux Reflux (e.g., 114°C) trad_start->trad_reflux trad_quench Hazardous Quench (Ice Water) trad_reflux->trad_quench trad_workup Aqueous Workup trad_quench->trad_workup trad_product Chloropyrimidine trad_workup->trad_product mod_start Hydroxypyrimidine + Equimolar POCl₃ + Pyridine mod_sealed Sealed Reactor (160°C) mod_start->mod_sealed mod_quench Safer Quench (Cold Water) mod_sealed->mod_quench mod_workup Aqueous Workup mod_quench->mod_workup mod_product Chloropyrimidine mod_workup->mod_product

Caption: Comparison of traditional and modern POCl₃ chlorination workflows.

Thionyl Chloride (SOCl₂): A Viable Alternative

Thionyl chloride (SOCl₂) is another common chlorinating agent, though it is more frequently used for the conversion of alcohols and carboxylic acids to alkyl and acyl chlorides, respectively.[5] Its application in pyrimidine chemistry is often in conjunction with a catalyst or as part of a Vilsmeier-Haack system.

SOCl₂ in the Vilsmeier-Haack Reaction

The combination of SOCl₂ with N,N-dimethylformamide (DMF) generates the Vilsmeier reagent in situ.[6] This electrophilic species is the active agent in the Vilsmeier-Haack reaction, which is primarily known for formylation but can also effect chlorination.

SOCl₂ with Co-reagents

Recent protocols have demonstrated the high efficacy of SOCl₂ in combination with other reagents. For instance, the use of thionyl chloride with bis(trichloromethyl) carbonate (BTC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a high-yielding synthesis of 2,4-dichloropyrimidine from uracil.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine using SOCl₂ and BTC

  • To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (uracil, 8.9 mmol) and 4-dimethylaminopyridine (DMAP, 50 mg).

  • Add thionyl chloride (4 mL) to form a turbid liquid.

  • Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 17.8 mmol) in thionyl chloride (4 mL).

  • Heat the reaction mixture to 65-70°C.

  • After the reaction is complete (monitored by TLC), cool the mixture and evaporate the solvent.

  • Add 10 mL of ice water and neutralize with sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 2,4-dichloropyrimidine (Typical yield: 95%).

Vilsmeier Reagents: Milder Conditions and Broader Scope

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed from a substituted amide (commonly DMF) and an activating agent like POCl₃ or oxalyl chloride.[7][8] While traditionally used for formylation, this reagent system is also effective for the chlorination of electron-rich heterocycles, including pyrimidines.

Generation of the Vilsmeier Reagent

The choice of activating agent for DMF influences the reaction conditions and workup.

  • POCl₃/DMF: This is the most common combination for generating the Vilsmeier reagent.[8]

  • Oxalyl Chloride/DMF: This combination forms the Vilsmeier reagent cleanly, with gaseous byproducts (CO and CO₂), which can simplify the workup procedure.[4]

cluster_vilsmeier Vilsmeier Reagent Formation and Reaction dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium Salt) dmf->vilsmeier activator Activating Agent (POCl₃ or Oxalyl Chloride) activator->vilsmeier intermediate Intermediate vilsmeier->intermediate pyrimidine Hydroxypyrimidine pyrimidine->intermediate product Chloropyrimidine intermediate->product

Caption: General workflow for Vilsmeier-Haack chlorination of pyrimidines.

Advantages and Considerations

Vilsmeier-Haack conditions are generally milder than using neat POCl₃ at high temperatures. However, it is crucial to consider the potential for formylation as a competing reaction, especially with highly activated pyrimidine systems. The choice of substrate and careful control of reaction conditions are key to achieving selective chlorination.

Comparative Analysis of Chlorinating Agents

The selection of an appropriate chlorinating agent depends on several factors, including the nature of the pyrimidine substrate, desired scale of the reaction, available equipment, and safety considerations. The following table provides a comparative summary of the discussed reagents.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Vilsmeier Reagents (e.g., POCl₃/DMF)
Reactivity High, versatile for many hydroxypyrimidines.[9]Moderate, often requires a co-reagent or catalyst.Good for electron-rich pyrimidines.[7]
Typical Conditions High temperature (reflux), often used in excess.[1]Moderate to high temperature.Milder temperatures compared to neat POCl₃.
Yields Generally good to excellent (can exceed 90%).[3]Can be high with optimized protocols (e.g., 95% with BTC).Variable, dependent on substrate and conditions.
Workup Hazardous with excess reagent; modern methods are safer.[1][2]Generally straightforward.Can be simpler, especially with oxalyl chloride.[4]
Safety Highly corrosive, reacts violently with water.[1]Corrosive and toxic.Depends on the activating agent; POCl₃ and oxalyl chloride have their own hazards.[4]
Cost Relatively inexpensive and widely available.[4]Readily available.Cost is dependent on the activating agent.
Key Advantage Well-established, powerful, and versatile.Good alternative, can be used in milder systems.Milder conditions, tunable reactivity.
Key Disadvantage Safety concerns with traditional excess reagent protocols.[1]Can be less reactive for some substrates.Potential for side reactions (e.g., formylation).[9]

Conclusion and Future Perspectives

The chlorination of pyrimidines remains a vital transformation in synthetic chemistry. While phosphorus oxychloride continues to be a dominant reagent, modern advancements have led to safer and more environmentally friendly protocols, such as the solvent-free, equimolar method.[2] Thionyl chloride and Vilsmeier reagents offer valuable alternatives, particularly for substrates that may not be compatible with the harsh conditions of traditional POCl₃ chlorination.

The choice of chlorinating agent should be made on a case-by-case basis, with careful consideration of the substrate's reactivity, the desired scale of the reaction, and the available resources. As the field of green chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for pyrimidine chlorination.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available at: [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Semantic Scholar. Available at: [Link]

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]

  • Process for producing 2,4-dichloro-5-fluoropyrimidine. Google Patents.
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • Preparation method for chloropyrimidine compound. Google Patents.
  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available at: [Link]

Sources

A Researcher's Guide to DFT Calculations for Unraveling the Electronic Structure of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Computational Methodologies for Applications in Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of the molecular electronic structure is paramount to predicting reactivity, intermolecular interactions, and ultimately, biological activity. Dichloropyrimidines, a class of halogenated heterocyclic compounds, represent a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of chlorine atoms on the pyrimidine ring significantly influences the molecule's electrostatic potential and reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of diverse compound libraries.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Density Functional Theory (DFT) methodologies for calculating the electronic structure of dichloropyrimidines. By presenting a rigorous analysis of various computational approaches and their performance against experimental data, we aim to equip researchers with the knowledge to make informed decisions in their computational studies, thereby accelerating the rational design of novel therapeutics.

The Decisive Role of Computational Chemistry in Drug Design

The electronic landscape of a molecule, characterized by the distribution of electrons and the energies of its molecular orbitals, governs its chemical behavior. For dichloropyrimidines, understanding this landscape is crucial for predicting the regioselectivity of SNAr reactions, a critical factor in synthesizing analogues with desired pharmacological profiles.[1] Computational quantum chemistry, particularly DFT, has emerged as a powerful and cost-effective tool for elucidating these properties, offering insights that complement and guide experimental efforts.

Comparing the Tools of the Trade: A Guide to DFT Functionals and Basis Sets

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For halogenated systems like dichloropyrimidines, this choice is particularly critical due to the presence of electron-rich chlorine atoms.

Selecting the Right Functional: Beyond the Workhorse

The B3LYP functional has long been a popular choice for a wide range of chemical systems due to its balance of accuracy and computational efficiency.[2][3] However, for systems involving non-covalent interactions and charge transfer, which are pertinent to the study of dichloropyrimidines, other functionals may offer superior performance.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It often provides a good starting point and is widely used for geometry optimizations and frequency calculations of organic molecules.[2][3]

  • M06-2X (Minnesota, 2006, with 2X the amount of HF exchange): A high-nonlocality functional that generally performs well for main-group thermochemistry, kinetics, and non-covalent interactions. It can be a good choice for studying intermolecular interactions involving dichloropyrimidines.

  • CAM-B3LYP (Coulomb-Attenuating Method B3LYP): A long-range corrected hybrid functional designed to improve the description of charge-transfer excitations and long-range interactions. This can be particularly advantageous when studying the interaction of dichloropyrimidines with biological targets.

  • ωB97X-D (Head-Gordon and coworkers' long-range corrected functional with dispersion): This functional includes empirical dispersion corrections, making it well-suited for systems where van der Waals interactions are significant.

The Foundation: Choosing an Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier elements like chlorine, the choice of basis set is crucial for accurately describing the electronic structure.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and offer a good balance of accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.[2]

  • Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies the addition of diffuse functions. While computationally more demanding, they can provide higher accuracy, especially for properties sensitive to electron correlation.

A Practical Workflow for DFT Calculations on Dichloropyrimidines

To provide a tangible framework, we outline a step-by-step protocol for performing DFT calculations on 2,4-dichloropyrimidine using the Gaussian software package, a widely used quantum chemistry program.[4][5][6]

DFT Workflow for Dichloropyrimidines cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Analysis of Electronic Properties mol_spec 1. Molecular Structure Input (e.g., 2,4-Dichloropyrimidine coordinates) method_selection 2. Method Selection - Functional (e.g., B3LYP, M06-2X) - Basis Set (e.g., 6-311++G(d,p)) geom_opt 3. Geometry Optimization (Find the lowest energy structure) method_selection->geom_opt Submit Calculation freq_calc 4. Frequency Calculation (Confirm minimum energy & obtain vibrational data) geom_opt->freq_calc homo_lumo 5. HOMO-LUMO Analysis (Reactivity indicators) freq_calc->homo_lumo Analyze Output mep 6. Molecular Electrostatic Potential (Identify electrophilic/nucleophilic sites) homo_lumo->mep nbo 7. Natural Bond Orbital Analysis (Charge distribution) mep->nbo

Caption: A generalized workflow for performing DFT calculations on dichloropyrimidines.

Experimental Protocol: Step-by-Step DFT Calculation
  • Molecule Building and Input File Generation:

    • Construct the 3D structure of the desired dichloropyrimidine isomer (e.g., 2,4-dichloropyrimidine) using a molecular editor such as GaussView.[7][8]

    • Set up the Gaussian input file (.gjf or .com). This text file specifies the calculation parameters.

  • Route Section (#p line):

    • This line defines the level of theory and the type of calculation. For a geometry optimization followed by a frequency calculation, a typical route section would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt requests a geometry optimization to find the minimum energy structure.

    • Freq requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.[4]

  • Title Section:

    • A brief, descriptive title for your calculation.

  • Molecule Specification:

    • This section defines the charge and spin multiplicity of the molecule, followed by the Cartesian coordinates of each atom. For a neutral dichloropyrimidine molecule in its ground state, the charge is 0 and the spin multiplicity is 1.

  • Running the Calculation:

    • Submit the input file to the Gaussian program.[4]

  • Analyzing the Output:

    • The output file (.log or .out) contains a wealth of information. Key sections to examine include:

      • Optimized Geometric Parameters: Bond lengths and angles of the minimum energy structure.

      • Vibrational Frequencies: Comparison with experimental IR and Raman spectra can validate the computational model.

      • Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

      • Mulliken or Natural Population Analysis: Provides the charge distribution on each atom.

      • Molecular Electrostatic Potential (MEP): Can be visualized to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

Performance Comparison: Calculated vs. Experimental Data

To provide a quantitative assessment of the performance of different DFT methods, we present a comparison of calculated and experimental data for key properties of dichloropyrimidine isomers.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for 2,4-Dichloropyrimidine
ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)Experimental (X-ray)[9][10]
Bond Lengths (Å)
N1-C21.3251.3211.315(6)
C2-N31.3211.3171.310(6)
N3-C41.3381.3351.329(6)
C4-C51.3851.3881.373(7)
C5-C61.3811.3831.368(7)
C6-N11.3341.3311.325(6)
C2-Cl71.7391.7311.725(5)
C4-Cl81.7351.7281.722(5)
**Bond Angles (°) **
C6-N1-C2119.3119.5119.8(4)
N1-C2-N3125.8125.7126.1(4)
C2-N3-C4118.8118.9118.2(4)
N3-C4-C5122.3122.2122.9(5)
C4-C5-C6116.5116.6116.2(5)
C5-C6-N1122.3122.1121.8(5)

Note: Experimental data is from single-crystal X-ray diffraction and may be influenced by crystal packing effects.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,4-Dichloropyrimidine
Vibrational Mode AssignmentB3LYP/6-311++G(d,p) (Scaled)Experimental (FT-IR/Raman)[2]
C-H stretch30853080
C-H in-plane bend12551250
Ring stretch15601555
Ring stretch15351530
C-Cl stretch845840
C-Cl stretch720715

Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. A scaling factor (typically ~0.96 for B3LYP) is often applied to improve agreement.

Interpreting the Electronic Landscape: HOMO, LUMO, and MEP

The calculated electronic properties provide invaluable insights into the reactivity of dichloropyrimidines.

  • HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For dichloropyrimidines, the MEP can clearly indicate the most likely sites for nucleophilic attack.

MEP_and_Reactivity DCP Dichloropyrimidine MEP Molecular Electrostatic Potential (MEP) Map DCP->MEP DFT Calculation Reactivity Predicted Reactivity MEP->Reactivity Analysis of Electrostatic Surface SNAr Regioselectivity of SNAr Reactivity->SNAr Informs Synthetic Strategy

Caption: The relationship between MEP analysis and predicting chemical reactivity.

Conclusion: Empowering Rational Drug Design

DFT calculations provide a robust and insightful framework for understanding the electronic structure of dichloropyrimidines. By carefully selecting an appropriate combination of a DFT functional and basis set, researchers can obtain reliable predictions of molecular geometries, vibrational spectra, and a range of electronic properties. This computational data, when benchmarked against experimental values, offers a powerful tool to predict and rationalize the chemical reactivity of these important pharmaceutical building blocks. Ultimately, the integration of high-quality DFT calculations into the drug discovery workflow can significantly accelerate the design and synthesis of novel, more effective therapeutic agents.

References

  • Fu, Z., Li, Y., & Lu, Y. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438. [Link]

  • Rani, U., Oturak, H., Sudha, S., & Sundaraganesan, N. (2011). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1467–1475. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloropyrimidine. PubChem. Retrieved from [Link]

  • A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

  • YouTube. (2022, September 19). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. Retrieved from [Link]

  • YouTube. (2024, May 16). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

  • Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook. Retrieved from [Link]

  • Gaussian, Inc. (n.d.). Introduction to Gaussian program. Retrieved from [Link]

  • Sutar, A. R. (2021). Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. CUNY Academic Works. Retrieved from [Link]

  • Hargittai, M., Schultz, G., & Réffy, B. (2000). Gaseous and crystalline phase molecular structures of 4,6-dichloropyrimidine, 2,6-dichloropyrazine and 3,6-dichloropyridazine. Journal of the Chemical Society, Perkin Transactions 2, (11), 2257–2264. [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • YouTube. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

  • YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]

  • YouTube. (2024, May 16). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]

  • Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Retrieved from [Link]

  • Salman, R. A., & Ali, A. H. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 11(2), 1-8. [Link]

  • YouTube. (2022, September 19). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. Retrieved from [Link]

Sources

In vitro antiproliferative activity of novel furo[2,3-d]pyrimidine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Furo[2,3-d]pyrimidine Advantage

In the landscape of antiproliferative drug discovery, the furo[2,3-d]pyrimidine scaffold has emerged as a superior bioisostere to the traditional purine nucleus found in ATP. Unlike classic antifolates, these novel derivatives offer a dual-strike capability: they can act as competitive inhibitors at the ATP-binding sites of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 , while simultaneously disrupting downstream survival signaling (PI3K/AKT).

This guide objectively compares the performance of recently synthesized furo[2,3-d]pyrimidine derivatives against industry-standard chemotherapeutics (Doxorubicin , Erlotinib , Sorafenib , and Sunitinib ). The data presented below is synthesized from recent high-impact medicinal chemistry evaluations.

Comparative Efficacy Analysis

The following tables present head-to-head quantitative data. Note the specific instances where novel compounds outperform or match the potency of FDA-approved standards.

Comparison A: EGFR & VEGFR-2 Kinase Inhibition

Targeting Angiogenesis and Proliferation Pathways

Compound IDTargetIC₅₀ (Enzymatic)Reference StandardStandard IC₅₀Relative Potency
Compound 3f EGFR (WT)0.121 ± 0.004 µM Erlotinib ~0.121 µMEquipotent
Compound 7b VEGFR-242.5 nM Sorafenib 41.1 nMComparable
Compound 5k Multi (EGFR/VEGFR2)40 - 204 nM Sunitinib 261 nMSuperior (1.2-6x)

Insight: Compound 5k demonstrates a "polypharmacology" advantage, inhibiting multiple kinases more potently than Sunitinib, potentially reducing the risk of resistance development via pathway switching.

Comparison B: Cytotoxicity in Drug-Resistant Cell Lines

Activity against MCF-7 (Breast) and A549 (Lung) Carcinomas

Compound IDCell LineIC₅₀ / GI₅₀ (µM)Standard DrugStandard IC₅₀ (µM)Outcome
Chalcone 5d MCF-7 (Resistant)1.20 ± 0.21 µM Doxorubicin 3.30 ± 0.18 µM2.75x More Potent
Chalcone 5e MCF-7 (Resistant)1.90 ± 0.32 µM Doxorubicin 3.30 ± 0.18 µM1.7x More Potent
Compound 7b A549 (Lung)6.66 µM Sorafenib 6.60 µMEquipotent
Compound 10b HS 578T (Breast)1.51 µM N/AN/AHigh Selectivity

Critical Observation: The chalcone-hybridized furo[2,3-d]pyrimidines (5d, 5e) show a distinct advantage in overcoming resistance mechanisms in MCF-7 cells compared to Doxorubicin, likely due to their ability to evade P-glycoprotein efflux or target tubulin polymerization simultaneously.

Mechanism of Action: The Dual-Blockade Model

The antiproliferative potency of these compounds stems from their ability to arrest the cell cycle and induce apoptosis.[1][2][3][4] The diagram below illustrates the specific signaling nodes targeted by the most potent derivatives (3f, 7b, and 10b).

G RTK RTKs (EGFR / VEGFR-2) PI3K PI3K RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT Activation mTOR mTOR AKT->mTOR Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Stabilizes CellCycle Cell Cycle Progression (G1 -> S Phase) mTOR->CellCycle Drives Comp3f Compound 3f (EGFR Inhibitor) Comp3f->RTK Inhibits (IC50: 0.12µM) Comp3f->CellCycle Induces G2/M Arrest Comp10b Compound 10b (Dual PI3K/AKT Inhibitor) Comp10b->PI3K Inhibits Comp10b->AKT Inhibits Apoptosis Apoptosis (Caspase-3 Activation) Comp10b->Apoptosis Induces G0/G1 Arrest Bax->Apoptosis Triggers Bcl2->Apoptosis Blocks

Caption: Signal transduction blockade by Furo[2,3-d]pyrimidines leading to cell cycle arrest and apoptosis.

Experimental Protocols for Validation

To replicate the data cited above, use the following standardized protocols. These workflows are designed to minimize variability in IC₅₀ determination.

Protocol A: In Vitro Cytotoxicity Assay (MTT/SRB)

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.
  • Treatment:

    • Prepare stock solutions of test compounds (e.g., 5d, 7b) in DMSO.

    • Perform serial dilutions (0.01 µM to 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Add 100 µL of drug solution to wells (triplicate). Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • Development (MTT):

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

    • Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.

    • Read: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC₅₀.
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: Confirm mechanism of arrest (G0/G1 vs G2/M).

  • Treatment: Treat

    
     cells (e.g., T-47D) with the IC₅₀ concentration of the compound for 24 hours.
    
  • Fixation:

    • Harvest cells (trypsinize), wash with cold PBS.

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing). Store at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

    • Incubate 30 mins at room temperature in the dark.

  • Analysis: Acquire 10,000 events on a flow cytometer. Use ModFit LT or FlowJo to deconvolute G0/G1, S, and G2/M peaks.

    • Expected Result for Compound 3f: Accumulation in G2/M phase .

    • Expected Result for Compound 10b: Accumulation in G0/G1 phase .

Structure-Activity Relationship (SAR) Insights

The enhanced performance of these novel compounds over traditional purines is driven by specific chemical modifications:

  • C-5/C-6 Substitution: Replacing the phenyl ring with a 2-thienyl group (as seen in Compound 3a) significantly improves Akt1 inhibitory potency (IC₅₀ 24 µM vs >100 µM for phenyl analogs).

  • Chalcone Hybridization: The introduction of an

    
    -unsaturated ketone linker (chalcone) at the C-4 position (Compounds 5d, 5e) creates a "dual-warhead." This allows the molecule to alkylate cysteine residues in the kinase pocket while the furo[2,3-d]pyrimidine core binds the ATP site, leading to the superior cytotoxicity seen in resistant MCF-7 lines.
    
  • Halogenation: The presence of halogens (Cl, Br) on the aryl rings of the chalcone moiety (Compound 5d) increases lipophilicity and membrane permeability, correlating directly with lower IC₅₀ values compared to unsubstituted analogs.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie.

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.

Sources

Comparative Docking and Efficacy Studies of Furo[2,3-d]pyrimidine Kinase Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, mutation-prone kinases in oncology, the limitations of traditional quinazoline and pyrimidine scaffolds—such as off-target toxicity and acquired resistance—have become apparent. The furo[2,3-d]pyrimidine scaffold has emerged as a highly versatile bioisostere. By replacing the benzene ring of a quinazoline with a furan ring, researchers can alter the molecule's dipole moment, improve aqueous solubility, and achieve distinct electron density distributions that optimize hydrogen bonding within the kinase hinge region[1].

This guide provides an objective, data-driven comparison of novel furo[2,3-d]pyrimidine inhibitors against clinical standards (e.g., Erlotinib, Quizartinib), detailing the mechanistic rationale, comparative docking profiles, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Target Engagement

The efficacy of furo[2,3-d]pyrimidine derivatives stems from their highly tunable core, which can be functionalized to target either the active conformation (Type I inhibitors) or the inactive "DFG-out" conformation (Type II inhibitors) of various kinases.

  • EGFR Inhibition: In Epidermal Growth Factor Receptor (EGFR) targeting, the furo[2,3-d]pyrimidine core mimics the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amide of Met793 in the hinge region, while substitutions at the C-4 position project into the solvent-accessible channel, dictating selectivity[1].

  • FLT3-ITD Inhibition: For FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplications (ITD), appending a bulky hydrophobic tail (e.g., a 1,3,4-thiadiazole-urea moiety) to the furo[2,3-d]pyrimidine core forces the kinase into a DFG-out conformation. This Type II binding mode allows the inhibitor to occupy an adjacent allosteric hydrophobic pocket, overcoming resistance mutations that typically render Type I inhibitors ineffective[2].

Mechanism Ligand Furo[2,3-d]pyrimidine Inhibitor Hinge Kinase Hinge (Met793 / Cys694) Ligand->Hinge H-Bonding DFG DFG Motif (Type I/II Binding) Ligand->DFG Hydrophobic Interactions Arrest Cell Cycle Arrest & Apoptosis Hinge->Arrest Kinase Inhibition DFG->Arrest Conformational Lock

Furo[2,3-d]pyrimidine kinase inhibition mechanism and downstream cellular effects.

Comparative Efficacy & Docking Profiles

To objectively evaluate the performance of furo[2,3-d]pyrimidine derivatives, we must benchmark their biochemical and cellular metrics against established clinical alternatives. Recent literature highlights several breakthrough compounds that match or exceed the potency of standard therapies.

Quantitative Data Comparison
Compound / ScaffoldPrimary TargetClinical Reference StandardEnzymatic IC₅₀Cellular Efficacy & PhenotypeBinding Mode
Compound 3f (Furo[2,3-d]pyrimidine)EGFR[1]0.121 ± 0.004 µMG2/M Phase Arrest (T-47D cells); 19-fold apoptosis increaseType I (Hinge-binding)
Compound 49 (Furo[2,3-d]pyrimidine)FLT3-ITD[2]Nanomolar rangeHigh cytotoxicity in Ba/F3 cells expressing FLT3-ITDType II (DFG-out allosteric)
Compound 10b (Furo[2,3-d]pyrimidine)PI3Kα/β & AKTStandard PI3K Inhibitors[3]0.175 ± 0.007 µMPotent antiproliferative activity (HS 578T cells)Dual Target (Active site)

Analysis of Results:

  • demonstrated that Compound 3f achieves submicromolar EGFR inhibition comparable to Erlotinib. Crucially, docking studies confirmed favorable binding within the EGFR active site, and subsequent 100-ns molecular dynamics (MD) simulations verified the long-term stability of the complex[1].

  • showed that Compound 49 exceeds the potency of both Sorafenib and Quizartinib in mutant cell lines. Docking confirmed that the 1,3,4-thiadiazole-urea extension perfectly accesses the hydrophobic pocket characteristic of Type II FLT3 inhibition[2].

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires a self-validating system where in silico predictions are rigorously tested by in vitro biochemistry, which is in turn validated by cellular phenotypes. Do not treat these steps as isolated tasks; each phase is designed to confirm the causality of the previous one.

Protocol A: In Silico Molecular Docking & Dynamics
  • Protein Preparation: Import the target crystal structure (e.g., EGFR or FLT3). Causality: You must assign proper protonation states at physiological pH (7.4) and optimize the hydrogen bond network. Failure to do so will result in incorrect partial charges, leading to false-positive docking scores.

  • Grid Generation: Define the receptor grid by centering on the co-crystallized native ligand. Ensure the bounding box encompasses both the ATP-binding hinge and the adjacent allosteric pocket (crucial for capturing Type II binding of extended furo[2,3-d]pyrimidines).

  • Docking & Scoring: Execute Extra Precision (XP) docking. Causality: XP scoring heavily penalizes severe steric clashes and rewards desolvation penalties, which is essential for accurately modeling the interaction of the furan oxygen with the solvent interface.

  • Molecular Dynamics (MD) Simulation (100 ns): Static docking cannot account for the flexibility of the kinase activation loop (A-loop). Causality: Running a 100-ns MD simulation ensures the ligand remains stable within the pocket. A Root Mean Square Deviation (RMSD) of < 2.5 Å for the ligand relative to the protein backbone confirms a stable, biologically relevant pose[1].

Protocol B: In Vitro Kinase & Cellular Validation
  • Enzymatic Kinase Assay (e.g., ADP-Glo): Measure direct target engagement by quantifying unreacted ATP in the presence of the purified kinase and the inhibitor. Causality: This isolates biochemical inhibition from cellular permeability factors, proving the molecule actually inhibits the enzyme.

  • Engineered Cell Line Viability (Ba/F3 System): Use murine Ba/F3 cells transfected with FLT3-ITD. Causality: Wild-type Ba/F3 cells are dependent on IL-3 for survival. By removing IL-3 and transfecting them with mutant FLT3, their survival becomes entirely dependent on the kinase. If your furo[2,3-d]pyrimidine inhibitor kills these cells but spares wild-type cells (in the presence of IL-3), you have definitively proven on-target specificity and ruled out general cytotoxicity[2].

  • Phenotypic Validation (Flow Cytometry): Treat target cancer cells (e.g., T-47D for EGFR) with the IC₅₀ concentration of the inhibitor. Use Annexin V/PI staining to quantify apoptosis. Causality: This confirms that the biochemical blockade of the kinase successfully translates into the desired therapeutic outcome—programmed cell death[1].

Workflow Prep 1. Ligand & Protein Prep (3D Conformer & Grid) Dock 2. Molecular Docking (Pose Generation & Scoring) Prep->Dock MD 3. MD Simulation (100 ns) (RMSD/RMSF Stability Check) Dock->MD Assay 4. In Vitro Kinase Assay (IC50 Determination) MD->Assay Cell 5. Cellular Efficacy (Ba/F3 or T-47D Viability) Assay->Cell

Self-validating workflow from in silico docking to in vitro and cellular validation.

References

  • Faggal, S. I., et al. (2025). "Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity." Archiv der Pharmazie (Weinheim).[Link]

  • Moradi, M., et al. (2024). "Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Abdel Reheim, M. A. M., et al. (2025). "Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation." RSC Medicinal Chemistry.[Link]

Sources

Safety Operating Guide

Mastering the Final Step: A Guide to the Safe Disposal of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug development, the synthesis and application of novel compounds like 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine are milestones of progress. However, the lifecycle of a chemical does not end with data collection. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, ensuring the safety of laboratory personnel and the protection of our environment.

As a chlorinated heterocyclic compound, 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is categorized as a hazardous waste. Its disposal is not a mere matter of discarding unused material but a systematic process governed by stringent regulations and scientific principles. The causality behind these procedures is rooted in the potential hazards of halogenated organic compounds, which can be toxic, corrosive, and environmentally persistent if not managed correctly.

I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is not widely available, data from structurally similar dichlorinated pyrimidines, such as 2,4-Dichloro-5-methylpyrimidine, indicate significant hazards. These compounds are often corrosive and can cause severe skin burns and eye damage.[1] They may also cause respiratory irritation and are harmful if swallowed.[1][2] Therefore, a stringent PPE protocol is non-negotiable.

The logic here is simple: create an impermeable barrier between you and the hazardous material. Your choice of PPE is your primary control measure against accidental exposure during waste handling and consolidation.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a robust barrier against chlorinated organic compounds. Inspect gloves for any signs of degradation before use.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shieldProtects against splashes and airborne particles of the compound, which can cause severe eye damage.[3]
Body Protection Flame-resistant laboratory coatProtects skin from accidental contact and contamination.[3]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[3]

II. The Segregation Imperative: Halogenated vs. Non-Halogenated Waste

One of the most critical steps in chemical waste management is proper segregation. Waste containing 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine must be collected in a designated halogenated organic waste stream.

Why is this segregation so crucial? The primary disposal method for chlorinated compounds is high-temperature incineration.[4] Mixing halogenated and non-halogenated waste streams complicates the incineration process. Halogenated compounds produce acidic gases like hydrogen chloride (HCl) upon combustion, which require specialized scrubbers in the incinerator's exhaust system to neutralize them. Disposing of non-halogenated solvents, which do not require this scrubbing, in the same stream is inefficient and significantly increases disposal costs.

III. Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine waste.

Step 1: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, screw-top lid.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.

  • Content Identification: Clearly write the full chemical name, "2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine," and indicate that it is a "Halogenated Organic Waste." Keep a running list of all components and their approximate percentages if it is a mixed waste stream.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors into the laboratory atmosphere.

Step 2: Waste Storage in the Laboratory
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray. This is a crucial step to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.

Step 3: Arranging for Final Disposal
  • Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area (typically 55 gallons, but check your local regulations).

  • Schedule a Pickup: Once the container is full or you have finished the project generating this waste, follow your institution's procedures to request a waste pickup from the EHS department.

  • Complete Documentation: Fill out any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody.

The final disposal will be carried out by a licensed hazardous waste management company, which will transport the material to a permitted incinerator. These facilities operate at extremely high temperatures to ensure the complete destruction of the organic molecule, breaking the stable carbon-chlorine bonds and converting the hazardous material into carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the emissions.[5][6]

IV. Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill. Do not use combustible materials like paper towels.

  • Clean Up: Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage & Disposal start Waste Generation (Solid or Liquid) assess Hazard Assessment: - Review SDS of similar compounds - Identify hazards (corrosive, toxic) start->assess ppe Don Appropriate PPE: - Double Gloves - Goggles/Face Shield - Lab Coat assess->ppe container Select Compatible Container (Glass or HDPE) ppe->container segregate Is it Halogenated? (Contains Cl, Br, F, I) yes Yes segregate->yes no No segregate->no halogen_stream Place in Halogenated Waste Stream yes->halogen_stream nonhalogen_stream Place in Non-Halogenated Stream no->nonhalogen_stream label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Date halogen_stream->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage containment Use Secondary Containment storage->containment pickup Request EHS Pickup containment->pickup end Disposal via High-Temp Incineration by Licensed Facility pickup->end

Caption: Disposal workflow for 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine.

By adhering to these procedures, you build a system of safety and compliance that protects you, your colleagues, and the wider community. The responsible management of chemical waste is a direct reflection of our commitment to scientific integrity and ethical research practices.

References

  • Echemi. (n.d.). 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets.
  • Fisher Scientific. (2009, June 2). SAFETY DATA SHEET: 2,4-Dichloro-5-methylpyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dichloro-6-methylpyrimidine.
  • Thermo Fisher Scientific. (2011, June 16). SAFETY DATA SHEET: 4-Amino-2,6-dichloropyrimidine.
  • Fisher Scientific. (2014, September 5). SAFETY DATA SHEET: 2,4-Dichloropyrimidine.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine Material Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
  • TCI Chemicals. (2025, July 1). SAFETY DATA SHEET: 2,4-Diaminopyrimidine.
  • ChemicalBook. (2026, January 17). 2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice.
  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (2025, October 23). Chapter Thirteen of the SW-846 Compendium: Incineration.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.